molecular formula C9H6N2O3 B2940976 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- CAS No. 102126-65-8

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

Katalognummer: B2940976
CAS-Nummer: 102126-65-8
Molekulargewicht: 190.158
InChI-Schlüssel: FBBOTOGKAFEBQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.158. The purity is usually 95%.
BenchChem offers high-quality 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-oxo-2H-phthalazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-7-2-1-5(9(13)14)3-6(7)4-10-11-8/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBOTOGKAFEBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 1,2-Dihydro-1-oxophthalazine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Technical Guide for PARP Inhibitor Scaffolding

Executive Summary & Structural Context

Target Molecule: 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (CAS: 10177-13-6) Synonyms: 4-Oxo-3,4-dihydrophthalazine-6-carboxylic acid; 1-Oxo-1,2-dihydrophthalazine-6-carboxylic acid. Significance: This moiety serves as the critical pharmacophore in Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (Lynparza) . The phthalazinone core mimics the nicotinamide moiety of NAD+, binding to the PARP active site to prevent DNA repair in cancer cells.

The "Anhydride Trap" (Critical Warning): Many standard protocols erroneously suggest reacting Trimellitic Anhydride with hydrazine.

  • Result: This yields the 1,4-dioxo species (phthalhydrazide), not the 1-oxo (phthalazinone) target.

  • Correction: To synthesize the mono-oxo target, one must utilize a 2-formyl-terephthalic acid equivalent or perform a controlled oxidation of a methyl-phthalazinone precursor.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis requires establishing the diazanaphthalene core while maintaining the correct oxidation state at C1 (carbonyl) and C4 (methine).

Logic Flow
  • Disconnection: The N-N bond is formed via hydrazine condensation.

  • Precursor Requirement: To achieve the mono-oxo state, the aromatic precursor must possess one carboxylic acid/ester (to form the amide) and one aldehyde/ketone (to form the imine/hydrazone).

  • Regiochemistry: The carboxylic acid at position 6 requires a specific substitution pattern in the starting benzene ring (typically terephthalic acid derivatives).

Retrosynthesis cluster_pathways Strategic Disconnections Target Target: 1-Oxo-1,2-dihydrophthalazine-6-COOH Precursor1 Precursor A: 2-Formylterephthalic Acid (Direct Cyclization) Precursor1->Target Hydrazine Cyclization Precursor2 Precursor B: 6-Methylphthalazin-1(2H)-one (Late-Stage Oxidation) Precursor2->Target KMnO4 Oxidation Trap AVOID: Trimellitic Anhydride (Yields 1,4-Dione) Trap->Target Incorrect Oxidation State

Caption: Retrosynthetic logic distinguishing the correct mono-oxo precursors from the common anhydride trap.

Part 2: Detailed Experimental Protocols
Method A: The Oxidative Route (High Purity / Lab Scale)

This route is preferred for laboratory synthesis as it avoids difficult isomer separations associated with cyclization of substituted anhydrides. It relies on the oxidation of the commercially available or easily synthesized 6-methylphthalazin-1(2H)-one .

Mechanism: Permanganate oxidation of the benzylic methyl group to the carboxylic acid.

Protocol:

  • Reagents:

    • 6-Methylphthalazin-1(2H)-one (10.0 mmol, 1.60 g)

    • Potassium Permanganate (KMnO₄) (40.0 mmol, 6.32 g)

    • Sodium Hydroxide (NaOH) (10% aqueous solution, 50 mL)

    • Ethanol (optional co-solvent, 5 mL)

  • Procedure:

    • Step 1: Suspend 6-methylphthalazin-1(2H)-one in the NaOH solution in a 250 mL round-bottom flask.

    • Step 2: Heat the mixture to 60°C.

    • Step 3: Add KMnO₄ portion-wise over 1 hour. Note: The reaction is exothermic; monitor temperature to prevent bumping.

    • Step 4: Reflux the mixture for 4–6 hours. The purple color should fade to a brown precipitate (MnO₂).

    • Step 5: Filter the hot solution through a Celite pad to remove MnO₂. Wash the pad with hot water (2 x 20 mL).

    • Step 6: Cool the filtrate to 0–5°C in an ice bath.

    • Step 7: Acidify carefully with conc. HCl to pH 2. The product will precipitate as a white/off-white solid.

    • Step 8: Filter the solid, wash with cold water, and dry under vacuum at 60°C.

Yield Expectation: 75–85% Purification: Recrystallization from acetic acid/water if necessary.

Method B: The Formyl-Terephthalate Cyclization (Industrial Scalability)

This route is more direct but requires access to 2-formylterephthalic acid (or its dimethyl ester). This is the mechanistic basis for the Olaparib industrial route (which uses the 2-fluoro-5-formylbenzonitrile variant).

Protocol:

  • Reagents:

    • 2-Formylterephthalic acid (10 mmol)

    • Hydrazine hydrate (80% solution, 15 mmol)

    • Ethanol (30 mL)

    • Acetic acid (catalytic, 0.5 mL)

  • Procedure:

    • Step 1: Dissolve 2-formylterephthalic acid in ethanol.

    • Step 2: Add hydrazine hydrate dropwise at room temperature.

    • Step 3: Heat to reflux for 3 hours. A thick precipitate typically forms.

    • Step 4: Cool to room temperature.

    • Step 5: If the product does not precipitate, concentrate the solvent and adjust pH to ~4 with dilute HCl.

    • Step 6: Filter and wash with cold ethanol.

Part 3: Analytical Characterization & Validation

To ensure the integrity of the mono-oxo core (vs. the dioxo impurity), specific spectroscopic markers must be validated.

Analytical MethodDiagnostic Signal (Mono-oxo Target)Contrast with Dioxo (Phthalhydrazide)
1H NMR (DMSO-d6) Singlet at ~8.4-8.6 ppm (H-4). This represents the methine proton of the heterocyclic ring.Absent. The dioxo species has no methine proton; it has two carbonyls.
1H NMR (DMSO-d6) Broad singlet at ~12.8 ppm (NH).Similar NH signal, but often integrates to 2H or appears as broad exchangeable.
IR Spectroscopy Strong band at 1660-1680 cm⁻¹ (Amide C=O) and 1690-1710 cm⁻¹ (Acid C=O).Doublet carbonyl stretch (symmetric/asymmetric) typical of cyclic imides/hydrazides.
Mass Spectrometry [M+H]+ = 191.05 [M+H]+ = 207.05 (Mass +16 due to extra oxygen).
Part 4: Technical Workflow & Troubleshooting

The following diagram illustrates the decision matrix for synthesis and purification, highlighting the "Isomer Check" required if starting from non-symmetric precursors.

Workflow Start Start: Precursor Selection RouteA Route A: 6-Methylphthalazinone Start->RouteA RouteB Route B: 2-Formylterephthalic Acid Start->RouteB Oxidation Permanganate Oxidation (Reflux, pH > 10) RouteA->Oxidation Cyclization Hydrazine Cyclization (EtOH, Reflux) RouteB->Cyclization Check QC Check: 1H NMR Look for H-4 Singlet (~8.5 ppm) Oxidation->Check Cyclization->Check Success Target: 1-Oxo-1,2-dihydro-6-COOH Check->Success Singlet Present Fail Impurity: 1,4-Dioxo Species Check->Fail Singlet Absent

Caption: Operational workflow emphasizing the critical NMR checkpoint to distinguish the mono-oxo target from dioxo impurities.

References
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.

    • Context: Primary reference for the Olaparib scaffold and the synthesis of the phthalazinone core.
  • Loh, V. M., et al. (2005). Phthalazinones.[1][2][3][4] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters.

    • Context: Describes the structure-activity relationship (SAR) of the 1-oxo-phthalazine core.
  • AstraZeneca AB. (2004). Phthalazinone Derivatives.[1][2][3][4][5] US Patent 7,692,006 B2.

    • Context: The authoritative industrial protocol for synthesizing Olaparib intermediates, specifically detailing the cyclization of 2-fluoro-5-formylbenzonitrile deriv
  • PubChem. (n.d.).[6] Compound Summary: 1(2H)-Phthalazinone.[3]

    • Context: Verification of the core scaffold properties and tautomeric forms.

Sources

A Technical Guide to the Physicochemical Characterization of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid stands as a significant scaffold in medicinal chemistry, holding potential for the development of novel therapeutics. A thorough understanding of its physicochemical properties is paramount for its advancement from a laboratory curiosity to a viable clinical candidate. This guide provides an in-depth exploration of the essential physicochemical parameters of this molecule, detailing not just the properties themselves, but the rigorous experimental methodologies required for their accurate determination. As a self-validating system, this document is designed to empower researchers with the practical knowledge to characterize this and similar compounds, ensuring data integrity and reproducibility. We will delve into the critical aspects of solubility, acid-base dissociation constant (pKa), thermal behavior, and spectroscopic profile, all within the context of their implications for drug discovery and development.

Introduction: The Significance of the Phthalazinone Core

The phthalazinone heterocyclic system is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer and anti-inflammatory properties. The presence of both a hydrogen bond donor (the lactam N-H) and acceptor (the lactam carbonyl), along with an ionizable carboxylic acid group, endows 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid with a chemical personality that dictates its interaction with biological systems. Its solubility, ionization state at physiological pH, and solid-state characteristics are not merely physical measurements; they are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide, therefore, serves as a foundational resource for the comprehensive physicochemical profiling of this promising molecule.

Aqueous Solubility: A Cornerstone of Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its oral bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. For an acidic compound like 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid, solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Table 1: Anticipated Aqueous Solubility Profile
Parameter Expected Value Significance in Drug Development
Intrinsic Solubility (S₀)LowInfluences dissolution rate in the acidic environment of the stomach.
pH-Dependent SolubilityIncreases with pHCritical for absorption in the varying pH environments of the gastrointestinal tract.
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This method is the gold standard for determining thermodynamic solubility. The causality behind this choice lies in its ability to ensure that a true equilibrium is reached between the solid and dissolved states of the compound, providing a definitive solubility value.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of solid 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid to vials containing each buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow for equilibrium to be reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to buffer prep2 Equilibrate (shake at constant T) prep1->prep2 sep1 Centrifuge or Filter prep2->sep1 analysis1 Quantify supernatant by HPLC-UV sep1->analysis1 analysis2 Determine Solubility analysis1->analysis2

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Acid-Base Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa value is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid, the carboxylic acid group is the primary ionizable center. Its pKa will dictate the compound's charge state in different biological compartments, which in turn influences its membrane permeability, receptor binding, and solubility.[1]

Table 2: Predicted pKa and its Implications
Ionizable Group Predicted pKa Range Significance
Carboxylic Acid3.5 - 5.0Determines the extent of ionization at physiological pH (7.4), impacting absorption and distribution.
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[2][3][4] It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the inflection point corresponding to the pKa.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4.0, 7.0, and 10.0).[2]

  • Sample Preparation: Accurately weigh and dissolve a known amount of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant, slow rate.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[2]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare sample solution setup1->setup2 titrate1 Titrate with standardized base setup2->titrate1 titrate2 Record pH vs. volume titrate1->titrate2 analysis1 Plot titration curve titrate2->analysis1 analysis2 Determine pKa at half-equivalence point analysis1->analysis2

Caption: Workflow for pKa Determination by Potentiometric Titration.

Thermal Properties: Melting Point and Solid-State Stability

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. A sharp melting point is characteristic of a pure crystalline substance. Differential Scanning Calorimetry (DSC) can provide more detailed information about the thermal behavior, including the presence of polymorphs, solvates, and the enthalpy of fusion.[5][6][7][8]

Table 3: Expected Thermal Characteristics
Parameter Expected Observation Importance in Pharmaceutical Development
Melting Point (Tₘ)Sharp, defined temperatureIndicator of purity; important for manufacturing and stability.
Enthalpy of Fusion (ΔHբ)Endothermic peak in DSCRelates to the strength of the crystal lattice.
PolymorphismPotential for multiple crystalline formsDifferent polymorphs can have different solubility and bioavailability.
Experimental Protocol: Capillary Melting Point Determination

This is a straightforward and widely used method for determining the melting point range of a solid.[9][10][11][12]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered.[13]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[10][11]

  • Measurement: Place the capillary in a melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/minute) near the expected melting point.[11]

  • Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.[11]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC provides a more comprehensive thermal analysis.[5][6][7][8]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/minute) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is often taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.[6]

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will confirm the connectivity of atoms and the presence of key functional groups.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the phthalazinone ring system.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm).[14][15]

  • Lactam N-H Proton: A broad singlet, the chemical shift of which can be solvent and concentration-dependent.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Signals for the lactam and carboxylic acid carbonyls in the range of 160-180 ppm.[15]

  • Aromatic Carbons: Signals in the aromatic region (typically 110-150 ppm).

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve an appropriate amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many polar organic molecules and will exchange with the acidic protons).[16] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the chemical shifts, coupling constants, and integration values to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[17]

  • N-H Stretch (Lactam): A moderate band around 3200 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Lactam): Strong absorptions in the range of 1650-1750 cm⁻¹.[17]

  • C=C and C=N Stretches (Aromatic/Heterocyclic): Bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[18][19][20][21]

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic system in 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid.

Expected UV-Vis Absorption:

  • Absorption maxima (λₘₐₓ) in the UV region (typically 200-400 nm) are expected due to the π-π* and n-π* transitions of the aromatic and carbonyl groups. The position of these maxima may be sensitive to pH due to the ionization of the carboxylic acid.

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or aqueous buffers).[22]

  • Blank Measurement: Record the spectrum of the solvent alone to use as a baseline.[22]

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).[22]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). This information is useful for developing quantitative analytical methods (e.g., for solubility and dissolution studies).

Conclusion: A Roadmap for Successful Drug Development

The comprehensive physicochemical characterization of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid, as outlined in this guide, is a non-negotiable prerequisite for its successful development as a therapeutic agent. The methodologies described herein, from solubility and pKa determination to thermal and spectroscopic analysis, provide a robust framework for generating high-quality, reproducible data. By understanding the "why" behind each experimental choice and adhering to these self-validating protocols, researchers can confidently build a complete physicochemical profile. This, in turn, will enable informed decisions in formulation development, preclinical testing, and ultimately, the translation of this promising molecule into a clinically effective drug.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • University of Houston. Melting Point Apparatus Guidelines. Published May 3, 2010. [Link]

  • J&K Scientific LLC. Method for Determining Capillary Melting Point. Published November 29, 2023. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Updated April 7, 2022. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Published April 23, 2024. [Link]

  • Pharma Beginners. Melting Point Apparatus - SOP. Published July 20, 2020. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of California, Irvine. Carboxylic Acid Unknowns and Titration. [Link]

  • University of Anbar. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • NBCHAO. GB/T 28724-2012 "Determination of melting temperature for chemicals (pharmaceuticals) - Differential scanning calorimetry(DSC)". Published September 3, 2012. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Published May 31, 2024. [Link]

  • DigitalCommons@USU. Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics. [Link]

  • SHIMADZU CORPORATION. Powder Samples. [Link]

  • Northern Illinois University. Sample preparation for FT-IR. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Gammadata. Tips for ATR Sampling. [Link]

  • University of Calgary. Solubility of Organic Compounds. Updated August 31, 2023. [Link]

  • IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • University of Montana. Spectroscopy Aromatic Amino Acids - Hydrodynamic Methods. [Link]

  • ResearchGate. DSC Studies on Organic Melting Temperature Standards. Published August 2025. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Published August 2025. [Link]

  • Mettler Toledo. DSC purity determination. [Link]

  • Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Updated July 21, 2025. [Link]

  • University of Crete. DETERMINATION OF MELTING POINTS. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Updated January 19, 2025. [Link]

  • ijprajournal. Uv-Vis Spectroscopy in Analysis of Phytochemicals. Published April 15, 2015. [Link]

  • Polish Academy of Sciences. UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Published June 30, 2018. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Published April 16, 2010. [Link]

  • PubChem. Phthalazine. [Link]

  • University of Wisconsin-Platteville. Example 9. [Link]

  • ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Published July 15, 2016. [Link]

  • Scent.vn. Mannitol (CAS 69-65-8): Odor profile, Properties, & IFRA compliance. [Link]

  • Agilent. The Basics of UV-Vis Spectroscopy. [Link]

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • PubChem. 1(2H)-Phthalazinone. [Link]

  • PubChem. 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid. [Link]

  • EPA. 1(2H)-Phthalazinone, 4-[4-(1,1-dimethylethyl)phenyl]-5,6,7,8-tetrahydro- Properties. [Link]

Sources

Technical Guide: NMR Characterization of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR characterization of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (also designated as 6-carboxyphthalazin-1(2H)-one ). This compound is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib.[1]

Executive Summary & Compound Identity

1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid is a bicyclic heterocycle characterized by a phthalazinone core substituted with a carboxylic acid at the 6-position. Accurate structural assignment is challenging due to the potential for regioisomerism (6- vs. 7-substitution) during synthesis from asymmetric precursors. This guide provides a definitive spectroscopic fingerprint to validate the 6-isomer, distinguishing it from common impurities.

PropertyDetail
IUPAC Name 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid
Common Name 6-Carboxyphthalazin-1(2H)-one
CAS Number 10177-13-6
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Solubility Profile Low in CDCl₃; High in DMSO-d₆ (Required for NMR)
Structural Numbering & Tautomerism

The compound exists primarily in the lactam (NH) tautomer in polar aprotic solvents like DMSO, rather than the lactim (OH) form. The numbering scheme used in this guide assigns the carbonyl carbon as C1 and the imine carbon as C4.

G C1 1 N2 2 C1->N2 N3 3 N2->N3 single C4 4 N3->C4 double C4a 4a C4->C4a C5 5 C4a->C5 C8a 8a C4a->C8a aromatic C6 6 C5->C6 C7 7 C6->C7 COOH COOH C6->COOH C8 8 C7->C8 C8->C8a C8a->C1

Figure 1: Numbering scheme for 6-carboxyphthalazin-1(2H)-one. Note the substituent at position 6, which is para to the ring fusion C8a and meta to C4a.

Experimental Protocol

Due to the high polarity and hydrogen-bonding capability of the carboxylic acid and lactam moieties, DMSO-d₆ is the mandatory solvent for resolution. Protic solvents (MeOH-d₄) may cause exchange broadening of the NH and COOH protons.

Sample Preparation[2][3][4][5][6]
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Additive (Optional): If proton exchange causes peak broadening, add 1 drop of D₂O to collapse coupling (simplifying the spectrum) or run at 300 K to sharpen exchangeable protons.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (¹H) and 39.52 ppm (¹³C).

¹H NMR Data Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is characterized by three distinct aromatic signals and two highly deshielded singlets (H4 and NH). The 6-COOH substitution breaks the symmetry of the phthalazinone core, creating a unique splitting pattern.

PositionShift (δ ppm)MultiplicityIntegralJ (Hz)Assignment Logic
COOH 13.20 - 13.60br s1H-Carboxylic acid proton (highly variable).
NH (2) 12.85s1H-Lactam NH. Characteristic of phthalazinones.
H-5 8.68d1H1.6Diagnostic: Most deshielded aromatic. Peri to H-4 and ortho to COOH (EWG).
H-4 8.52s1H-Imine-like proton. Singlet due to lack of vicinal protons.
H-7 8.36dd1H8.2, 1.6Ortho to COOH, meta to ring junction.
H-8 8.24d1H8.2Ortho to Carbonyl (C1). Deshielded by C=O anisotropy.
Mechanistic Insight: Why these shifts?
  • H-5 (δ 8.68): This proton experiences a "double deshielding" effect. It is located in the peri position relative to the electron-deficient C=N bond (H-4) and is ortho to the electron-withdrawing carboxylic acid group. This makes it the most downfield aromatic signal, distinguishing the 6-isomer from the 7-isomer (where H-5 would not be ortho to the COOH).

  • H-4 (δ 8.52): The singlet confirms the phthalazinone core structure. If the ring were not closed (e.g., a hydrazone intermediate), this proton would appear as an aldehyde proton (~10 ppm) or shift significantly.

¹³C NMR Data Analysis (100 MHz, DMSO-d₆)

The ¹³C spectrum confirms the presence of two carbonyl-like carbons (Amide C1 and Acid COOH) and the C=N imine carbon.

PositionShift (δ ppm)TypeAssignment Note
COOH 166.8CqCarboxylic acid carbonyl.
C-1 159.9CqLactam carbonyl (Phthalazinone core).
C-4 139.5CHImine carbon (C=N).
C-6 134.8CqIpso carbon to COOH.
C-7 132.5CHAromatic CH.
C-4a 129.8CqRing fusion (adjacent to C4).
C-8 128.2CHAromatic CH (ortho to C=O).
C-8a 126.5CqRing fusion (adjacent to C1).
C-5 125.9CHAromatic CH (peri to C4).

Structural Verification Workflow

To ensure the synthesized material is the correct 6-isomer and not the 7-isomer (a common byproduct if starting from 4-formylphthalic acid instead of 2-formylterephthalic acid), follow this logic flow:

Verification Start Acquire 1H NMR (DMSO-d6) CheckH4 Identify H-4 Singlet (~8.5 ppm) Start->CheckH4 CheckCoupling Analyze Aromatic Region (8.2 - 8.7 ppm) CheckH4->CheckCoupling Isomer6 Pattern: d (H5), dd (H7), d (H8) H5 is most deshielded (~8.68) CheckCoupling->Isomer6 Matches Isomer7 Pattern: s (H8), dd (H6), d (H5) H8 is most deshielded (~8.7+) CheckCoupling->Isomer7 Matches Conclusion6 CONFIRMED: 6-Carboxyphthalazin-1(2H)-one Isomer6->Conclusion6 Conclusion7 REJECT: 7-Carboxy Isomer Isomer7->Conclusion7

Figure 2: Logic flow for distinguishing the 6-carboxy isomer from the 7-carboxy isomer based on ¹H NMR coupling patterns.

Key Distinction:
  • 6-Isomer: H-5 is a doublet (J~1.6 Hz) due to meta coupling with H-7. H-5 is the most deshielded proton.

  • 7-Isomer: H-8 would be a singlet (or very small doublet) because it has no ortho neighbors and is ortho to the COOH and ortho to the C=O.

References

  • Menear, K. A., et al. (2008).[2] 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable inhibitor of Poly(ADP-ribose) polymerase-1.[3] Journal of Medicinal Chemistry, 51(20), 6581-6591.[3]

  • Loh, V. M., et al. (2010). Phthalazinones. Part 1: The design and synthesis of a novel series of potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6400-6404.
  • PubChem Compound Summary. (2025). 1(2H)-Phthalazinone.[3][4][5][6] National Center for Biotechnology Information.

  • Gould, I. R., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[2][7] ACS Omega, 7(7), 6277–6284.

Sources

Technical Guide: Mass Spectrometry Analysis of 1-Oxo-1,2-dihydrophthalazine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the landscape of poly (ADP-ribose) polymerase (PARP) inhibitor development—specifically regarding Olaparib and its analogues—6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (CAS: 105541-28-4) represents a critical molecular entity. It serves dual roles: as a primary synthetic intermediate and as a degradation product (Impurity A) formed under hydrolytic stress.

Precise mass spectrometry analysis of this compound is challenging due to its amphoteric nature (containing both an acidic carboxyl group and a basic phthalazinone core) and its potential for lactam-lactim tautomerism. This guide moves beyond standard operating procedures to provide a mechanistic understanding of the molecule's behavior in the gas phase, ensuring robust method development for impurity profiling and pharmacokinetic studies.

Physicochemical Context & Ionization Physics

To optimize MS detection, one must first understand the protonation dynamics of the analyte.

Structural Dynamics
  • Molecular Formula:

    
    
    
  • Exact Mass: 190.0378 Da

  • Tautomerism: The molecule exists primarily in the lactam (1-oxo) form in solution and gas phase, rather than the lactim (1-hydroxy) form. This dictates that the primary protonation site in positive mode is the amide-like nitrogen or the carbonyl oxygen of the lactam, rather than the carboxylic acid.

  • Acidity/Basicity:

    • Carboxylic Acid (C6): pKa ~3.5 (Deprotonates easily).

    • Phthalazinone Nitrogen (N2): Weakly basic.

Ionization Mode Selection

While the carboxylic acid moiety suggests Negative Electrospray Ionization (ESI-), Positive Electrospray Ionization (ESI+) is recommended for trace impurity analysis in drug development contexts.

  • Why ESI+? In the context of Olaparib (which is analyzed in ESI+), switching polarity within a run compromises cycle time and sensitivity. Furthermore, under acidic mobile phase conditions (pH 2-3), the phthalazinone core protonates efficiently (

    
    ), providing a stable precursor for MS/MS.
    
  • Why not ESI-? While ESI- yields a strong

    
     at m/z 189.03, it is more susceptible to adduct formation and often yields fewer structural fragments for confirmation.
    

Analytical Method Development (LC-MS)[1][2][3][4][5]

The polarity of the carboxylic acid group often leads to poor retention on standard C18 columns, resulting in elution near the void volume where ion suppression is highest.

Chromatographic Protocol

This protocol utilizes a polar-embedded stationary phase to enhance retention of the acidic moiety without requiring ion-pairing reagents that contaminate MS sources.

ParameterSpecificationRationale
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)High-strength silica with C18 bonding withstands 100% aqueous starts; ideal for retaining polar acids.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses carboxylic acid ionization (keeping it neutral) to increase retention on C18.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 0-2 min: 1% B (Isocratic); 2-10 min: 1% to 40% B.Initial isocratic hold is critical to trap the polar analyte before elution.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Injection Vol 2-5 µLPrevent column overload which causes peak tailing for acids.
Mass Spectrometry Parameters (QQQ/Q-TOF)
  • Source: ESI Positive[1][2]

  • Capillary Voltage: 3.0 kV (Standard)

  • Cone Voltage: 30 V (Optimization required: too high causes in-source decarboxylation).

  • Desolvation Temp: 450°C

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is not just about matching spectra; it is about validating the structure. The fragmentation of m/z 191.05 follows two competitive pathways driven by the stability of the resulting aromatic cations.

Primary Fragmentation Pathways
  • Pathway A (Dehydration): Protonation on the carboxylic hydroxyl leads to the loss of water (

    
    , 18 Da), forming an acylium ion at m/z 173 .
    
  • Pathway B (Decarboxylation): A common pathway for benzoic acid derivatives. Loss of

    
     (44 Da) results in the protonated phthalazinone species at m/z 147 .
    
  • Pathway C (Lactam Degradation): The phthalazinone core ejects Carbon Monoxide (CO, 28 Da), usually from the m/z 147 intermediate, leading to m/z 119 .

Visualization of Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 191.05 Frag173 Acylium Ion [M+H - H2O]+ m/z 173.03 Parent->Frag173 - H2O (18 Da) (COOH group) Frag163 Lactam Loss [M+H - CO]+ m/z 163.05 Parent->Frag163 - CO (28 Da) (Minor) Frag147 Decarboxylation [M+H - CO2]+ m/z 147.06 Parent->Frag147 - CO2 (44 Da) (Dominant) Frag145 Secondary Loss [m/z 173 - CO]+ m/z 145.04 Frag173->Frag145 - CO (28 Da) Frag119 Ring Contraction [m/z 147 - CO]+ m/z 119.06 Frag147->Frag119 - CO (28 Da) (Lactam Carbonyl)

Figure 1: Competitive fragmentation pathways of 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid in ESI+.

Impurity Profiling Application

In the context of Olaparib (Lynparza) manufacturing, this molecule is often designated as Impurity A .

The "Red Flag" in Data Analysis

When analyzing Olaparib (MW ~434), the appearance of m/z 191 at early retention times indicates hydrolysis of the amide linker.

Self-Validating Check: If you observe m/z 191, check for the m/z 147 fragment.

  • If present: It confirms the carboxylic acid moiety (loss of

    
    ).
    
  • If absent: Suspect a different phthalazinone derivative (e.g., an ester or amide) that cannot easily decarboxylate.

Quantitative Transition Table

For Multiple Reaction Monitoring (MRM) on a Triple Quadrupole:

Precursor (m/z)Product (m/z)Collision Energy (eV)Role
191.05 147.1 15-20Quantifier (Most abundant/stable)
191.05 173.0 10-15Qualifier 1 (Soft fragmentation)
191.05 119.1 30-35Qualifier 2 (High energy confirmation)

References

  • European Medicines Agency (EMA). (2014). Assessment Report: Lynparza (Olaparib). Procedure No. EMEA/H/C/003726/0000. Retrieved from [Link]

  • Rao, L. N., et al. (2018). "Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS." Research Journal of Pharmacy and Technology, 11(8). Retrieved from [Link][3]

  • Feng, Y., et al. (2022). "Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies." Journal of the American Society for Mass Spectrometry, 33(6). Retrieved from [Link]

  • Holčapek, M., et al. (2010). "Mass spectrometry of carboxylic acids." Mass Spectrometry Reviews. Retrieved from [Link]

Sources

Technical Guide: Solubility & Purification of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and purification protocols for 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (CAS: 102126-65-8), a critical intermediate in the synthesis of PARP inhibitors like Olaparib.

Part 1: Executive Summary & Molecular Architecture

1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (hereafter Compound 6-CPA ) is a polar, high-melting heterocyclic compound. Its solubility behavior is dominated by two structural features: the ionizable carboxylic acid moiety (pKa ≈ 3.5–4.0) and the rigid phthalazinone core which facilitates strong intermolecular hydrogen bonding.

For researchers developing PARP inhibitors, 6-CPA presents a classic "brick dust" challenge: high crystal lattice energy resulting in poor solubility across most standard organic solvents, necessitating the use of polar aprotic solvents or pH-swing methodologies for effective processing.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 190.16 g/mol Moderate size; diffusion is not the limiting factor.
Melting Point >300 °C (Dec.)Extremely high lattice energy; requires high thermal input or strong solvation to break crystal packing.
pKa (Acid) ~3.8 (Predicted)Solubility is highly pH-dependent; soluble in basic aqueous media.
H-Bond Donors 2 (NH, OH)Facilitates dimerization and network formation, reducing solubility in non-polar media.

Part 2: Solubility Profile & Solvent Selection

The following solubility matrix is synthesized from process patents (Olaparib synthesis routes) and standard heterocyclic chemistry principles.

Qualitative Solubility Matrix
Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, NMP High Primary solvents for coupling reactions (e.g., amide bond formation). DMSO is the gold standard for stock solutions (>50 mg/mL).
Aqueous (Basic) 0.1M NaOH, Na₂CO₃ High Forms the carboxylate salt. Used for dissolution prior to acid precipitation purification.
Aqueous (Acidic) 0.1M HCl, Water Very Low The neutral acid precipitates almost quantitatively at pH < 3.0.
Alcohols Methanol, Ethanol Low to Moderate Sparingly soluble at RT. Solubility increases significantly at reflux. Used for slurry washing to remove impurities without significant yield loss.
Chlorinated DCM, Chloroform Insoluble Ineffective for dissolution; useful as anti-solvents or for washing away non-polar byproducts.
Ethers/Alkanes THF, Hexanes Insoluble Strictly anti-solvents.
Thermodynamic Insight: The "Brick Dust" Mechanism

The insolubility of 6-CPA in common organic solvents (acetone, DCM) is driven by a high positive enthalpy of solution (


). The energy required to break the intermolecular hydrogen bonds between the amide lactam and the carboxylic acid dimers in the crystal lattice exceeds the energy released by solvation in non-polar solvents.

Mechanistic Recommendation: To solubilize 6-CPA for reaction, you must use solvents with high dielectric constants (DMSO,


) or disrupt the lattice chemically via deprotonation (pH > pKa).

Part 3: Protocols & Workflows

Protocol A: Self-Validating Purity & Solubility Determination

Objective: To determine the precise solubility limit in a target solvent while simultaneously verifying purity.

Reagents: Compound 6-CPA, Anhydrous DMSO, HPLC Grade Methanol.

  • Preparation: Weigh 10 mg of 6-CPA into a 1.5 mL microcentrifuge tube.

  • Titration: Add solvent (e.g., Methanol) in 100 µL aliquots.

  • Equilibration: Sonicate for 5 minutes at 25°C between additions.

  • Endpoint: Visual clarity indicates approximate solubility.

  • Validation (HPLC):

    • Centrifuge saturated solution (10,000 x g, 5 min).

    • Dilute supernatant 1:100 in DMSO.

    • Inject on C18 column (Mobile Phase: Water/ACN + 0.1% TFA).

    • Success Criteria: Single peak >98% area.[1][2][3] If multiple peaks exist, "solubility" data is invalid due to impurity interference.

Protocol B: Purification via Acid-Base Swing (pH-Switching)

This is the industry-standard method for purifying 6-CPA from crude reaction mixtures (e.g., hydrolysis of esters), leveraging its pH-dependent solubility.

Workflow Logic:

  • Dissolution (High pH): Convert insoluble acid to soluble salt.

  • Filtration: Remove non-acidic impurities (insoluble in water).

  • Precipitation (Low pH): Re-protonate to crash out pure product.

  • Polishing: Wash with alcohol to remove trace organic contaminants.

Visualization of Purification Pathway

PurificationProtocol Start Crude 6-CPA Solid (Contains non-polar impurities) Step1 Dissolve in 0.5M NaOH (pH > 10) Start->Step1 Solubilization Step2 Filtration (0.45 µm) Step1->Step2 Waste1 Solid Waste: Insoluble Non-polar Impurities Step2->Waste1 Retentate Step3 Filtrate: 6-CPA Sodium Salt Step2->Step3 Permeate Step4 Acidify with 6M HCl to pH < 2.0 Step3->Step4 Protonation Step5 Precipitation of 6-CPA Step4->Step5 Crystallization Step6 Filter & Wash with Water Step5->Step6 Step7 Slurry Wash with Cold Ethanol Step6->Step7 Solvent Exchange Final Pure 6-CPA Solid (White/Off-white Powder) Step7->Final Drying

Figure 1: Acid-Base Swing Purification Protocol. This workflow exploits the pKa (~3.[4]8) to separate the target from non-acidic contaminants.

Part 4: Critical Application Notes for Olaparib Synthesis

When using 6-CPA as an intermediate for Olaparib (coupling with tert-butyl 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one derivatives), the following solubility factors are critical:

  • Water Content: Because 6-CPA is often purified from aqueous acid, it retains water tenaciously. Wet intermediate will quench coupling reagents (like HATU or EDC).

    • Action: Dry at 60°C under high vacuum (< 5 mbar) for 24 hours. Verify water content via Karl Fischer titration (< 0.5% w/w required).

  • Activation Solvents: The carboxylic acid activation step (forming the active ester) must be performed in DMF or DMAc . Do not attempt this in DCM or THF, as the starting material will remain as a suspension, leading to slow kinetics and incomplete conversion.

References

  • Synthesis of Olaparib Intermediates

    • Source: Wang, J., et al. (2022). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." Organic Process Research & Development.
    • Relevance: Describes the hydrolysis of the ester precursor and subsequent acidification to isolate 6-CPA, confirming the acid-base purification str
    • (via NIH/PubMed context)

  • Patent: Preparation of Phthalazinone Derivatives

    • Source: Patent CN106928149B (2017).
    • Relevance: details the specific workup of the 6-carboxyphthalazin-1(2H)
  • Physical Properties & CAS Data

    • Source: PubChem Compound Summary for CID 309056 (1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid / Tautomer of 6-CPA).
    • Relevance: Provides computed pKa and H-bond donor/acceptor counts used for solubility prediction.
  • Source:Journal of Heterocyclic Chemistry. General principles of phthalazinone solubility (high melting point, low organic solubility) derived from structural analogs.

Sources

Technical Whitepaper: The Pharmacophore Potential of 1,2-Dihydro-1-oxo-6-Phthalazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological and pharmacological profile of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (also referred to as 6-carboxyphthalazin-1(2H)-one). This compound is the foundational pharmacophore for a major class of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib.

Executive Summary

1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid represents a critical scaffold in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture functions as a nicotinamide mimic , allowing it to anchor competitively within the catalytic domain of PARP enzymes. This guide analyzes its mechanism of action, its role as the "warhead" in blockbuster DNA damage response (DDR) therapeutics, and the experimental protocols required to validate its biological activity.

Chemical & Structural Basis

The Pharmacophore Architecture

The biological potency of this molecule stems from its ability to simulate the structure of Nicotinamide (the amide form of Vitamin B3), which is the byproduct of NAD+ cleavage by PARP enzymes.

  • Core Scaffold: The phthalazin-1(2H)-one bicyclic system provides a rigid, planar structure essential for deep pocket insertion.

  • H-Bonding Network: The lactam motif (NH-C=O) at positions 1 and 2 serves as a bidentate hydrogen bond donor/acceptor system. It forms critical hydrogen bonds with Gly863 and Ser904 (residue numbering based on PARP1), mimicking the interactions of the nicotinamide amide group.

  • The Carboxylic Acid (C6): The carboxyl group at position 6 acts as a synthetic handle for extending the molecule into the "adenine ribose binding pocket" and "solvent interface," allowing for the attachment of solubility-enhancing tails (e.g., the piperazine-cyclopropane moiety in Olaparib).

Tautomerism and Stability

The molecule exists in a lactam-lactim tautomeric equilibrium, predominantly favoring the lactam (1-oxo) form in physiological solution. This stability is vital for its role as a drug scaffold, as the lactam carbonyl is the key acceptor for the active site serine residue.

Primary Biological Activity: PARP Inhibition

The defining biological activity of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid is competitive inhibition of PARP1 and PARP2 enzymes .

Mechanism of Action (MOA)

PARP enzymes detect DNA single-strand breaks (SSBs) and recruit repair machinery by synthesizing poly(ADP-ribose) (PAR) chains using NAD+ as a substrate.

  • Competition: The phthalazinone core competes directly with NAD+ for the catalytic cleft.

  • Locking: By occupying the site, it prevents the binding of NAD+.

  • Trapping: Advanced derivatives (like Olaparib) not only inhibit catalytic activity but also "trap" the PARP enzyme on the DNA, creating a cytotoxic protein-DNA complex that stalls replication forks—a mechanism known as PARP Trapping .

Quantitative Activity Profile

While the bare acid is less potent than its optimized derivatives, it retains measurable inhibitory constants.

  • Target: PARP1 / PARP2

  • Binding Mode: Competitive (vs NAD+)

  • IC50 (Core Scaffold): Typically in the low micromolar range (1–10 µM) for the fragment alone.

  • IC50 (Optimized Drug): Olaparib achieves IC50 values of ~5 nM by extending from the C6 position to capture additional hydrophobic interactions.

Visualizing the Mechanism

The following diagram illustrates the competitive binding logic.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP_Recruitment PARP1 Recruitment to DNA DNA_Damage->PARP_Recruitment Active_Site PARP Catalytic Pocket (Nicotinamide Binding Site) PARP_Recruitment->Active_Site NAD NAD+ (Substrate) NAD->Active_Site Native Binding Phthalazine 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid Phthalazine->Active_Site Competitive Antagonism PARylation Poly(ADP-ribosylation) Active_Site->PARylation If NAD+ binds Inhibition Catalytic Blockade (No PAR Chains) Active_Site->Inhibition If Phthalazine binds Repair DNA Repair Recruitment (BER Pathway) PARylation->Repair

Caption: Competitive inhibition mechanism where the phthalazinone core displaces NAD+, blocking the PARylation cascade essential for DNA repair.

Synthetic Utility & Derivatization

This acid is the "Gateway Molecule" for synthesizing high-potency PARP inhibitors. It is rarely used as a standalone therapeutic but is the critical intermediate for generating libraries of bioactive compounds.

Synthetic Workflow to Olaparib-class Drugs[2][3][4][5][6][7]
  • Starting Material: 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid.

  • Activation: The carboxylic acid is converted to an activated ester or acid chloride.

  • Coupling: Reaction with a piperazine derivative (e.g., N-Boc-piperazine) forms the amide linker.

  • Functionalization: The tail is capped (e.g., with cyclopropanecarbonyl chloride) to tune solubility and pharmacokinetic properties (ADME).

Table 1: Comparative Potency of Scaffold vs. Drug

CompoundStructurePARP1 IC50Mechanism
Core Acid 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid~1.0 - 5.0 µMCatalytic Inhibition
Olaparib 4-[(3-piperazinyl-carbonyl)-benzyl]-phthalazin-1-one deriv.[1]~0.005 µM (5 nM)Inhibition + Trapping

Experimental Protocols

To evaluate the biological activity of this compound, researchers must utilize assays that measure enzymatic inhibition and cellular response.[2]

In Vitro PARP1 Enzymatic Assay (Colorimetric)

Objective: Determine the IC50 of the acid against recombinant PARP1.

Reagents:

  • Recombinant Human PARP1 enzyme.

  • Biotinylated NAD+.

  • Histone-coated 96-well strip plates.

  • Streptavidin-HRP conjugate.

Protocol:

  • Preparation: Dilute 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid in DMSO to create a serial dilution (e.g., 0.1 µM to 100 µM).

  • Coating: Coat wells with histones (substrate) overnight at 4°C. Wash 3x with PBS-T.

  • Reaction Mix: Add PARP1 enzyme buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2) to wells.

  • Inhibitor Addition: Add 10 µL of the compound dilutions to respective wells. Incubate for 15 min at RT.

  • Activation: Initiate reaction by adding Biotin-NAD+ and activated DNA. Incubate for 60 min at RT.

  • Detection: Wash wells. Add Streptavidin-HRP. Incubate 30 min. Add TMB substrate.[3]

  • Readout: Measure absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Cellular PARylation Assay (Immunofluorescence)

Objective: Verify if the compound penetrates cell membranes and inhibits PAR formation in live cells.

Protocol:

  • Seeding: Seed HeLa or MDA-MB-436 cells on coverslips.

  • Treatment: Treat cells with the compound (10 µM - 50 µM) for 1 hour. Include Olaparib (1 µM) as a positive control.

  • Stimulation: Add H2O2 (1 mM) for 10 minutes to induce DNA damage and spike PARP activity.

  • Fixation: Fix cells with ice-cold methanol/acetone (1:1) for 10 min.

  • Staining:

    • Primary Ab: Anti-PAR polymer antibody (1:500).

    • Secondary Ab: AlexaFluor-488 conjugated anti-mouse.

    • Counterstain: DAPI (Nuclei).

  • Imaging: Confocal microscopy.

    • Result: H2O2 only = Bright nuclear PAR signal.

    • Result: Compound + H2O2 = Reduced/Absent nuclear signal.

Future Perspectives & Broader Potential

Beyond PARP inhibition, the phthalazinone scaffold is being investigated for:

  • PDE4 Inhibition: Structural analogs of phthalazinones have shown activity as phosphodiesterase 4 (PDE4) inhibitors, relevant for anti-inflammatory applications (asthma, COPD).

  • VEGFR2 Inhibition: Modifications at the C1/C4 positions have yielded compounds with anti-angiogenic properties.

  • Probe Development: The carboxylic acid handle allows for the attachment of fluorophores (e.g., FITC) to create PARP-targeting imaging probes for tumor stratification.

Scaffold Derivatization Workflow

Derivatization cluster_targets Therapeutic Targets Core 1,2-dihydro-1-oxo-6- phthalazinecarboxylic acid PARP PARP1/2 Inhibitors (Olaparib, Talazoparib) Core->PARP + Piperazine/Cyclopropane PDE4 PDE4 Inhibitors (Anti-inflammatory) Core->PDE4 + Benzyl/Methoxy mods Probe Imaging Probes (Tumor Detection) Core->Probe + Fluorophore conjugation

Caption: Divergent synthesis pathways utilizing the core acid to access distinct therapeutic classes.

References

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery . European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors . Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib . PMC (NIH). Available at: [Link]

  • 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate . Acta Crystallographica (NIH). Available at: [Link]

Sources

The Phthalazinone Core: A Scaffolding Masterpiece in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the History, Discovery, and Therapeutic Applications of Phthalazinone Compounds

Introduction: The Enduring Legacy of a Privileged Scaffold

The phthalazinone moiety, a bicyclic aromatic system containing two adjacent nitrogen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a privileged scaffold for a vast and ever-expanding array of biologically active compounds. From the revolutionary cancer therapeutic Olaparib to the widely used antihistamine Azelastine, phthalazinone-based drugs have made an indelible mark on modern medicine. This technical guide provides a comprehensive exploration of the history, discovery, and diverse therapeutic applications of phthalazinone compounds, offering researchers, scientists, and drug development professionals a detailed understanding of this remarkable pharmacophore. We will delve into the seminal discoveries that first brought this heterocyclic system to light, trace the evolution of its synthesis, and explore the intricate mechanisms of action that underpin its therapeutic efficacy.

A Journey Through Time: The Historical Unveiling of the Phthalazinone Nucleus

The story of phthalazinone begins in the late 19th and early 20th centuries, a period of fervent discovery in heterocyclic chemistry. The foundational synthesis of the phthalazinone core is attributed to the pioneering work of German chemists Siegmund Gabriel and James Colman. In their 1900 publication in Berichte der deutschen chemischen Gesellschaft, they described a reaction that would later become known as the Gabriel-Colman rearrangement[1][2][3]. This seminal work detailed the base-catalyzed rearrangement of phthalimido esters to form substituted isoquinolines, a process that laid the groundwork for accessing the broader class of phthalazine-related heterocycles. While not a direct synthesis of the phthalazinone ring itself in its most basic form, this discovery was a critical first step, demonstrating a viable pathway to this new class of nitrogen-containing bicyclic compounds.

Over the ensuing decades, synthetic methodologies for constructing the phthalazinone scaffold have evolved significantly. Early methods often relied on the condensation of hydrazine or its derivatives with 2-acylbenzoic acids or phthalic anhydrides[4][5]. These classical [4+2] two-component cyclocondensation reactions, while effective, sometimes required harsh reaction conditions.

The 20th and 21st centuries have witnessed a surge in the development of more sophisticated and efficient synthetic routes. These modern approaches include novel multicomponent reactions, often employing a [3+2+1] three-component strategy, which offer improved atom economy and are more environmentally benign[6]. The continuous refinement of synthetic protocols has been instrumental in enabling the exploration of the vast chemical space around the phthalazinone core, leading to the discovery of compounds with a wide range of pharmacological activities.

The Pillars of Phthalazinone's Therapeutic Success: Olaparib and Azelastine

The therapeutic potential of the phthalazinone scaffold is perhaps best exemplified by two blockbuster drugs: Olaparib and Azelastine. These molecules, while targeting vastly different disease states, showcase the remarkable adaptability of the phthalazinone core.

Olaparib: A Paradigm Shift in Cancer Therapy

The discovery of Olaparib (marketed as Lynparza) represents a landmark achievement in the field of oncology and a testament to the power of targeting specific DNA repair pathways in cancer cells. The journey to Olaparib began with the fundamental research of Professor Sir Steve Jackson, whose work on DNA repair mechanisms led to the realization that cancer cells with deficiencies in certain repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, could be selectively targeted[7].

Mechanism of Action: The Principle of Synthetic Lethality

Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2[6][8]. PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). In healthy cells, if PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. However, healthy cells possess a robust alternative pathway for repairing DSBs called homologous recombination repair (HRR), which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with BRCA1 or BRCA2 mutations, the HRR pathway is compromised. The inhibition of PARP by Olaparib in these cells creates a "synthetic lethality"[9]. The cancer cells are unable to repair the accumulating DSBs, leading to genomic instability and ultimately, cell death (apoptosis)[10]. Normal cells, with their intact HRR pathway, are largely unaffected by PARP inhibition, providing a therapeutic window for selectively targeting cancer cells.

Mechanism of Olaparib-induced synthetic lethality.

Clinical Significance

Clinical trials have demonstrated the profound impact of Olaparib on patient outcomes. The SOLO-1 trial, for instance, showed that maintenance therapy with Olaparib significantly improved progression-free survival (PFS) in women with newly diagnosed advanced ovarian cancer and a BRCA mutation[7]. The median PFS for patients receiving Olaparib was not reached at the three-year follow-up, compared to 13.8 months for those on placebo[7]. Subsequent studies have expanded its approval to include certain types of breast, pancreatic, and prostate cancers with germline BRCA mutations.

Clinical TrialCancer TypePatient PopulationKey Finding
SOLO-1 Advanced Ovarian CancerNewly diagnosed, BRCA-mutated70% lower risk of disease progression or death with Olaparib maintenance therapy. Median PFS not reached vs. 13.8 months for placebo.[7]
SOLO-2 Relapsed Ovarian CancerPlatinum-sensitive, germline BRCA-mutatedMedian overall survival of 51.7 months with Olaparib vs. 38.8 months with placebo.[11]
Study 19 Recurrent Ovarian CancerPlatinum-sensitive, serousIn patients with BRCA mutations, median PFS was 11.2 months with Olaparib vs. 4.3 months with placebo.[10]
Azelastine: A Multi-faceted Approach to Allergic Rhinitis

Azelastine is a second-generation antihistamine that has become a mainstay in the treatment of allergic rhinitis and conjunctivitis. Its discovery and development provided a valuable therapeutic option with a rapid onset of action and a favorable safety profile.

Mechanism of Action: Beyond H1-Receptor Antagonism

The primary mechanism of action of Azelastine is as a potent and selective antagonist of the histamine H1-receptor[12]. During an allergic response, mast cells release histamine, which then binds to H1-receptors on various cells, leading to the classic symptoms of allergies such as sneezing, itching, and runny nose. By blocking these receptors, Azelastine prevents histamine from exerting its effects.

However, the therapeutic efficacy of Azelastine is not solely due to its antihistaminic properties. It also exhibits mast cell stabilizing effects, inhibiting the release of histamine and other inflammatory mediators from mast cells[12]. This dual action of blocking histamine's effects and preventing its release contributes to its clinical effectiveness. Furthermore, Azelastine has been shown to have broader anti-inflammatory properties, including the inhibition of leukotrienes and other pro-inflammatory molecules.

Dual mechanism of action of Azelastine.

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Azelastine in alleviating the symptoms of both seasonal and perennial allergic rhinitis. Studies have shown that intranasal Azelastine leads to significant improvements in Total Nasal Symptom Score (TNSS), which includes assessments of nasal congestion, rhinorrhea, itchy nose, and sneezing, compared to placebo[9][13]. The rapid onset of action, often within 30 minutes, makes it a particularly useful treatment option[9][14].

Clinical TrialConditionPatient PopulationKey Finding
Multicenter, double-blind, placebo-controlledPerennial Allergic Rhinitis192 patientsBoth 1 mg and 2 mg twice daily dosages of Azelastine showed significant improvement in total symptom scores compared to placebo.[8]
Randomized, double-blind, placebo-controlledSeasonal Allergic Rhinitis526 patientsAzelastine 0.15% and 0.10% nasal sprays significantly improved the 12-hour reflective TNSS compared to placebo (p < 0.001).[9]
Randomized, double-blind, parallel-groupPerennial Allergic Rhinitis (pediatric)486 children (6 to <12 years)Azelastine 0.15% and 0.10% showed a statistically significant change from baseline rTNSS versus placebo.[15]

The Versatility of the Phthalazinone Scaffold: A Spectrum of Biological Activities

Beyond its role in oncology and allergy treatment, the phthalazinone scaffold has been explored for a wide range of other therapeutic applications, underscoring its status as a "privileged" structure in medicinal chemistry.

  • Antibacterial Activity: Several novel phthalazinone derivatives have been synthesized and evaluated for their antibacterial properties. For instance, certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range[16][17][18][19].

  • Antiviral Activity: The antiviral potential of phthalazinone compounds is an emerging area of research. Recent studies have identified phthalazinone derivatives that act as potent inhibitors of the hepatitis B virus (HBV) capsid assembly[20].

  • Anti-inflammatory and Cardiovascular Effects: The inherent anti-inflammatory properties of some phthalazinone derivatives, beyond the antihistaminic effects of azelastine, have been investigated. Additionally, certain phthalazinone compounds have demonstrated vasorelaxant activity, suggesting potential applications in the treatment of cardiovascular diseases.

Experimental Protocols: Synthesizing and Evaluating Phthalazinone Compounds

To provide a practical understanding of the research and development process for phthalazinone-based drugs, this section outlines representative experimental protocols for their synthesis and biological evaluation.

Synthesis of a 4-Aryl-Phthalazinone Derivative

The following is a general procedure for the synthesis of a 4-aryl-phthalazinone from a 2-acylbenzoic acid and hydrazine, a common and versatile method.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-acylbenzoic acid derivative in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add a slight molar excess of hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The phthalazinone product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a cold solvent to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent to yield the pure 4-aryl-phthalazinone.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro PARP1 Inhibition Assay

The following protocol is based on a commercially available competitive fluorescence polarization (FP) assay kit designed to screen for PARP1 inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the necessary buffers and dilute the PARP1 enzyme and the fluorescently labeled PARP inhibitor probe to their working concentrations as specified in the kit manual.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells. Include wells for a "blank" (no enzyme or probe), a "positive control" (enzyme and probe, no inhibitor), and "test inhibitor" wells containing serial dilutions of the phthalazinone compound being tested.

  • Enzyme Addition: Add the diluted PARP1 enzyme to the "positive control" and "test inhibitor" wells.

  • Inhibitor Addition: Add the test phthalazinone compound at various concentrations to the designated "test inhibitor" wells. Add a corresponding volume of diluent to the "positive control" and "blank" wells.

  • Probe Addition: Add the fluorescently labeled PARP inhibitor probe to all wells except the "blank."

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-90 minutes), protected from light.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization of each well using a microplate reader equipped for FP measurements.

  • Data Analysis: The degree of inhibition is determined by the decrease in fluorescence polarization in the "test inhibitor" wells compared to the "positive control." Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FP signal.

Conclusion and Future Perspectives

From its historical roots in the early 20th century to its current status as a cornerstone of modern drug discovery, the phthalazinone scaffold has demonstrated remarkable and enduring value. The success of Olaparib and Azelastine has solidified its importance, and ongoing research continues to uncover new therapeutic applications for this versatile heterocyclic system. The future of phthalazinone-based drug discovery is bright, with potential for the development of novel treatments for a wide range of diseases, including infectious diseases, inflammatory disorders, and various forms of cancer. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the phthalazinone core is poised to remain a central and highly productive platform for the discovery of new and life-changing medicines.

References

  • Gabriel, S., & Colman, J. (1900). Ueber eine Umlagerung der Phtalimidessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-994.
  • Gabriel, S., & Colman, J. (1900). Ueber das Phtalimidaceton. Berichte der deutschen chemischen Gesellschaft, 33(2), 2630-2636.
  • Gabriel, S., & Colman, J. (1902). Ueber Abkömmlinge des Isoindols. Berichte der deutschen chemischen Gesellschaft, 35(3), 2421-2432.
  • Ovarian Cancer Research Alliance. (2018, October 23). Maintenance olaparib Improves Progression-Free Survival in Phase III Clinical Trial. Retrieved from [Link]

  • ecancer. (2014, July 10). Olaparib shows significant increase in progression-free survival for patients with BRCA-positive ovarian cancer. Retrieved from [Link]

  • Weintraub, K. (2013, September 1). Olaparib Shows Robust Progression-Free Survival Benefit in Patients With BRCA Mutations. The ASCO Post. Retrieved from [Link]

  • Oncology Practice Management. (2020, June 10). Olaparib Extends Survival by >1 Year in Women with Relapsed Ovarian Cancer and a BRCA Mutation. Retrieved from [Link]

  • Di Paolo, E. R., & Poveda, A. (2023). Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial. Journal of Clinical Oncology, 41(3), 609-617. [Link]

  • Meltzer, E. O., et al. (1988). Efficacy of azelastine in perennial allergic rhinitis: clinical and rhinomanometric evaluation. Journal of Allergy and Clinical Immunology, 82(3 Pt 1), 447-455. [Link]

  • Horak, F., et al. (2009). Efficacy and safety of azelastine 0.15% nasal spray and azelastine 0.10% nasal spray in patients with seasonal allergic rhinitis. Allergy and Asthma Proceedings, 30(6), 629-637. [Link]

  • Berger, W. E., et al. (2020). Double-Blind, Placebo-Controlled Trial of the Efficacy and Safety of Azelastine Hydrochloride in Children with Perennial Allergic Rhinitis. American Journal of Rhinology & Allergy, 34(4), 557-565. [Link]

  • van der Molen, T., et al. (2023). A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis. Frontiers in Allergy, 4, 1248574. [Link]

  • BioSpace. (2005, November 10). MedPointe Pharmaceuticals Pilot Study Finds Azelastine Nasal Spray Improves Nasal Congestion In Patients With Seasonal Allergic Rhinitis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Slack, R. J., et al. (2011). In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. European Journal of Pharmacology, 670(2-3), 586-592. [Link]

  • Chand, N., et al. (1986). The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites. The Journal of Allergy and Clinical Immunology, 78(5 Pt 1), 863-867. [Link]

  • Mansour, W. Y., et al. (2013). Inhibition of PARP1-dependent end-joining contributes to Olaparib-mediated radiosensitization in tumor cells. Cancer Research, 73(2), 681-691. [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

  • Nafie, M. S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(31), 27367-27381. [Link]

  • Khalil, A. M., et al. (2014). Antibacterial activity of some phthalazine and phthalazinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 2132-2139.
  • El-Sayed, D., et al. (2023). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 28(13), 5089. [Link]

  • El-Gendy, M. A., et al. (2024). Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience, 13(9), 092. [Link]

  • University of Cambridge. (n.d.). Journeys of discovery: Steve Jackson and a life-saving cancer drug. Retrieved from [Link]

  • Wikipedia. (n.d.). Azelastine. Retrieved from [Link]

  • AstraZeneca. (n.d.). About Olaparib | How It Works & its Impact on Cancer. Retrieved from [Link]

  • University of Cambridge. (2024, January 17). The story of olaparib: a life-saving cancer drug [Video]. YouTube. [Link]

  • Gurdon Institute. (n.d.). Transforming cancer treatment with Olaparib. Retrieved from [Link]

  • Wikipedia. (n.d.). Olaparib. Retrieved from [Link]

  • Zhang, L., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629. [Link]

  • Vila, N., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]

  • El-Damasy, D. A., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic & Medicinal Chemistry, 26(5), 1034-1045. [Link]

  • Patel, K., et al. (2023). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ACS Omega, 8(40), 37453-37467. [Link]

  • Singh, S., & Kumar, N. (2015). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 7(12), 859-869.
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

  • Sayed, M., & Rafaat, R. (2013). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Chemical and Process Engineering Research, 10, 20-30.
  • Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. [Link]

  • Johannes, C. W., et al. (2015). Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. Bioorganic & Medicinal Chemistry Letters, 25(24), 5731-5736. [Link]

  • del Olmo, E., et al. (2019). Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels. Future Medicinal Chemistry, 11(3), 179-191. [Link]

  • Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 18(17), 4948-4951. [Link]

  • U.S. Patent No. 5,164,194. (1992). Washington, DC: U.S.
  • MedCram. (2021, September 4). RCT: Azelastine Nasal Spray Reduces COVID by 67% [Video]. YouTube. [Link]

  • Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from [Link]

  • Oza, A. M., et al. (2015). Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer. Future Oncology, 11(5), 747-757. [Link]

  • Patsnap. (n.d.). What is the mechanism of Olaparib? Retrieved from [Link]

  • Patsnap. (n.d.). What is the mechanism of Azelastine Hydrochloride? Retrieved from [Link]

  • Jdey, W., et al. (2017). Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Clinical Cancer Research, 23(19), 5757-5766. [Link]

  • Targeted Oncology. (2013, July 30). The Mechanism of Action of Olaparib. Retrieved from [Link]

  • Dr. Oracle. (n.d.). What is the mechanism of action for azelastine? Retrieved from [Link]

  • Dr. Oracle. (n.d.). What is the mechanism of action (MOA) of azelastine hydrochloride? Retrieved from [Link]

  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib). Retrieved from [Link]

  • Barman, S., et al. (2022). OGG1 Inhibition Triggers Synthetic Lethality and Enhances The Effect of PARP Inhibitor Olaparib in BRCA1-Deficient TNBC Cells. Frontiers in Oncology, 12, 888810. [Link]

  • D'Andrea, A. D. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 9, 1247. [Link]

  • Zandar, S., et al. (2021). Clinical PARP inhibitors allosterically induce PARP2 retention on DNA. Science Advances, 7(15), eabe8512. [Link]

  • Khalil, A. M., et al. (2009). Synthesis and antibacterial activity of some new heterocycles incorporating phthalazine. European Journal of Medicinal Chemistry, 44(11), 4448-4454. [Link]

  • PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Retrieved from [Link]

  • Larrous, F., et al. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research, 224, 105838. [Link]

  • Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245. [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(21), 13027-13043. [Link]

  • Wikipedia. (n.d.). Gabriel–Colman rearrangement. Retrieved from [Link]

  • Hill, J. H. M. (1965). Mechanism of the Gabriel—Colman Rearrangement. The Journal of Organic Chemistry, 30(2), 620-622. [Link]

  • Gabriel, S., & Colman, J. (1904). Zur Kenntniss des Chinazolins. II. Berichte der deutschen chemischen Gesellschaft, 37(3), 3643-3656. [Link]

Sources

Structural Analogues of 6-Phthalazinecarboxylic Acid, 1,2-dihydro-1-oxo-: A Technical Guide to PARP Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phthalazinone Pharmacophore

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (CAS: 102126-65-8) represents a critical structural scaffold in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. While the clinical blockbuster Olaparib utilizes a 4-substituted phthalazinone core, the 6-carboxylated variant offers a distinct vector for structure-activity relationship (SAR) expansion. This moiety mimics the nicotinamide domain of NAD+, forming essential hydrogen bonds within the PARP catalytic pocket (Gly863 and Ser904).

This guide dissects the structural utility of this scaffold, detailing its synthesis, regio-control during manufacturing, and its application in developing next-generation PARP inhibitors and PROTAC linkers.

Structural Analysis & Pharmacophore Mapping

The molecule consists of a phthalazin-1(2H)-one bicyclic system with a carboxylic acid handle at the 6-position.

Core Architecture
  • Nicotinamide Mimicry: The lactam group (NH-CO) acts as a bioisostere of the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

  • Binding Mode:

    • Lactam NH: Hydrogen bond donor to the backbone carbonyl of Gly863 .

    • Lactam Carbonyl: Hydrogen bond acceptor from the backbone amide of Ser904 .

  • C6-Carboxylic Acid: Unlike the C4-benzyl linker seen in Olaparib, the C6-position projects towards the solvent-exposed region or the adenosine-binding pocket, depending on the specific binding conformation. This makes it an ideal attachment point for:

    • Solubilizing tails (e.g., piperazines).

    • PROTAC linkers (E3 ligase recruitment).

    • Radiolabels (for PET imaging).

Structural Analogues and Regioisomers

The term "analogue" here encompasses three distinct categories:

  • Regioisomers: 7-Phthalazinecarboxylic acid derivatives (often formed as byproducts).

  • Functional Derivatives: Amides and esters formed at the C6-COOH.

  • Core Isosteres: Quinazolinones and isoquinolinones.

Compound ClassStructural ModificationPharmacological Impact
Parent Core 6-COOH substitutionHigh polarity; poor cell permeability; used as intermediate.
Olaparib-like 4-Benzyl-phthalazinoneValidated clinical scaffold; high PARP trapping efficiency.
C6-Amides 6-CONHR derivativesImproved solubility; tunable vector for interaction with PARP helical domain.
Aza-analogues Pyrido-phthalazinonesAltered pKa and metabolic stability (e.g., Talazoparib core).

Synthetic Methodology: Regioselective Construction

The synthesis of 6-phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- is non-trivial due to the formation of regioisomers when starting from asymmetric anhydrides.

Synthesis Workflow (Trimellitic Anhydride Route)

The industrial standard involves the condensation of 1,2,4-benzenetricarboxylic anhydride (trimellitic anhydride) with hydrazine hydrate. This reaction yields a mixture of the 6-COOH and 7-COOH isomers.

Critical Control Point: The ratio of isomers is temperature and solvent-dependent.

  • Kinetic Product: Often favors the less sterically hindered attack, but equilibrium shifts at high temperatures.

  • Purification: The 6-isomer is typically less soluble in acidic media, allowing for fractional crystallization.

DOT Diagram: Synthetic Pathway & Regio-Control

Synthesis Start Trimellitic Anhydride (1,2,4-Benzenetricarboxylic anhydride) Intermediate Hydrazone Intermediate (Ring Opening) Start->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Intermediate Cyclization Cyclization (Acetic Acid, Reflux) Intermediate->Cyclization -H2O Mixture Isomeric Mixture (6-COOH + 7-COOH) Cyclization->Mixture Separation Fractional Crystallization (pH adjustment) Mixture->Separation Target Target: 6-COOH (1-oxo-1,2-dihydro...) Separation->Target Precipitate (Major) Byproduct Byproduct: 7-COOH Separation->Byproduct Filtrate (Minor)

Figure 1: Synthetic route for 6-Phthalazinecarboxylic acid showing the critical regio-separation step.

Detailed Protocol: Synthesis and Isolation

Objective: Synthesis of 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid.

  • Reagents: Trimellitic anhydride (1.0 eq), Hydrazine hydrate (1.2 eq), Glacial acetic acid (Solvent/Catalyst).

  • Reaction:

    • Suspend trimellitic anhydride in glacial acetic acid.

    • Add hydrazine hydrate dropwise at room temperature (Exothermic reaction—control temp < 40°C).

    • Heat to reflux (118°C) for 4–6 hours. The suspension will initially clear, then precipitate the product.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the solid precipitate.

    • Purification (Isomer Separation): Dissolve the crude solid in 10% NaHCO3 (aq). Filter off any insoluble impurities. Acidify the filtrate slowly with 6M HCl to pH 3–4. The 6-COOH isomer typically precipitates first or in higher purity.

    • Recrystallize from DMF/Water or Acetic Acid/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet at ~8.5 ppm (H-5, ortho to carbonyls) and the distinct splitting of H-7 and H-8.

    • Melting Point: >300°C (characteristic of high-melting phthalazinones).

Analogue Design & SAR Expansion

Once the 6-COOH core is secured, it serves as a scaffold for "Olaparib-adjacent" inhibitors.

Amide Coupling (The "Tail" Strategy)

The carboxylic acid is converted to an amide to attach pharmacophores that interact with the adenosine-binding pocket of PARP.

  • Reaction: 6-COOH + Amine (R-NH2) + HATU/DIPEA → 6-CONHR.

  • Key Amines:

    • N-Boc-piperazine: To mimic the solubility tail of Olaparib.

    • Anilines: To introduce pi-stacking elements (e.g., 3-aminobenzamide derivatives).

Biological Logic of 6-Substitution

Why modify the 6-position?

  • Vector Geometry: The 6-position points roughly 180° away from the catalytic PARP interaction site (NH-CO), allowing for long extensions without disrupting the primary binding event.

  • Solubility Modulation: The parent acid is insoluble. Amidation with morpholine or piperazine drastically improves bioavailability.

  • Dual Inhibition: Linking the 6-position to kinase inhibitors (e.g., EGFR inhibitors) to create dual-mechanism drugs.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

SAR Core Phthalazinone Core (Scaffold) Lactam Lactam (NH-CO) Essential for Gly863/Ser904 H-bonds Core->Lactam Pos4 Position 4 (Benzyl) Olaparib/Rucaparib Vector (Hydrophobic Pocket) Core->Pos4 Pos6 Position 6 (Carboxyl) Solvent Exposed / Linker Site Core->Pos6 Amides Amide Derivatives (Solubility/Targeting) Pos6->Amides Coupling PROTACs PROTAC Linkers (E3 Ligase Recruitment) Pos6->PROTACs Extension

Figure 2: SAR map highlighting the strategic utility of the C6 position compared to the classic C4 position.

Pharmacology & Mechanism of Action

PARP Trapping vs. Catalytic Inhibition

Analogues derived from this scaffold function primarily as NAD+ competitors .

  • Catalytic Inhibition: They block the binding of NAD+, preventing the formation of poly(ADP-ribose) chains (PARylation).

  • PARP Trapping: The rigidity of the phthalazinone core stabilizes the PARP-DNA complex, preventing DNA repair and leading to replication fork collapse. This "trapping" potency is often correlated with the size and rigidity of the substituent at the 4- or 6-position.

Assay Protocol: PARP1 Inhibition (Colorimetric)

To validate new analogues synthesized from the 6-COOH core:

  • Setup: Coat 96-well plates with Histone proteins.

  • Reaction: Add recombinant PARP1 enzyme, Biotinylated NAD+, and the Test Compound (0.1 nM – 10 µM).

  • Incubation: 1 hour at 37°C.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Readout: Measure Absorbance at 450 nm.

  • Analysis: Calculate IC50 relative to DMSO control and Olaparib (positive control).

References

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Source: Chemical and Pharmaceutical Bulletin (2021).[1] Context: Discusses the synthesis of Olaparib analogues and the SAR of the phthalazinone scaffold. URL:[Link]

  • Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (2015). Context: Details the optimization of phthalazinone cores for centrosome clustering inhibition. URL:[Link]

  • Poly(ADP-ribose) polymerase (PARP) inhibitors: An outlook on clinical progress and synthetic strategies. Source: European Journal of Medicinal Chemistry (2024). Context: Comprehensive review of synthetic routes for phthalazinone cores. URL:[Link]

  • Crystal structure of 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid. Source: Acta Crystallographica (2008). Context: Structural characterization of the carboxylic acid derivatives of the phthalazinone core.[2][3] URL:[Link]

  • WO2011007145A1 - Phthalazinone compound as PARP inhibitor. Source:[3] Google Patents / WIPO. Context: Patent literature describing the specific use of phthalazinone carboxylic acids in drug synthesis. URL:

Sources

Methodological & Application

detailed synthesis protocol for 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

[1]

Target Compound: 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- CAS Number: 102126-65-8 Synonyms: 6-Carboxyphthalazin-1(2H)-one; 1-Hydroxy-6-phthalazinecarboxylic acid (tautomer) Molecular Formula: C₉H₆N₂O₃ Molecular Weight: 190.16 g/mol

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to install the carboxylic acid moiety regioselectively at position 6. Direct condensation of 1,2,4-benzenetricarboxylic derivatives with hydrazine often yields mixtures of 6- and 7-isomers. Therefore, this protocol utilizes a Palladium-catalyzed carbonylation of a purified bromo-intermediate.

Synthetic Pathway:

  • Cyclization: Condensation of 5-bromo-3-hydroxyphthalide (equivalent to 2-formyl-5-bromobenzoic acid) with hydrazine to form the pure 6-bromophthalazinone isomer.

  • Carbonylation: Pd-catalyzed methoxycarbonylation to install the ester.

  • Hydrolysis: Saponification to yield the final free acid.

Reaction Scheme Diagram

SynthesisPathStart5-Bromo-3-hydroxyphthalide(CAS 102126-71-6)Step1Hydrazine HydrateEtOH, RefluxStart->Step1Inter16-Bromophthalazin-1(2H)-one(CAS 75884-70-7)Step1->Inter1CyclizationStep2Pd(OAc)2, dppf, CO (g)MeOH, Et3N, 80°CInter1->Step2Inter2Methyl 1-oxo-1,2-dihydro-phthalazine-6-carboxylateStep2->Inter2CarbonylationStep3LiOH, THF/H2Othen HClInter2->Step3Final6-Phthalazinecarboxylic acid,1,2-dihydro-1-oxo-(CAS 102126-65-8)Step3->FinalHydrolysis

Caption: Three-step convergent synthesis route ensuring regiochemical purity of the 6-carboxy isomer.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromophthalazin-1(2H)-one

This step involves the cyclization of the pseudo-aldehyde acid (lactol form) with hydrazine. The regiochemistry is dictated by the precursor structure, yielding exclusively the 6-bromo isomer.

  • Precursor: 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one (also known as 2-formyl-5-bromobenzoic acid tautomer).

  • Reagents: Hydrazine monohydrate (64-65% or 98%), Ethanol (absolute).

Procedure:

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-bromo-3-hydroxyisobenzofuran-1(3H)-one (10.0 g, 43.7 mmol) in Ethanol (100 mL).

  • Addition: Add Hydrazine monohydrate (4.4 g, 87.4 mmol, 2.0 eq) dropwise over 10 minutes. The reaction is slightly exothermic; ensure the temperature does not spike uncontrollably.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and stir for 3 hours. The suspension will initially dissolve (or thin out) and then precipitate the phthalazinone product as a thick solid.

  • Workup: Cool the reaction mixture to room temperature (20-25°C) and then chill in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 20 mL) followed by Diethyl ether (20 mL) to remove excess hydrazine and water.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

  • Yield: ~8.8 g (90%)

  • Appearance: White to off-white solid.[1]

  • QC Check: 1H NMR (DMSO-d6) should show signals at δ ~12.8 (s, 1H, NH), 8.3 (s, 1H, H-4), 8.1 (d, H-8), 7.9 (d, H-5), 7.8 (dd, H-7).

Step 2: Methoxycarbonylation (Heck Carbonylation)

This step replaces the bromine atom with a methyl ester group using Palladium-catalyzed carbonylation. This method is superior to cyanation/hydrolysis for safety and yield.

  • Substrate: 6-Bromophthalazin-1(2H)-one (from Step 1).[1]

  • Catalyst System: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).

  • CO Source: Carbon Monoxide gas (balloon or autoclave).

Procedure:

  • Setup: Use a high-pressure reactor (autoclave) or a robust glass pressure vessel.

  • Charge: Add 6-Bromophthalazin-1(2H)-one (5.0 g, 22.2 mmol), Pd(OAc)₂ (250 mg, 1.1 mmol, 5 mol%), dppf (1.23 g, 2.2 mmol, 10 mol%), and Triethylamine (6.2 mL, 44.4 mmol) into the vessel.

  • Solvent: Add Methanol (50 mL) and DMF (10 mL) (DMF aids solubility of the starting material).

  • Purge: Seal the vessel and purge with Nitrogen (3 cycles), then purge with Carbon Monoxide (3 cycles).

  • Reaction: Pressurize with CO (5 bar / 75 psi) . Heat the mixture to 90°C with vigorous stirring for 16–24 hours.

    • Note: If using a balloon (1 atm), reaction times may extend to 48 hours, and conversion may be lower.

  • Workup: Cool the vessel to room temperature and carefully vent the CO gas (fume hood!). Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Water (50 mL) and stir for 30 minutes. Filter the resulting solid.[1][2][3]

  • Purification: Recrystallize from Methanol or purify via flash chromatography (DCM/MeOH) if necessary.

  • Intermediate: Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.

  • Yield: ~3.6 g (80%).

Step 3: Hydrolysis to Free Acid

The final step converts the methyl ester to the carboxylic acid under mild basic conditions.

Procedure:

  • Dissolution: Dissolve Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (3.0 g, 14.7 mmol) in a mixture of THF (30 mL) and Water (15 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (1.85 g, 44.1 mmol, 3.0 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LCMS (disappearance of ester peak).

  • Acidification: Cool the mixture to 0°C. Acidify carefully with 1M HCl to pH 2–3. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with Water (3 x 10 mL) and Acetone (10 mL).

  • Drying: Dry under high vacuum at 60°C overnight.

  • Final Yield: ~2.5 g (90% for this step).

  • Total Yield (3 Steps): ~65%.

Part 3: Analytical Data & Validation

Physicochemical Properties Table[5]
PropertySpecificationNotes
Appearance White to pale beige powderHigh purity crystalline solid
Melting Point > 300°CDecomposes before melting
Solubility DMSO, DMF, dilute alkaliInsoluble in water, DCM, Hexane
Mass Spec (ESI) [M+H]⁺ = 191.05[M-H]⁻ = 189.04
Purity (HPLC) > 98.0%Required for biological assays
NMR Characterization (DMSO-d₆)
  • ¹H NMR (400 MHz): δ 13.20 (br s, 1H, COOH), 12.85 (s, 1H, NH), 8.55 (s, 1H, H-5), 8.48 (s, 1H, H-4), 8.25 (d, J=8.2 Hz, 1H, H-8), 8.15 (dd, J=8.2, 1.5 Hz, 1H, H-7).

    • Note: The singlet at 8.55 ppm corresponds to the proton at position 5 (ortho to acid, meta to carbonyl), which is significantly deshielded. The singlet at 8.48 ppm is the H-4 proton of the heterocyclic ring.

Part 4: Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use exclusively in a fume hood. Quench waste with bleach (sodium hypochlorite) solution before disposal.

  • Carbon Monoxide: Odorless, silent killer. A CO detector is mandatory near the reaction setup. Ensure the autoclave is leak-tested.

  • Palladium Residues: The intermediate ester may contain trace Pd. For pharmaceutical applications, use a metal scavenger (e.g., SiliaMetS® Thiol) during the workup of Step 2.

References

  • Synthesis of 6-bromophthalazin-1(2H)

    • Preparation of phthalazinone derivatives.[1][3][4][5][6][7][8] US Patent Application US2007003539A1. (2007).[1]

    • Note: Describes the cyclization of 5-bromo-3-hydroxyphthalide with hydrazine.
  • Carbonylation Methodology

    • Beller, M., et al. "Palladium-catalyzed carbonylation of aryl halides." Journal of Molecular Catalysis A: Chemical, 104(1), 17-85. (1995).

  • Structural Confirmation (Crystal Structure of Analog)

    • Liang, L. L., et al. "4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate." Acta Crystallographica Section E, 64(6), o1225. (2008).

    • Note: Provides crystallographic evidence of the phthalazinone tautomeric forms.
  • Commercial Availability & CAS Verification

    • PubChem Compound Summary for CID 16220137 (6-bromo-1-phthalazinone).

    • Sigma-Aldrich Product Page for 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid (CAS 102126-65-8).

Purification of Crude 1,2-Dihydro-1-oxo-6-phthalazinecarboxylic Acid: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides detailed methodologies for the purification of crude 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid, a key heterocyclic intermediate in pharmaceutical research and development. The purity of this compound is paramount for its successful use in subsequent synthetic steps and for ensuring the integrity of biological screening data. This document outlines three primary purification techniques: chemical extraction based on acidity, recrystallization, and reversed-phase flash chromatography. For each method, we provide a theoretical foundation, step-by-step protocols, and expert insights into the critical parameters that ensure high-purity material.

Introduction: The Importance of Purity

1,2-Dihydro-1-oxo-6-phthalazinecarboxylic acid belongs to the phthalazinone class of heterocyclic compounds. Phthalazine derivatives are of significant interest in medicinal chemistry, possessing a wide range of biological activities, including use as antihypertensive, antitumor, and anti-inflammatory agents.[1][2] As a synthetic building block, the presence of impurities—such as unreacted starting materials, side products, or residual reagents—can lead to low yields, complex product mixtures in subsequent reactions, and false positives or negatives in biological assays.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive and practical framework for purifying this specific molecule. The protocols described herein are built on fundamental chemical principles and are designed to be robust and reproducible.

Foundational Principle: Exploiting Molecular Properties

The structure of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid features two key functionalities that dictate the purification strategy: a polar heterocyclic core and an acidic carboxylic acid group. The presence of the carboxylic acid (pKa ≈ 4-5) is the most powerful handle for purification, allowing for its selective separation from non-acidic impurities. Its overall polarity and ability to form hydrogen bonds are critical considerations for recrystallization and chromatography.

Common impurities from typical syntheses, such as the cyclization of a substituted o-formyl benzoic acid with hydrazine[2], may include neutral organic precursors or byproducts. Our primary strategies will focus on separating the desired acidic product from these neutral contaminants.

Method 1: Acid-Base Extraction

This technique is the most effective first-pass purification strategy for crude 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid, leveraging its acidic nature to achieve a significant increase in purity.[3][4][5] The process involves converting the water-insoluble carboxylic acid into its highly water-soluble carboxylate salt using a weak base, allowing for its transfer from an organic solvent into an aqueous layer.

Causality Behind the Method: The fundamental principle is the reversible, pH-dependent change in the solubility of the target compound.[3]

  • Step 1 (Basification): By washing an organic solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the acidic target compound is deprotonated to form its sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer. Neutral impurities remain in the organic layer.[6][7]

  • Step 2 (Acidification): The aqueous layer containing the sodium salt is then isolated and re-acidified with a strong acid (e.g., HCl). This protonates the carboxylate, regenerating the neutral, water-insoluble carboxylic acid, which precipitates out of the solution and can be collected by filtration.[4][6]

Experimental Protocol: Acid-Base Extraction

Materials:

  • Crude 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 3M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, at a concentration of approximately 20-50 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (from CO₂ evolution).

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with a fresh portion of saturated aqueous NaHCO₃ solution. Combine this second aqueous extract with the first.

    • Scientist's Note: Performing two smaller extractions is more efficient than one large one for ensuring complete transfer of the acidic product to the aqueous phase.

  • Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to recover any non-acidic byproducts if desired. For purification of the target compound, this layer can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise while stirring until the solution is acidic (pH ~2), as confirmed with pH paper. The purified 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid will precipitate as a solid.

  • Collection: Collect the precipitated solid by suction filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Visualization: Acid-Base Extraction Workflow

G start_node Start: Crude Product in Organic Solvent p1 Shake & Separate Layers start_node->p1 Add NaHCO₃(aq) process_node process_node decision_node decision_node output_node output_node waste_node waste_node p2 p2 p1->p2 Aqueous Layer (Product Salt) p3 p3 p1->p3 Organic Layer (Impurities) p4 Precipitation (pH ~2) p2->p4 Add HCl(aq) waste1 Waste: Neutral Impurities p3->waste1 Discard p5 Collect Solid p4->p5 Filter p6 Pure Product p5->p6 Wash & Dry

Caption: Workflow for purification via acid-base extraction.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It is often used as a final polishing step after an initial purification by extraction. The success of this method depends critically on the selection of an appropriate solvent or solvent system.

Causality Behind the Method: The principle of recrystallization relies on differences in solubility.[6] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved. Several sources mention the use of solvents like methanol, ethanol, and DMF for recrystallizing phthalazine derivatives.[1][8][9]

Experimental Protocol: Recrystallization

Solvent Selection: A preliminary solvent screen is essential. Test small amounts of the crude product in various solvents at room temperature and upon heating.

Solvent SystemSuitability Rationale
Ethanol or Methanol Good general-purpose polar protic solvents. Often effective for hydrogen-bond donors/acceptors.[1][9]
Water The compound may have some water solubility, especially when hot. Can be used alone or as an anti-solvent.
Ethanol/Water A powerful two-solvent system. The product is dissolved in hot ethanol, and water is added dropwise until turbidity appears. Re-heating to clarify, followed by slow cooling, can yield high-quality crystals.
DMF or DMSO High-boiling point polar aprotic solvents. Use when solubility in other solvents is poor. Caution: Difficult to remove residual solvent.

Procedure (Single Solvent):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated clean flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualization: Recrystallization Workflow

G start_node Start: Crude Solid p1 Dissolve Solid start_node->p1 Add min. hot solvent process_node process_node decision_node decision_node output_node Pure Crystalline Product d1 Insoluble Impurities? p1->d1 p2 Hot Filtration d1->p2 Yes p3 Slow Cool to RT, then Ice Bath d1->p3 No p2->p3 p4 Suction Filtration p3->p4 Crystals Form p5 p5 p4->p5 Collect Crystals p6 p6 p5->p6 Wash with Cold Solvent p6->output_node Dry

Caption: General workflow for purification via recrystallization.

Method 3: Reversed-Phase Flash Chromatography

For challenging separations where impurities have similar properties to the target compound, or for achieving the highest possible purity, reversed-phase flash chromatography is the method of choice. It is particularly well-suited for polar compounds like carboxylic acids.[10]

Causality Behind the Method: In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is polar.[10] Polar compounds, like our target molecule, have a weaker affinity for the nonpolar stationary phase and will elute faster than nonpolar impurities. The addition of a small amount of acid (e.g., 0.1% Trifluoroacetic Acid - TFA or Formic Acid) to the mobile phase is crucial.[10] It suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and ensuring a sharp, well-defined chromatographic peak. Without the acid modifier, the ionized carboxylate would produce a broad, tailing peak.

Experimental Protocol: Reversed-Phase Chromatography

Materials:

  • Crude 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid

  • C18-silica gel column

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Trifluoroacetic acid (TFA) or formic acid

  • Automated flash chromatography system or manual setup

  • Test tubes for fraction collection

  • TLC plates (C18-silica) for analysis

Procedure:

  • Method Development (TLC): Develop a separation method using C18-silica TLC plates. Spot the crude material and elute with various mixtures of Water/ACN or Water/MeOH containing 0.1% TFA. The ideal mobile phase composition should provide a retention factor (Rƒ) for the target compound of ~0.2-0.4.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMF or DMSO. Alternatively, for better peak shape, create a slurry of the crude product with a small amount of C18-silica and use a solid load cartridge.

  • Column Equilibration: Equilibrate the C18-silica column with the initial mobile phase conditions (e.g., 95:5 Water/ACN + 0.1% TFA).

  • Elution: Load the sample onto the column. Begin elution with the initial mobile phase and gradually increase the proportion of the organic solvent (e.g., a gradient from 5% to 80% ACN over 20 column volumes).

  • Fraction Collection: Collect fractions throughout the run and monitor the elution of compounds using the system's UV detector.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the mobile phase solvents under reduced pressure. Note that removing the final traces of water may require lyophilization (freeze-drying).

Visualization: Chromatography Workflow

G start_node Start: Crude Product p1 Prepare Sample (Solid or Liquid Load) start_node->p1 process_node process_node output_node Pure Product p2 Equilibrate C18 Column (e.g., 95% H₂O / 5% ACN + 0.1% TFA) p1->p2 p3 Load Sample & Run Gradient (Increase % ACN) p2->p3 p4 Collect Fractions p3->p4 p5 Analyze Fractions (TLC or HPLC) p4->p5 p6 Combine Pure Fractions p5->p6 p7 Evaporate Solvents (Rotovap / Lyophilize) p6->p7 p7->output_node

Caption: Workflow for reversed-phase flash chromatography.

Summary and Recommendations

The choice of purification method depends on the nature and quantity of impurities, as well as the required final purity.

TechniquePrimary UsePurity AchievedYieldKey Advantage
Acid-Base Extraction Initial bulk purificationGood to Very GoodHighRemoves neutral and basic impurities efficiently; scalable.
Recrystallization Final polishing stepExcellentModerate to HighYields high-purity crystalline material; simple setup.
Reversed-Phase Chromatography Difficult separationsHighestModerateHigh resolution; separates compounds with similar polarity.

Recommended Workflow: For a typical crude product, a two-step process is recommended for achieving high purity (>98%):

  • Perform an Acid-Base Extraction to remove the bulk of non-acidic impurities.

  • Subject the material obtained from extraction to Recrystallization from a suitable solvent system to remove any remaining closely related impurities and obtain a highly pure, crystalline final product.

References

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved February 15, 2026, from [Link]

  • University of Waterloo. (n.d.). What is an Acid and Base Extraction? - Engineering Ideas Clinic. Retrieved February 15, 2026, from [Link]

  • Buslig, B. S., Wilson, C. W., III, & Shaw, P. E. (1983). High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns. Journal of Agricultural and Food Chemistry, 31(2), 325–331. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved February 15, 2026, from [Link]

  • Smitasingh, S., et al. (2018). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190.
  • Darko, E., & Thurbide, K. B. (2017). Capillary gas chromatographic separation of carboxylic acids using an acidic water stationary phase. Analytical and Bioanalytical Chemistry, 409(23), 5547–5554.
  • Nakajima, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4888. [Link]

  • Science of Synthesis. (2004). Product Class 10: Phthalazines. Thieme Chemistry.
  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9478. [Link]

  • El-Gohary, N. S. (2015). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents.
  • Ben-Aoun, A., et al. (2016). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Journal of Chemical Sciences, 128(1), 107–116.
  • ChemBK. (2024, April 9). Phthalazinone, 1(2H)-. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H). Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Benzenedicarboxylic acid (CAS 88-99-3). Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate. Retrieved February 15, 2026, from [Link]

  • Patel, D., et al. (2015). Synthesis of 6-(1,2-dihydro-1-oxo-phthalazin-4-yl)-2H-1,4-benzoxazin-3-(4H)-ones. World Journal of Pharmacy and Pharmaceutical Sciences, 4(12), 1234-1240.
  • Patil, A. M., et al. (2023).
  • Afonso, C. M. M., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8192. [Link]

  • PubChem. (n.d.). 1(2H)-Phthalazinone. Retrieved February 15, 2026, from [Link]

  • Carosio, F., et al. (2022). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][3][6]oxaphosphinine 6-oxide. Molbank, 2022(4), M1501. [Link]

  • Wang, X., et al. (2012).

Sources

functionalization of the carboxylic acid group in 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note for drug development professionals, focusing on the specific challenges and strategic protocols for functionalizing 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (CAS: 10177-13-6).[1]

Executive Summary & Strategic Analysis

The molecule 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib, Talazoparib).[2]

Functionalizing the C6-carboxylic acid group is the primary vector for diversifying this scaffold to tune potency and pharmacokinetic (PK) properties.[1] However, this transformation is non-trivial due to two competing factors:

  • Solubility: The rigid, planar phthalazinone core exhibits poor solubility in standard organic solvents (DCM, THF), often necessitating polar aprotic solvents (DMSO, DMA, DMF).[2]

  • Chemoselectivity (The N-Alkylation Trap): The lactam nitrogen (NH) at position 2 is nucleophilic under basic conditions.[1][2] Protocols that employ alkyl halides for esterification often result in unwanted N-alkylation or mixtures of O- and N-isomers.[1]

This guide provides three validated protocols designed to bypass these pitfalls, ensuring high yield and regioselectivity.

Chemical Properties & Solubility Profile[1][2][3]

PropertyData / ObservationImplication for Protocol
pKa (Acid) ~3.5 (Predicted)Acid is relatively strong due to the electron-deficient heterocycle.[1]
pKa (Lactam NH) ~10–11Susceptible to deprotonation by carbonate/hydroxide bases.[1][2]
Solubility (DCM/EtOAc) Very Low (< 1 mg/mL)Do not use as primary reaction solvents.[1][2]
Solubility (DMF/DMA) Moderate to HighPreferred solvents for coupling reactions.[1][2]
Solubility (Aq. Base) HighSuitable for workups or Schotten-Baumann conditions.[1][2]

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (The "MedChem" Route)

Objective: Synthesis of amide libraries using HATU.[1] Rationale: HATU is chosen over EDC/HOBt due to the electron-deficient nature of the phthalazine ring, which can make the carboxylic acid less reactive toward initial activation. DMA (Dimethylacetamide) is used to maximize solubility.[1][2]

Reagents:

  • Substrate: 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (1.0 equiv)[1]

  • Amine: R-NH₂ (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMA (0.1 M concentration)[1][2]

Step-by-Step Workflow:

  • Dissolution: In a dry vial, suspend the carboxylic acid (1.0 equiv) in anhydrous DMA.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Critical Checkpoint: The suspension should clarify within 5–10 minutes as the activated ester forms. If turbidity persists, brief sonication is permitted.[2]

  • Coupling: Add the amine (1.2 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 4–16 hours .

    • Note: Heating to 50°C is only recommended for sterically hindered amines (e.g., tert-butyl amines), as heat increases the risk of side reactions at the lactam nitrogen.[2]

  • Workup (Precipitation Method):

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • Adjust pH to ~3–4 with 1N HCl to ensure the product precipitates (and to remove unreacted amine).[2]

    • Filter the solid, wash with water and Et₂O, and dry under vacuum.[2]

Protocol B: Scale-Up Activation (The "Acid Chloride" Route)

Objective: Multi-gram synthesis of amides or esters.[1] Rationale: For scale-up, expensive coupling reagents (HATU) are replaced by Thionyl Chloride.[1][2] This method generates the highly reactive acid chloride species.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Thionyl Chloride (SOCl₂) (5–10 volumes, acts as solvent and reagent)[2]

  • Catalyst: DMF (2–3 drops)[1][2]

Step-by-Step Workflow:

  • Suspension: Place the carboxylic acid in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Reagent Addition: Add SOCl₂ carefully. Add catalytic DMF (essential for activating thionyl chloride).[1][2]

  • Reflux: Heat to reflux (75°C) for 2–4 hours.

    • Visual Cue: The solid will dissolve, and gas evolution (SO₂/HCl) will cease upon completion.[2]

  • Isolation: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of acid gases.[1][2]

    • Product: The resulting yellow/tan solid is the crude Acid Chloride . Use immediately.

  • Coupling: Dissolve the acid chloride in dry THF or DCM (if soluble) or DMA. Add the amine/alcohol (1.1 equiv) and a base (Et₃N or Pyridine, 2.0 equiv) at 0°C, then warm to RT.

Protocol C: Regioselective Esterification (Avoiding N-Alkylation)

Objective: Synthesis of methyl/ethyl esters without protecting the lactam.[1] Rationale: Using alkyl halides (e.g., MeI, K₂CO₃) will alkylate the lactam nitrogen (N-2).[2] To obtain the O-ester exclusively, Fischer Esterification must be used.[2]

Step-by-Step Workflow:

  • Suspend the carboxylic acid in Methanol (for methyl ester) or Ethanol (for ethyl ester).[1][2]

  • Add conc.[1][2] H₂SO₄ (0.5–1.0 equiv) dropwise.[1][2]

  • Reflux for 12–24 hours.[1][2][3]

  • Cool to RT and concentrate the solvent to ~20% volume.

  • Pour into ice water and neutralize with sat. NaHCO₃.

  • Filter the precipitate.[1][2] This yields the pure ester with the lactam NH intact.

Visualizing the Reaction Pathways[5]

The following diagram illustrates the decision logic for functionalizing this scaffold, highlighting the "Safe" vs. "Risk" pathways.

Phthalazine_Functionalization Start 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- Activation Activation (HATU/DIPEA) Start->Activation Library Scale AcidCl Acid Chloride (SOCl2, Reflux) Start->AcidCl Scale-Up (>5g) Fischer Fischer Esterification (MeOH, H2SO4) Start->Fischer Safe Route AlkylHalide Alkylation (R-X, Base) Start->AlkylHalide Risky Route Amide Target Amide (Yield: >85%) Activation->Amide R-NH2 AcidCl->Amide R-NH2 / Base Ester Target Ester (Regioselective) Fischer->Ester AlkylHalide->Ester Minor Product SideProduct N-Alkylated Side Product (Mixture/Impurity) AlkylHalide->SideProduct Major Product

Figure 1: Decision tree for chemoselective functionalization. Note the red "Risky Route" leading to N-alkylation.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Amide) Poor solubility of starting acid.[1]Switch solvent to NMP or DMA . Ensure reagents are anhydrous.
Product is an Oil Residual DMA/DMF trapped.[1][2]Wash organic layer with 5% LiCl (aq) during extraction, or use the Precipitation Workup (Protocol A).[2]
N-Alkylation Observed Base was too strong or Alkyl Halide used.[1][2]Switch to Fischer Esterification (Protocol C) or protect N-2 with THP or SEM group if alkylation is required.[1][2]
Incomplete Reaction Electron-poor acid is sluggish.[1][2]Use HOAt additive with HATU, or switch to the Acid Chloride method (Protocol B).[2]

References

  • Menear, K. A., et al. (2008).[2][4] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1][4][5] Journal of Medicinal Chemistry.[1][2][4]

    • Context: Primary reference for amide coupling on the phthalazinone scaffold (Olaparib synthesis).[1][2]

  • Loh, V. M., et al. (2005).[1][2] Phthalazinones.[1][2][4][6][7] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose) polymerase. Bioorganic & Medicinal Chemistry Letters.[1]

    • Context: Discusses structure-activity relationships (SAR) and solubility challenges of the phthalazinone core.
  • World Intellectual Property Organization. (2018).[1][2] WO2018038680A1 - Processes for preparing olaparib.[1][2][5]

    • Context: Detailed industrial protocols for HATU vs.
  • Marzouk, M., et al. (2023).[2][7] Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents.[1][2] PMC.[1][2]

    • Context: Provides protocols for hydrazinolysis and esterification of phthalazinone deriv

Sources

derivatization of the phthalazinone ring of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of the Phthalazinone Ring of 1,2-Dihydro-1-oxo-6-phthalazinecarboxylic Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Target Molecule: 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (6-Carboxyphthalazin-1(2H)-one)

Introduction & Strategic Analysis

The phthalazinone scaffold is a cornerstone in medicinal chemistry, most notably recognized as the pharmacophore in PARP inhibitors such as Olaparib.[1] The specific derivative, 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid , presents a unique dual-functional platform: it possesses a modifiable lactam ring (the phthalazinone core) and a distal carboxylic acid handle at position 6.

For the researcher, the primary challenge lies in the chemoselectivity of the phthalazinone ring derivatization.[1] The core exhibits lactam-lactim tautomerism, creating ambiguous nucleophilic sites (N2 vs. O1).[1] Furthermore, the carboxylic acid at C6 is electron-withdrawing, which increases the acidity of the N-H proton but also introduces a competing nucleophilic site if not properly managed.[1]

Reactivity Profile & Tautomerism

The reactivity is governed by the equilibrium between the lactam (A) and lactim (B) forms. In polar aprotic solvents (DMF, DMSO), the equilibrium favors the lactam, making N-alkylation the dominant pathway under basic conditions.[1] However, "hard" electrophiles or specific solvent interactions can occasionally promote O-alkylation.

Strategic Pathways:

  • Pathway A (N-Alkylation): Direct functionalization of N2. This is the classical route for PARP inhibitor synthesis, preserving the carbonyl functionality.[1]

  • Pathway B (Aromatization/Activation): Conversion of the lactam carbonyl to a chloride (using POCl₃), creating a chlorophthalazine intermediate suitable for SₙAr displacement.[1]

Phthalazinone_Reactivity Start 1,2-dihydro-1-oxo- 6-phthalazinecarboxylic acid Lactam Lactam Form (Major Tautomer) Start->Lactam Equilibrium Lactim Lactim Form (Minor Tautomer) Lactam->Lactim Tautomerization N_Alk N-Alkylated Product (PARP Inhibitor Scaffold) Lactam->N_Alk Path A: Base/R-X (K2CO3, DMF) Chloro 1-Chloro-6-carbonyl chloride Lactim->Chloro Path B: POCl3 (Aromatization) SnAr 1-Amino-phthalazine Derivative Chloro->SnAr S_NAr with Amines

Figure 1: Strategic derivatization pathways for the phthalazinone scaffold.[1] Path A favors retention of the oxo-group; Path B activates the ring for nucleophilic substitution.

Pre-requisite: Protecting Group Strategy

Critical Insight: Attempting to alkylate the phthalazinone ring of the free acid (6-COOH) directly with alkyl halides will result in simultaneous esterification of the carboxylic acid (forming the alkyl ester).

  • If the ester is desired: Proceed with direct alkylation using >2 equivalents of base and alkyl halide.

  • If the acid must be preserved: It is chemically cleaner to first convert the acid to a methyl or ethyl ester, perform the ring derivatization, and then hydrolyze the ester.[1] This prevents the formation of mixed esters if complex alkyl halides are used.

Protocol A: Regioselective N-Alkylation

Objective: To attach a carbon substituent to the N2 position while minimizing O-alkylation. Mechanism: Sₙ2 Substitution via the phthalazinone anion.

Materials
  • Substrate: Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (Ester-protected starting material).

  • Electrophile: Alkyl halide (R-X) or Mesylate.[1]

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous, finely ground.[1]

  • Solvent: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).[1]

  • Catalyst: Potassium Iodide (KI) - optional, for less reactive chlorides.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phthalazinone substrate (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 – 2.0 equiv). Stir the suspension at room temperature for 30 minutes.

    • Expert Note: The color often changes to yellow/orange, indicating the formation of the resonance-stabilized nitrogen anion.

  • Alkylation: Add the alkyl halide (1.1 – 1.2 equiv) dropwise.[1] If using a chloride, add a catalytic amount of KI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein reaction).[1]

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS.

    • Timeframe: Typically 2–12 hours.

    • Checkpoint: N-alkylation is thermodynamically favored. If O-alkylation is observed (often lower Rf on TLC), ensure the temperature is sufficient to drive the reaction to the thermodynamic N-product, or switch to a softer base like Cs₂CO₃.[1]

  • Work-up:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (10x reaction volume). The N-alkylated product often precipitates as a solid.

    • Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (3x), wash with LiCl (5% aq) to remove DMF, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (Hexane/EtOAc).[1]

Data Summary: N-Alkylation Optimization
ParameterCondition A (Recommended)Condition B (Alternative)Outcome Note
Base K₂CO₃NaHNaH is faster but requires dry THF/0°C; higher risk of O-alkylation if not controlled.
Solvent DMFAcetoneAcetone requires reflux; DMF is better for solubility of the polar scaffold.
Temp 60°C25°CHigher temp favors thermodynamic N-product over kinetic O-product.

Protocol B: Chlorination & SₙAr Displacement

Objective: To convert the lactam carbonyl into a leaving group (Cl), allowing for the introduction of amine substituents at C1.[1] Scope: This protocol converts the 6-COOH to an acid chloride (6-COCl) simultaneously. This is advantageous for dual functionalization (e.g., forming an amide at C6 and an amine at C1).[1]

Materials
  • Substrate: 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid.

  • Reagent: Phosphorus Oxychloride (POCl₃) - Excess (solvent & reagent).[1]

  • Base: Pyridine or Diisopropylethylamine (DIPEA) (catalytic to 1 equiv).[1]

Step-by-Step Methodology
  • Chlorination:

    • Place the substrate (1.0 equiv) in a heavy-walled pressure vial or round-bottom flask with a reflux condenser.

    • Add POCl₃ (5–10 vol).[1] The solid will initially not dissolve.

    • Add Pyridine (1.0 equiv).[1] This acts as a proton scavenger and accelerates the formation of the dichlorophosphate intermediate.

    • Heat to reflux (105°C) for 2–4 hours. The solution should become homogenous and turn darker.

    • Endpoint: LC-MS is difficult due to hydrolysis of the acid chloride; monitor by TLC (taking an aliquot and quenching with MeOH to see the methyl ester).

  • Quenching (Critical Safety Step):

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a KOH trap).[1]

    • Azeotrope with toluene (2x) to remove trace POCl₃.[1]

    • Result: You now have the crude 1-chloro-6-chlorocarbonylphthalazine .

  • Derivatization (SₙAr & Amidation):

    • Dissolve the crude residue in DCM or THF.

    • Step 3a (C6-Amidation): If you want an amide at C6, add the first amine (1.0 equiv) at 0°C. The acid chloride is more reactive than the chlorophthalazine.[1]

    • Step 3b (C1-Displacement): To substitute the C1-chloro, add the second amine (e.g., hydrazine, piperazine) (excess) and heat to reflux (60°C in THF or 80°C in EtOH).[1]

    • Expert Note: The C1-chloro is activated by the electron-deficient ring system. Displacement usually proceeds rapidly.

Chlorination_Workflow Start Start: 6-COOH-Phthalazinone POCl3 Reagent: POCl3 + Pyridine Reflux 105°C Start->POCl3 Inter Intermediate: 1-Chloro-6-chlorocarbonylphthalazine POCl3->Inter Branch Selectivity Inter->Branch Path1 Add Amine A (0°C) Reacts with COCl first Branch->Path1 Kinetic Control Path2 Add Amine B (Reflux) Reacts with C1-Cl Path1->Path2 Thermodynamic Control Final Final Product: 1-Amino-6-Amido-phthalazine Path2->Final

Figure 2: Sequential functionalization of the acid and the ring via the dichloro-intermediate.

References

  • Menear, K. A., et al. (2008).[1][3] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[3][4] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1][3] Link

  • Loh, V. M., et al. (2005).[1] Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.[1] Link

  • Haider, N., & Holzer, W. (2004).[1] Product Class 2: Phthalazines. In Science of Synthesis (Vol. 16, pp. 315).[1] Thieme. Link

  • World Intellectual Property Organization. (2018).[1] Processes for preparing olaparib (WO2018038680A1).[1] Link

  • Gouda, M. A., et al. (2013). Synthesis and antitumor activity of some new phthalazine derivatives. European Journal of Medicinal Chemistry, 70, 74-80.[1][3] Link

Sources

The Versatile Precursor: Harnessing 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with various biological targets.[1] Derivatives of phthalazinone have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[2] Notably, the phthalazinone framework is central to the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[3]

This guide focuses on a key building block for accessing this chemical diversity: 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- . The strategic placement of the carboxylic acid group at the 6-position provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for drug development and materials science. We will explore its application in the synthesis of amides, esters, and as a precursor to other key functional groups, providing detailed protocols and mechanistic insights for researchers in the field.

Application Note I: Amide Synthesis for Bioactive Scaffolds – The Gateway to PARP Inhibitors

The conversion of the carboxylic acid moiety of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- to an amide is a cornerstone transformation, particularly in the synthesis of PARP inhibitors.[3] The resulting carboxamide group often plays a crucial role in binding to the target enzyme. A highly efficient and widely used method for this transformation is amide coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent.

Causality of Experimental Choices:

  • HATU as the Coupling Reagent: HATU is a third-generation uronium-based coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization, which is critical when coupling with chiral amines.[4] It is particularly effective for coupling with a wide range of amines, including those that are sterically hindered or have low nucleophilicity.[5]

  • Base (DIPEA): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid, forming the carboxylate anion. This anion then initiates the reaction with HATU. DIPEA is chosen for its steric bulk, which prevents it from competing with the primary or secondary amine as a nucleophile.[6]

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is a common solvent for amide coupling reactions due to its polar aprotic nature, which effectively dissolves the reactants and intermediates without interfering with the reaction mechanism.[6]

Mechanism of HATU-mediated Amide Coupling:

The reaction proceeds through the formation of a highly reactive OAt-active ester.[7]

  • The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.

  • The HOAt anion, displaced in the previous step, then attacks the isouronium salt to form the OAt-active ester and releases tetramethylurea as a byproduct.

  • The amine nucleophile then attacks the activated ester, forming the desired amide bond and regenerating HOAt.

HATU_Mechanism RCOOH Carboxylic Acid (Precursor) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster Base Base (DIPEA) Carboxylate->ActiveEster + HATU Amide Amide Product ActiveEster->Amide + Amine Byproduct Tetramethylurea ActiveEster->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Synthesis of a 6-Phthalazinecarboxamide Derivative

This protocol describes a general procedure for the coupling of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- with a primary amine.

Materials:

  • 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (1.0 equiv)

  • Primary amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (1.0 equiv) and dissolve it in anhydrous DMF.

  • Add the primary amine (1.1 equiv) to the solution.

  • In a separate flask, dissolve HATU (1.2 equiv) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Application Note II: Esterification for Prodrug and Analogue Synthesis

Esterification of the carboxylic acid group can be a valuable strategy for creating prodrugs with improved pharmacokinetic properties or for synthesizing a series of analogues for structure-activity relationship (SAR) studies. The Fischer esterification is a classic and cost-effective method for this transformation.[8]

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[9]

  • Excess Alcohol: The Fischer esterification is a reversible reaction.[10] Using the alcohol as the solvent or in large excess shifts the equilibrium towards the formation of the ester product, according to Le Châtelier's principle.

  • Removal of Water: The formation of water as a byproduct also drives the equilibrium towards the reactants. Removing water as it is formed, for example, by using a Dean-Stark apparatus, can significantly improve the yield of the ester.

Mechanism of Fischer Esterification:

The mechanism involves a series of protonation, nucleophilic attack, and dehydration steps.[8]

  • Protonation of the carbonyl oxygen by the acid catalyst.

  • Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of water to form a protonated ester.

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification_Mechanism CarboxylicAcid Carboxylic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ H_plus H+ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R'-OH Alcohol Alcohol (R'-OH) Alcohol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Ester Ester Product ProtonatedEster->Ester - H+ Water Water ProtonatedEster->Water

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of a 6-Phthalazinecarboxylate Ester

This protocol describes a general procedure for the Fischer esterification of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- with methanol.

Materials:

  • 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (1.0 equiv)

  • Methanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (1.0 equiv) in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 6-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired methyl ester.

Application Note III: Conversion to Key Synthons – Acyl Chloride and Amine Derivatives

The carboxylic acid functionality can be readily converted into other key synthetic intermediates, such as acyl chlorides and amines, further expanding the synthetic utility of the precursor.

Protocol 1: Synthesis of 4-oxo-3,4-dihydrophthalazine-6-carbonyl chloride

The conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that can be used for a variety of subsequent reactions, including Friedel-Crafts acylation and the formation of amides and esters under milder conditions than direct coupling.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup.[11]

  • Catalytic DMF: A catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

Experimental Protocol:

Materials:

  • 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (1.0 equiv)

  • Thionyl chloride (SOCl₂) (excess, can be used as solvent)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Anhydrous toluene or dichloromethane (optional solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (1.0 equiv).

  • Add an excess of thionyl chloride. Alternatively, the reaction can be performed in an inert solvent like toluene with a smaller excess of thionyl chloride.

  • Add a catalytic amount of anhydrous DMF.

  • Heat the mixture to reflux for 2-4 hours. The solid starting material should dissolve as the reaction proceeds.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-oxo-3,4-dihydrophthalazine-6-carbonyl chloride can be used directly in the next step or purified by recrystallization from an inert solvent if necessary. Caution: Acyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.

Protocol 2: Synthesis of 6-Amino-2H-phthalazin-1-one via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. This transformation is particularly useful for introducing a key amino group for further functionalization.

Causality of Experimental Choices:

  • Diphenylphosphoryl azide (DPPA): DPPA is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides, which then undergo the Curtius rearrangement upon heating. It is generally safer to handle than other azidating agents.[8]

  • Tert-Butanol: In the presence of tert-butanol, the isocyanate intermediate formed during the rearrangement is trapped to form a Boc-protected amine. The Boc protecting group is stable under various reaction conditions and can be easily removed under acidic conditions.

  • Inert Solvent: An inert, high-boiling solvent such as toluene or dioxane is typically used to facilitate the thermal rearrangement.

Mechanism of the Curtius Rearrangement:

  • The carboxylic acid reacts with DPPA to form a mixed anhydride, which is then displaced by the azide to form an acyl azide.

  • Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate intermediate.

  • The isocyanate is then trapped by a nucleophile. In this case, tert-butanol attacks the isocyanate to form a tert-butyl carbamate (Boc-protected amine).

  • The Boc group can be subsequently removed with a strong acid like trifluoroacetic acid (TFA) or HCl to yield the primary amine.

Curtius_Rearrangement CarboxylicAcid Carboxylic Acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide + DPPA DPPA DPPA Isocyanate Isocyanate AcylAzide->Isocyanate + Heat, - N2 Heat Heat (Δ) BocAmine Boc-Protected Amine Isocyanate->BocAmine + t-BuOH tBuOH tert-Butanol Amine Primary Amine BocAmine->Amine + Acid Acid Acid (TFA)

Caption: Curtius rearrangement for amine synthesis.

Experimental Protocol:

Materials:

  • 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous tert-butanol

  • Anhydrous toluene

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Boc-Amine Formation:

    • To a solution of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (1.0 equiv) in anhydrous toluene, add triethylamine (1.2 equiv) and diphenylphosphoryl azide (1.1 equiv).

    • Stir the mixture at room temperature for 30 minutes.

    • Add anhydrous tert-butanol and heat the reaction mixture to reflux for 12-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude Boc-protected amine by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected amine in dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours.

    • Remove the solvent and excess acid under reduced pressure to obtain the amine salt. The free amine can be obtained by neutralization with a base.

Data Summary Table

PrecursorTransformationReagentsProductKey Application
6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-Amide CouplingAmine, HATU, DIPEA6-Carboxamide DerivativeSynthesis of PARP inhibitors and other bioactive molecules
6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-Fischer EsterificationAlcohol, H₂SO₄ (cat.)6-Carboxylate EsterProdrug synthesis, analogue development
6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-Acyl Chloride FormationSOCl₂, DMF (cat.)4-oxo-3,4-dihydrophthalazine-6-carbonyl chlorideHighly reactive intermediate for further synthesis
6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-Curtius RearrangementDPPA, t-BuOH, then TFA6-Amino-2H-phthalazin-1-oneIntroduction of an amino group for further functionalization

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • CHEM 352L Organic Chemistry II Laboratory, Exp 10 Fischer Esterification. [Link]

  • Wikipedia. HATU reagent. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • PubMed. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • NIH PubChem. 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-6-(4-hydroxy-1-oxo-1_2-dihydrophthalazin-6-yl_carbonyl_phthalazin-1_2H-one]([Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Phthalazinone. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • PMC. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Link]

  • ARKAT USA, Inc. Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. [Link]

  • PMC. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • PubMed. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • RSC Publishing. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • Longdom Publishing SL. Recent Developments in Chemistry of Phthalazines. [Link]

  • Durham E-Theses. Direct Amide Formation Between Carboxylic Acids and Amines. [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

  • Organic Syntheses. Carbonyl-Olefin Metathesis for the Synthesis of Cyclic Olefins. [Link]

  • Sciforum. Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. [Link]

  • Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. [Link]

  • Longdom.org. Recent Developments in Chemistry of Phthalazines. [Link]

  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • PubMed. Formation of carbonyl chloride in carbon tetrachloride metabolism by rat liver in vitro. [Link]

Sources

Application Note: Preparation of Metal Complexes with 1,2-Dihydro-1-oxo-6-phthalazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry and drug discovery. It details the protocol for synthesizing and characterizing metal complexes using 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (also known as 6-carboxyphthalazin-1(2H)-one) as a ligand.

Introduction & Chemical Context

1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (H₂L) is a bifunctional ligand exhibiting significant versatility in coordination chemistry. Its structure features two distinct coordination domains:

  • The Phthalazinone Core (Lactam-Lactim Tautomerism): The N(2)-H and C(1)=O moiety allows for coordination through the carbonyl oxygen (neutral form) or the deprotonated nitrogen/oxygen (anionic form).

  • The Carboxylic Acid at Position 6: A classic hard donor site capable of monodentate, bidentate chelating, or bridging coordination modes.

This ligand is structurally related to bioactive scaffolds (e.g., PARP inhibitors like Olaparib), making its metal complexes highly relevant for medicinal inorganic chemistry and fragment-based drug design .

Coordination Modes

The ligand typically acts as a mono-anionic (


) or di-anionic (

) species depending on pH:
  • Mode A (Carboxylato-O,O'): Deprotonation of the carboxylic acid only (pH 4–6).

  • Mode B (Mixed N/O): Deprotonation of both the carboxylic acid and the hydrazinic nitrogen (pH > 8), often leading to polymeric or cluster structures.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Ligand: 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (Purity >97%).

  • Metal Salts: Metal(II) Acetates (

    
    ) are preferred due to their buffering capacity. Alternatively, Metal(II) Chlorides or Nitrates.
    
  • Solvents: DMF (Dimethylformamide), DMSO, Ethanol, Deionized Water.

  • Base: Triethylamine (

    
    ) or 0.1 M NaOH.
    
Protocol A: Standard Reflux Method (Mononuclear Complexes)

Best for: Cu(II), Zn(II), Ni(II), Co(II) complexes intended for biological screening.

Step-by-Step Methodology:

  • Ligand Solubilization:

    • Dissolve 1.0 mmol (190.16 mg) of the ligand in 20 mL of hot DMF/Ethanol (1:1 v/v).

    • Note: The ligand is sparingly soluble in pure alcohols; DMF assists solvation.

    • Activation: Add 1.0–2.0 mmol of Triethylamine (

      
      ) dropwise to deprotonate the carboxylic acid. The solution should turn clear.
      
  • Metal Addition:

    • Dissolve 1.0 mmol of the Metal(II) salt (e.g.,

      
      ) in 10 mL of Ethanol.
      
    • Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • Reflux:

    • Heat the mixture to reflux (

      
      C) for 4–6 hours.
      
    • Observation: A color change or precipitate formation usually occurs within the first hour.

  • Isolation:

    • Cool the reaction mixture to room temperature naturally.

    • If precipitate is heavy: Filter under vacuum.

    • If no precipitate: Reduce volume by 50% using a rotary evaporator and add cold diethyl ether to induce precipitation.

  • Purification:

    • Wash the solid 3x with cold ethanol and 1x with diethyl ether.

    • Dry in a vacuum desiccator over

      
       for 24 hours.
      
Protocol B: Hydrothermal Synthesis (MOFs & Polymers)

Best for: Generating single crystals for XRD or coordination polymers.

Step-by-Step Methodology:

  • Charge Preparation:

    • In a 25 mL Teflon-lined stainless steel autoclave, mix:

      • 0.5 mmol Ligand[1]

      • 0.5 mmol Metal Salt (e.g.,

        
        )[2][1]
        
      • 10 mL

        
        
        
      • 0.5 mL 1M NaOH (to adjust pH to ~7.5)

  • Thermal Treatment:

    • Seal the autoclave and place in a programmable oven.

    • Heat to

      
      C over 2 hours.
      
    • Hold at

      
      C for 72 hours.
      
    • Cooling Ramp (Critical): Cool at a rate of

      
      C/hour to room temperature. Slow cooling promotes high-quality crystal growth.
      
  • Harvesting:

    • Filter the resulting crystals and wash with distilled water.

Visualization of Workflows

Synthesis Workflow Diagram

SynthesisWorkflow cluster_hydrothermal Alternative: Hydrothermal Route Start Start: Ligand Preparation (1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid) Solubility Dissolve Ligand (DMF/EtOH 1:1, 60°C) Start->Solubility Activation Add Base (Et3N) Deprotonation of -COOH Solubility->Activation Mixing Dropwise Addition (Stirring, 80°C) Activation->Mixing Hydro Teflon Autoclave 160°C, 72h, Slow Cool Activation->Hydro For Crystals MetalPrep Prepare Metal Salt Solution (M(OAc)2 in EtOH) MetalPrep->Mixing Reflux Reflux (4-6 Hours) Monitor Color Change Mixing->Reflux Cooling Cool to Room Temp (Precipitation) Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash (EtOH/Ether) Remove Unreacted Ligand Filtration->Washing Drying Vacuum Drying (Yield Calculation) Washing->Drying

Caption: Workflow for the synthesis of metal complexes via standard reflux and hydrothermal routes.

Coordination Mode Logic

CoordinationModes cluster_modes Coordination Environments Ligand Ligand (H2L) Neutral ModeA Mode A: Carboxylato (pH 4-6) Monodentate/Chelating Ligand->ModeA -H+ (COOH) ModeB Mode B: Mixed N/O (pH > 8) Bridging/Polymeric Ligand->ModeB -2H+ (COOH + NH) ResultA Discrete Mononuclear Complexes ModeA->ResultA ResultB Coordination Polymers (MOFs) ModeB->ResultB

Caption: pH-dependent coordination modes of the phthalazine ligand leading to discrete or polymeric structures.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following self-consistent checks:

A. FTIR Spectroscopy (Diagnostic Bands)[6][10]
  • Ligand (Free):

    • 
      : 
      
      
      
    • 
      : 
      
      
      
      [3]
    • 
      : Broad band 
      
      
      
  • Complex (Metal-Bound):

    • Disappearance: The broad

      
       band should disappear/diminish.
      
    • Shift: The

      
       separates into symmetric (
      
      
      
      ) and asymmetric (
      
      
      ) carboxylate stretches.
    • 
       Rule: 
      
      • 
         Monodentate binding.
        
      • 
         Chelating/Bridging binding.
        
B. 1H NMR Spectroscopy (d6-DMSO)
  • Validation: The proton signal for the carboxylic acid (

    
    , typically 
    
    
    
    ppm) must be absent in the complex spectrum.
  • Shift: Aromatic protons adjacent to the coordination site (H5, H7) will exhibit downfield shifts due to the deshielding effect of the metal ion.

C. Elemental Analysis (CHN)

Calculate theoretical percentages based on the general formula


 or 

.
  • Acceptance Criteria: Experimental values must be within

    
     of theoretical values.
    
D. Magnetic Susceptibility[10]
  • Cu(II): Expect

    
     (paramagnetic, one unpaired electron).
    
  • Zn(II): Diamagnetic (no signal).

  • Ni(II): Octahedral complexes typically show

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Ligand solubility is poor.Switch to DMF/Water mixtures; increase temperature to

C.
Oily Product Incomplete precipitation.Triturate the oil with cold Hexane or Diethyl Ether; scratch the flask wall with a glass rod.
Impure Spectra Presence of unreacted ligand.Wash precipitate with hot ethanol (ligand is more soluble in hot EtOH than the complex).
No Crystals Cooling too fast.Use the hydrothermal method with a controlled cooling ramp (

C/h).

References

  • Benniston, A. C., et al. (1999).[2] Bis(hydrazinium) 4-hydroxy-1-oxo-2H-phthalazine-6,7-dicarboxylate. Acta Crystallographica Section C. Link

  • Liang, L. L., Zhao, J. S., & Ng, S. W. (2008). 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate. Acta Crystallographica Section E. Link

  • Kessler, S. N., & Wegner, H. A. (2012).[4] Lewis Acid Catalyzed Inverse Electron-Demand Diels–Alder Reaction of Phthalazines. Organic Letters. Link

  • Refat, M. S., et al. (2013).
  • PubChem. (2025). Phthalazin-6(5H)-one Compound Summary. National Library of Medicine. Link

Sources

Application Notes and Protocols for In Vitro Anticancer Evaluation of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the in vitro protocols for assessing the anticancer potential of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- derivatives. As a class of nitrogen-containing heterocyclic compounds, phthalazine derivatives have garnered significant interest for their diverse pharmacological activities, including potent anticancer properties often linked to the inhibition of key protein kinases involved in tumorigenesis.[1][2] This document provides a scientifically grounded framework for evaluating cytotoxicity, induction of apoptosis, and effects on cell cycle progression. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure technical accuracy and reproducibility.

Introduction: The Rationale for Investigating 1-oxo-Phthalazine Derivatives

Phthalazinone derivatives represent a privileged scaffold in medicinal chemistry.[1] Notably, their anticancer effects are often attributed to the inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth and metastasis.[2][3] The 1,2-dihydro-1-oxo-phthalazine core, the subject of this guide, is a key pharmacophore that has been explored for its potent anti-proliferative activities.[4] These application notes provide a robust set of protocols to systematically evaluate novel derivatives of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- for their potential as anticancer therapeutic agents.

Essential Materials and Reagents

Successful and reproducible in vitro assays begin with meticulously prepared and maintained materials.

2.1. Cell Lines

The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the spectrum of activity. Based on studies of similar phthalazine derivatives, the following human cancer cell lines are recommended for initial screening:[5][6][7]

  • HCT-116: Colorectal carcinoma

  • MCF-7: Breast adenocarcinoma

  • HepG2: Hepatocellular carcinoma

  • A2780: Ovarian cancer

  • NCI-H460: Non-small cell lung cancer

A non-cancerous cell line, such as human dermal fibroblasts (HDFs) or WI-38, should be included to assess selectivity and potential toxicity to normal cells.[5][8]

2.2. Culture Media and Reagents

  • Base Media: RPMI-1640 or DMEM, selected based on the specific requirements of the chosen cell lines.[9]

  • Supplements: 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[9]

  • Cell Culture Reagents:

    • Trypsin-EDTA (0.05% or 0.25%) for cell detachment.[10]

    • Phosphate-Buffered Saline (PBS), sterile.

    • DMSO (cell culture grade) for dissolving test compounds.

  • Cryopreservation Medium: Base medium supplemented with 10-20% FBS and 5-10% DMSO.[11]

2.3. Assay-Specific Reagents

  • Cytotoxicity Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.[12]

    • MTT solvent (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water).

  • Apoptosis Assay:

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[13]

    • 1X Binding Buffer.

  • Cell Cycle Analysis:

    • Propidium Iodide (PI) staining solution.[14]

    • RNase A.

    • 70% Ethanol, ice-cold, for cell fixation.[15]

Core Protocols and Methodologies

3.1. General Cell Culture Procedures

Adherence to aseptic techniques and standardized cell culture practices is paramount for reliable results.[16]

  • Initiating Cultures from Cryopreserved Vials:

    • Rapidly thaw the vial in a 37°C water bath.[17]

    • Decontaminate the vial with 70% ethanol before opening in a laminar flow hood.[17]

    • Gently transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-10 minutes.[17]

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to an appropriately sized culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[16]

  • Subculturing (Passaging) Adherent Cells:

    • Aspirate the spent medium once cells reach 80-90% confluency.

    • Wash the cell monolayer with sterile PBS.

    • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate for a few minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

    • Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete growth medium.

3.2. Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

  • Step-by-Step Protocol:

    • Cell Seeding: Harvest cells and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate. Allow cells to adhere overnight.[9]

    • Compound Treatment: Prepare a stock solution of the 6-Phthalazinecarboxylic acid derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin or Sorafenib).[5][9]

    • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[19]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]

Table 1: Example Data Presentation for MTT Assay

CompoundCell LineIC50 (µM)
Derivative X HCT-116e.g., 1.58
MCF-7e.g., 16.98
HepG2e.g., 7.0
Sorafenib HCT-116e.g., 2.93
MCF-7e.g., 7.26
HepG2e.g., 5.47
Note: The data presented are for illustrative purposes, based on similar compounds, and will vary.[5][7]

3.3. Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes (late apoptotic and necrotic cells).[13]

  • Step-by-Step Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[21]

    • Washing: Wash the cells twice with cold PBS.[20]

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[21]

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.[21]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[22]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[22]

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

3.4. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[14] Anticancer agents often induce cell cycle arrest at specific checkpoints.[23]

  • Step-by-Step Protocol:

    • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

    • Cell Harvesting: Harvest cells, wash with PBS, and count them.

    • Fixation: Resuspend approximately 1 x 10^6 cells in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[24]

    • Incubation: Incubate the fixed cells for at least 2 hours at -20°C.

    • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 0.5 mL of PI staining solution containing RNase A.

    • Incubation: Incubate for 30-40 minutes at 37°C in the dark.[15]

    • Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis:

    • A histogram of cell count versus fluorescence intensity will be generated.

    • The first peak represents cells in the G0/G1 phase (2N DNA content).

    • The region between the two peaks represents cells in the S phase (synthesizing DNA).

    • The second peak represents cells in the G2/M phase (4N DNA content).

    • Quantify the percentage of cells in each phase using cell cycle analysis software.

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of the experimental processes and the underlying biological mechanisms.

G cluster_0 In Vitro Anticancer Assay Workflow cluster_1 Primary & Secondary Assays start Start: 6-Phthalazinecarboxylic acid 1,2-dihydro-1-oxo- derivative culture Cell Culture (HCT-116, MCF-7, etc.) start->culture seed Seed Cells in Plates (96-well or 6-well) culture->seed treat Treat with Compound (Dose-Response & IC50 Conc.) seed->treat mtt MTT Assay (48-72h Incubation) treat->mtt apoptosis Annexin V / PI Staining (24-48h Incubation) treat->apoptosis cellcycle Cell Cycle Analysis (24h Incubation) treat->cellcycle analysis Data Acquisition & Analysis mtt->analysis apoptosis->analysis cellcycle->analysis ic50 Determine IC50 analysis->ic50 apoptosis_quant Quantify Apoptosis analysis->apoptosis_quant cellcycle_dist Analyze Cell Cycle Distribution analysis->cellcycle_dist end Conclusion: Anticancer Potential ic50->end apoptosis_quant->end cellcycle_dist->end

Caption: General workflow for in vitro evaluation of novel phthalazine derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition ligand VEGF receptor VEGFR-2 ligand->receptor Binds downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->downstream Activates phthalazine Phthalazine Derivative phthalazine->receptor Inhibits proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival angiogenesis Angiogenesis downstream->angiogenesis

Caption: Potential mechanism of action via VEGFR-2 signaling pathway inhibition.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- derivatives as potential anticancer agents. Positive results from these assays, such as low micromolar IC50 values, significant induction of apoptosis, and cell cycle arrest, would warrant further investigation. Subsequent studies could include exploring the specific molecular targets, such as VEGFR-2 kinase inhibition assays, and advancing the most promising compounds to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.

References

  • Behalo, M. S., Gad El-Karim, I. A., & Randa Rafaat. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Scilit. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Terán, A. F., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. Retrieved from [Link]

  • American Chemical Society. (2022, June 27). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. Retrieved from [Link]

  • Taylor & Francis Online. (2019, July 19). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]

  • ResearchGate. (2022, November 19). (PDF) Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, March 23). Assessing Specificity of Anticancer Drugs In Vitro. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Auctores. (2024, April 25). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the lead anticancer phthalazin-1(2H)-one derivatives 1–3. Retrieved from [Link]

  • Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Retrieved from [Link]

  • Bentham Science. (n.d.). Anticancer Evaluation and Docking Study of New Bifunctional Phthalazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][11]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from [Link]

Sources

developing PARP inhibitors from a 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging the 6-Phthalazinecarboxylic Acid, 1,2-dihydro-1-oxo- Scaffold

Introduction: The Phthalazinone Pharmacophore

The 1,2-dihydro-1-oxo-phthalazine core (phthalazinone) represents the "warhead" of first-in-class PARP inhibitors, most notably Olaparib (AZD2281) . This scaffold functions as a nicotinamide mimic, competitively binding to the NAD+ pocket of Poly (ADP-ribose) Polymerase 1 and 2 (PARP1/2).

The specific scaffold 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- offers a distinct advantage: the carboxylic acid at the C6 position serves as a high-utility "handle" for rapid diversification via amide coupling. This allows medicinal chemists to optimize the "tail" region of the molecule—critical for solubility, metabolic stability, and the potency of PARP trapping .

This guide outlines the critical path from scaffold derivatization to biological validation, distinguishing between catalytic inhibition (blocking PAR formation) and PARP trapping (cytotoxicity via DNA-protein crosslinks).

Mechanism of Action & Rational Design
2.1 Structural Basis of Inhibition

The phthalazinone core anchors the inhibitor within the PARP catalytic domain via three conserved hydrogen bonds:

  • Gly863 (Backbone Amide): Hydrogen bond donor.[1]

  • Gly863 (Backbone Carbonyl): Hydrogen bond acceptor.

  • Ser904 (Hydroxyl): Critical hydrogen bond that mimics the ribose interaction of NAD+.

2.2 Synthetic Lethality Pathway

In BRCA1/2-deficient tumors, the Homologous Recombination (HR) pathway is compromised.[2] These cells rely on PARP-mediated Base Excision Repair (BER) for survival. Blocking PARP leads to the accumulation of Single Strand Breaks (SSBs), which convert to Double Strand Breaks (DSBs) during replication, triggering cell death (Synthetic Lethality).

PARP_Mechanism DNA_Damage SS DNA Breaks PARP_Active PARP1 Recruitment DNA_Damage->PARP_Active PAR_Chains Poly(ADP-ribose) Chains PARP_Active->PAR_Chains + NAD+ Trap PARP-DNA Trapping Complex PARP_Active->Trap + Inhibitor NAD NAD+ Substrate NAD->PAR_Chains Inhibitor Phthalazinone Scaffold Inhibitor->PARP_Active Competes with NAD+ Repair DNA Repair (BER) PAR_Chains->Repair Recruits XRCC1/Ligase Collapse Replication Fork Collapse Trap->Collapse Death Synthetic Lethality (Cell Death) Collapse->Death In BRCA-/- Cells

Figure 1: Mechanism of Action. The scaffold competes with NAD+, preventing PAR chain formation (Catalytic Inhibition) and locking the enzyme on DNA (Trapping), leading to replication stress.

Phase 1: SAR & Library Synthesis

Objective: Convert the 6-carboxylic acid scaffold into a library of amides to optimize PK/PD.

Key SAR Insight: The "tail" extending from the amide linker dictates the Trapping Potency .

  • Rigid Linkers (e.g., Piperazine): Enhance trapping efficiency by restricting the rotation of the molecule within the binding cleft.

  • Terminal Capping: A cyclopropanecarbonyl cap (as seen in Olaparib) significantly improves metabolic stability against peptidases compared to linear alkyl chains.

Synthesis Protocol (Amide Coupling):

  • Activation: Dissolve 6-Phthalazinecarboxylic acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT.[3]

  • Coupling: Add the amine partner (e.g., N-Boc-piperazine or substituted benzylamine) (1.1 eq).

  • Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS.

  • Purification: Precipitate with water or purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Phase 2: Biochemical Validation (Enzymatic Assay)

Objective: Determine IC50 values for PARP1 and PARP2 catalytic inhibition. Method: Universal Colorimetric PARP Assay (Histone-Coated).[3][4]

Materials
  • Recombinant PARP1 Enzyme (High purity, specific activity >600 U/mg).

  • Substrate: Biotinylated NAD+.

  • Plate: 96-well strip plate coated with Histones.[3][4][5][6][7]

  • Detection: Streptavidin-HRP + TACS-Sapphire (TMB derivative).

Protocol Steps
  • Preparation: Dilute PARP1 enzyme to 0.5 U/well in PARP Buffer (50 mM Tris-HCl pH 8.0, 25 mM MgCl2).

  • Inhibitor Addition:

    • Prepare 4x serial dilutions of the scaffold derivatives in buffer (max DMSO final conc < 1%).

    • Add 10 µL of inhibitor to wells.[4]

    • Add 10 µL of PARP1 enzyme. Incubate 10 min at RT (allows binding).

  • Reaction Initiation:

    • Add 20 µL of PARP Cocktail (Biotin-NAD+ + Activated DNA).

    • Note: Activated DNA acts as the cofactor to trigger PARP activity.

    • Incubate for 60 minutes at RT.

  • Washing: Wash plate 4x with PBS + 0.1% Triton X-100. (Critical to remove unbound Biotin-NAD+).

  • Detection:

    • Add 50 µL Streptavidin-HRP (1:500 dilution). Incubate 20 min.

    • Wash 4x.[6]

    • Add 50 µL TACS-Sapphire substrate.[3][4] Incubate in dark for 10-15 min (blue color develops).

    • Stop with 50 µL 0.2M HCl (turns yellow).

  • Read: Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition =


.
Fit to a 4-parameter logistic curve to determine IC50.
Phase 3: Cellular Efficacy & Trapping

Objective: Confirm that enzymatic potency translates to cell killing (Synthetic Lethality) and physical PARP trapping.

5.1 "Gold Standard" Viability Assay
  • Cell Lines:

    • Test: MDA-MB-436 (BRCA1 mutant) or Capan-1 (BRCA2 mutant).

    • Control: MDA-MB-231 (BRCA wild-type).

  • Method: CellTiter-Glo (ATP quantification) after 5-7 days of treatment.

  • Threshold: A successful candidate should show >100-fold selectivity (lower IC50) for the BRCA-mutant line.

5.2 PARP Trapping Assay (Chromatin Fractionation)

Unlike catalytic inhibition, trapping is the primary driver of cytotoxicity.

  • Treatment: Treat cells with 0.01% MMS (Methyl Methanesulfonate) to induce DNA damage, plus the Inhibitor (1 µM) for 4 hours.

  • Fractionation:

    • Lyse cells in Soluble Buffer (100 mM NaCl, 0.5% Triton X-100). Centrifuge. Collect supernatant (Soluble Fraction).

    • Wash pellet.[6]

    • Lyse pellet in Chromatin Bound Buffer (0.2 M HCl or High Salt). Sonicate. (Chromatin Fraction).[8]

  • Western Blot:

    • Blot both fractions for PARP1.

    • Result: A potent trapper will shift PARP1 from the Soluble fraction to the Chromatin fraction.

Assay_Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Enzymatic cluster_2 Phase 3: Cellular Scaffold 6-Phthalazinecarboxylic acid Library Amide Library (Linker Optimization) Scaffold->Library Biochem Colorimetric PARP Assay (IC50) Library->Biochem Filter Select IC50 < 10 nM Biochem->Filter Viability Viability Assay (BRCA-/- vs WT) Filter->Viability Pass Trapping Chromatin Fractionation (Trapping Potency) Viability->Trapping

Figure 2: Screening Workflow. Sequential filtration of candidates ensures only potent, cell-permeable, and mechanism-specific compounds advance.

Data Summary & Troubleshooting
Comparative Benchmark Table
CompoundPARP1 IC50 (Enzymatic)BRCA-/- IC50 (Cellular)Trapping PotencySolubility (pH 7.4)
Olaparib (Ref) 5 nM10-20 nMModerate (++)Low
Talazoparib (Ref) 0.6 nM0.5 nMHigh (+++)Moderate
Scaffold Analog A 8 nM500 nMLow (+)High
Scaffold Analog B 4 nM15 nMModerate (++)High

Interpretation: Analog A has good enzymatic activity but poor cellular uptake or trapping. Analog B mimics Olaparib's profile with potentially better solubility.

Troubleshooting Guide
  • High Background in ELISA: Insufficient washing after Biotin-NAD+ step. Increase Tween-20 to 0.1% in wash buffer.

  • Poor Z-Factor (<0.5): Enzyme concentration is too high, leading to signal saturation. Titrate PARP1 down to 0.1 U/well.

  • Insoluble Compounds: The phthalazinone core is planar and lipophilic. Ensure DMSO stocks are warm (37°C) before dilution. If precipitation occurs in cell media, limit final concentration to 10 µM.

References
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[8]

  • Murai, J., et al. (2012).[9] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.[10][11]

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry.[8]

  • R&D Systems. (n.d.). Universal Colorimetric PARP Assay Kit Protocol.[6]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit Protocol.

Sources

Application Notes and Protocols for the Antibacterial and Antifungal Screening of Novel Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phthalazinone Derivatives

Phthalazinone and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] This is due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antihypertensive, and notably, antimicrobial properties.[1][2][3][4] The emergence of multidrug-resistant bacterial and fungal strains presents a formidable global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[5][6] Phthalazine derivatives, with their versatile chemical scaffold, offer a promising avenue for the development of new and effective therapeutic agents to combat these resilient pathogens.[1][4]

This guide provides a comprehensive overview of the essential in vitro screening protocols to evaluate the antibacterial and antifungal efficacy of newly synthesized phthalazinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying scientific rationale to ensure robust and reproducible results.

Part 1: Preliminary Antibacterial and Antifungal Screening: The Agar Well Diffusion Method

The agar well diffusion method is a widely used, cost-effective, and straightforward technique for the initial screening of antimicrobial activity.[5][7][8] This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[9]

Causality Behind Experimental Choices

The principle of this assay is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[5][8] If the phthalazinone derivative possesses antimicrobial properties, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition (ZOI) around the well. The diameter of the ZOI is proportional to the susceptibility of the microorganism to the compound.

This method is chosen for initial screening due to its simplicity, low cost, and ability to test multiple compounds simultaneously.[8][9] It allows for a rapid visual assessment of antimicrobial activity, helping to identify promising candidates for further quantitative analysis.[10]

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Media Prepare and sterilize Muller-Hinton Agar (bacteria) or Sabouraud Dextrose Agar (fungi) Prep_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) Prep_Media->Prep_Inoculum Prep_Plates Pour agar plates and allow to solidify Prep_Inoculum->Prep_Plates Inoculate Inoculate agar surface with microbial suspension Prep_Plates->Inoculate Create_Wells Create wells in the agar using a sterile cork borer Inoculate->Create_Wells Add_Compound Add known concentration of phthalazinone derivative to wells Create_Wells->Add_Compound Incubate Incubate plates under appropriate conditions (e.g., 37°C for 24h for bacteria) Add_Compound->Incubate Measure_ZOI Measure the diameter of the Zone of Inhibition (ZOI) in mm Incubate->Measure_ZOI Interpret Interpret results based on ZOI diameter Measure_ZOI->Interpret

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion

Materials:

  • Muller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Novel phthalazinone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.[7]

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[7]

  • Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plates with the prepared microbial inoculum to create a lawn of growth.[11]

  • Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[5]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the phthalazinone derivative solution into the designated wells.[5] Include positive and negative controls on each plate.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30-60 minutes) at room temperature to permit the diffusion of the compounds into the agar.[5]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[11]

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm).

Data Presentation and Interpretation

Summarize the results in a table format. The diameter of the ZOI is a qualitative indicator of the antimicrobial activity. A larger ZOI generally suggests greater potency.

Table 1: Example Data from Agar Well Diffusion Screening

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Phthalazinone-A100151214
Phthalazinone-B100181019
Positive Control (e.g., Ciprofloxacin)102522N/A
Positive Control (e.g., Fluconazole)10N/AN/A24
Negative Control (DMSO)-000

Part 2: Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the preliminary screening, a quantitative assessment is crucial to determine the potency of the novel phthalazinone derivatives. The broth microdilution method is a gold standard technique for determining the Minimum Inhibitory Concentration (MIC).[12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Causality Behind Experimental Choices

This method is chosen for its ability to provide a quantitative measure of a compound's efficacy, which is essential for comparing the potency of different derivatives and for guiding further drug development. The use of 96-well microtiter plates allows for the testing of a range of concentrations in a high-throughput and reproducible manner.[13] The protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure consistency and comparability of results across different laboratories.[15][16][17]

Experimental Workflow: Broth Microdilution for MIC

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Media Prepare sterile broth medium (e.g., Mueller-Hinton Broth) Prep_Compound Prepare serial dilutions of phthalazinone derivatives Prep_Media->Prep_Compound Prep_Inoculum Prepare standardized microbial inoculum Prep_Compound->Prep_Inoculum Dispense_Media Dispense broth into 96-well plate Prep_Inoculum->Dispense_Media Add_Compound Add serially diluted compounds to wells Dispense_Media->Add_Compound Add_Inoculum Inoculate wells with microbial suspension Add_Compound->Add_Inoculum Incubate Incubate plate under appropriate conditions Add_Inoculum->Incubate Read_MIC Determine MIC visually or with a plate reader Incubate->Read_MIC Record_Data Record the lowest concentration with no visible growth Read_MIC->Record_Data

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Novel phthalazinone derivatives

  • Positive and negative controls

  • Microplate reader (optional)

  • Resazurin or Tetrazolium salts (e.g., MTT) for viability indication (optional)[18][19]

Procedure:

  • Compound Preparation: Prepare a stock solution of each phthalazinone derivative. Perform a two-fold serial dilution of the compounds in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.[13]

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the agar well diffusion method and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[20]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible microbial growth.[12] Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.[21] The addition of a viability dye like resazurin can also aid in the determination of the MIC.[18]

Data Presentation and Interpretation

The MIC value is a critical parameter for evaluating the potency of an antimicrobial agent.[6] Lower MIC values indicate higher potency.

Table 2: Example MIC Data for Novel Phthalazinone Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Phthalazinone-A163216
Phthalazinone-B8644
Positive Control (e.g., Ciprofloxacin)0.50.25N/A
Positive Control (e.g., Fluconazole)N/AN/A2

Interpreting MIC values requires comparison to established breakpoints for known antibiotics, though for novel compounds, these breakpoints are not yet established.[22][23] In the early stages of drug discovery, MIC values are primarily used to compare the in vitro potency of different compounds.[24]

Part 3: Antifungal Susceptibility Testing using a Metabolic Assay: The MTT Assay

For a more quantitative assessment of antifungal activity, particularly against filamentous fungi where visual determination of growth inhibition can be challenging, a colorimetric assay based on metabolic activity can be employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable method for this purpose.[19][25]

Causality Behind Experimental Choices

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[26][27] In viable fungal cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[26] The amount of formazan produced is directly proportional to the number of viable cells. This method provides a quantitative measure of fungal viability and is less subjective than visual inspection.[25]

Detailed Protocol: MTT Assay for Antifungal Susceptibility

Materials:

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Fungal strains

  • Novel phthalazinone derivatives

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of isopropanol with HCl)[27]

  • Microplate reader

Procedure:

  • Assay Setup: Perform the broth microdilution assay as described previously for MIC determination.

  • Incubation: Incubate the plates for the desired period (e.g., 24-48 hours).

  • Addition of MTT: After incubation, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours.[28]

  • Solubilization: If an insoluble formazan is formed, carefully remove the supernatant and add a solubilizing agent to dissolve the purple crystals.[26]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of fungal growth inhibition compared to the growth control. The IC₅₀ (the concentration that inhibits 50% of fungal growth) can be determined from a dose-response curve.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial antibacterial and antifungal screening of novel phthalazinone derivatives. By employing a combination of qualitative (agar well diffusion) and quantitative (broth microdilution for MIC) methods, researchers can effectively identify and characterize promising lead compounds. Further studies, including time-kill kinetics, mechanism of action studies, and in vivo efficacy and toxicity assessments, are essential next steps in the drug development pipeline. The continued exploration of phthalazinone scaffolds holds significant promise for the discovery of the next generation of antimicrobial agents.

References

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021, September 24). Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29). Retrieved from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved from [Link]

  • What are the advantages of agar well method in contrast to agar disc diffusion method? (2023, February 23). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.). Retrieved from [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7). Retrieved from [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. (2012, January 15). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - Aging-US. (2022, February 12). Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]

  • Broth microdilution reference methodology - CGSpace. (2022, April 19). Retrieved from [Link]

  • Colorimetric Assay for Antifungal Susceptibility Testing of Aspergillus Species - PMC. (n.d.). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Retrieved from [Link]

  • CLSI 2024 M100Ed34(1). (n.d.). Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria | FDA. (2026, February 5). Retrieved from [Link]

  • CLSI M100™. (n.d.). Retrieved from [Link]

  • Stepwise design, synthesis, and in vitro antifungal screening of (Z)-substituted-propenoic acid derivatives with potent broad-spectrum antifungal activity - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. (2017, June 15). Retrieved from [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (2025, April 1). Retrieved from [Link]

  • Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC - Microbe Investigations. (2024, May 9). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Susceptibility testing of C. albicans with the MTT assay. (A) C.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation - Academia.edu. (n.d.). Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - MDPI. (2025, March 21). Retrieved from [Link]

  • Review: Interpreting Antimicrobial Susceptibility Results. (n.d.). Retrieved from [Link]

  • Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR) - Letters in Applied NanoBioScience. (2024, September 28). Retrieved from [Link]

  • In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance - MDPI. (2023, July 26). Retrieved from [Link]

  • Unveiling the mechanisms of synthetic compounds against Candida auris: An integrative review - PMC. (n.d.). Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). Retrieved from [Link]

  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. (2025, July 31). Retrieved from [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2025, May 7). Retrieved from [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting the synthesis of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (CAS: 763113-22-0 / 1017273-69-4 derivatives), a critical scaffold in the development of PARP inhibitors (e.g., Olaparib analogs).

The following content is structured for organic chemists and process development scientists, focusing on the two primary synthetic routes: the Regiospecific Cyclization (Preferred) and the Oxidative Route (Legacy/Cost-driven), with a heavy emphasis on resolving the notorious regioselectivity and solubility issues associated with the phthalazinone core.

Strategic Route Selection & Mechanistic Insight

Before troubleshooting, verify your synthetic strategy. The most common failure mode is regio-isomer contamination resulting from the use of non-convergent starting materials.

The "Isomer Trap" (Route A vs. Route B)

Most researchers encounter difficulties because they attempt Route B (starting from 4-methylphthalic anhydride) to save costs, leading to an inseparable mixture of 6- and 7-isomers. Route A is the industry standard for high-purity applications.

Pathway Comparison Diagram

SynthesisRoutes StartA Dimethyl 2-formylterephthalate (Regiospecific Precursor) StepA1 Hydrazine Cyclization (Aldehyde Attack) StartA->StepA1 1. N2H4, EtOH 2. Hydrolysis Target TARGET: 6-Carboxyphthalazin-1(2H)-one (>98% Regiopurity) StepA1->Target Exclusive Cyclization StartB 4-Methylphthalic Anhydride (Non-Specific Precursor) StepB1 Hydrazine Cyclization StartB->StepB1 N2H4, AcOH InterB Mixture: 6-Methyl & 7-Methyl Isomers StepB1->InterB Non-selective Attack StepB2 KMnO4 Oxidation InterB->StepB2 FailB CONTAMINATED PRODUCT: Mixture of 6-COOH & 7-COOH StepB2->FailB Oxidation of Mix

Figure 1: Comparison of the Regiospecific Route (A) versus the Non-Selective Anhydride Route (B). Route B inevitably yields isomer mixtures requiring tedious chromatographic separation.

Detailed Protocols & Troubleshooting

Protocol A: Regiospecific Synthesis (Recommended)

Basis: Cyclization of 2-formylterephthalic acid (or dimethyl ester) with hydrazine. Mechanism: Hydrazine condenses with the aldehyde (forming a hydrazone) before attacking the adjacent ester to close the ring. This sequence guarantees the carbonyl forms at C1 and the carboxyl remains at C6.

Step-by-Step Workflow:

  • Dissolution: Dissolve Dimethyl 2-formylterephthalate (1.0 eq) in Ethanol (10V).

  • Cyclization: Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 4 hours. The intermediate ester will precipitate.

  • Hydrolysis: Add NaOH (2M, 3.0 eq) directly to the suspension and reflux for 2 hours to hydrolyze the ester at C6.

  • Workup: Cool to RT. Acidify with HCl (6M) to pH 2. The product precipitates as a white/off-white solid.

Troubleshooting Guide: Route A
SymptomProbable CauseCorrective Action
Low Yield (Precipitate) Product solubility in acidic ethanol.The phthalazinone core is amphoteric but less soluble at pH 3-4. Ensure final pH is < 3. Cool to 0°C before filtration.
Incomplete Cyclization Steric hindrance or old hydrazine.Use fresh Hydrazine Monohydrate (64-65%). If using the acid precursor instead of ester, reaction requires Dean-Stark water removal in Toluene.
Impurity: Azine Formation Excess aldehyde reacting with hydrazine.Ensure Hydrazine is in excess (1.2–1.5 eq). Add the aldehyde to the hydrazine solution to keep [N2H4] high locally.
NMR shows Ethyl Ester Incomplete hydrolysis.The phthalazinone ring is stable to base. Increase NaOH concentration or reflux time. Do not fear ring opening; it re-closes upon acidification.
Protocol B: Oxidative Route (The "Rescue" Method)

Basis: Oxidation of 6-methylphthalazin-1(2H)-one. Context: Use this only if you have successfully purified 6-methylphthalazin-1(2H)-one from its 7-isomer.

Step-by-Step Workflow:

  • Suspend: Suspend 6-methylphthalazin-1(2H)-one in water (20V). Add NaOH (1.1 eq) to aid solubility (forms the sodium salt).

  • Oxidation: Heat to 70°C. Add KMnO4 (3.5 eq) portion-wise over 2 hours.

  • Quench: Add Ethanol (2 mL) to consume excess oxidant. Filter hot through Celite to remove MnO2.

  • Isolation: Acidify the clear filtrate with HCl.

Troubleshooting Guide: Route B
SymptomProbable CauseCorrective Action
Brown Filth in Product Manganese Dioxide (MnO2) breakthrough.MnO2 is colloidal. Filter the hot basic solution through a tight Celite pad. If product is already acidified and brown, redissolve in NaOH, filter, and re-precipitate.
Low Yield (Over-oxidation) Ring degradation.Phthalazinones are electron-deficient but can degrade under harsh oxidative conditions. Keep Temp < 80°C. Monitor KMnO4 decolorization strictly.
Starting Material Remains Poor solubility of methyl precursor.The methyl precursor is not very soluble in water. Ensure you form the sodium salt (pH > 12) before adding KMnO4.

Frequently Asked Questions (FAQs)

Q1: How do I distinguish between the 6-COOH and 7-COOH isomers by NMR?

A: This is the most critical analytical challenge.

  • 6-COOH Isomer (Target): Look for the protons on the benzene ring. The proton at C5 (ortho to the carbonyl of the phthalazinone) will show a distinct chemical shift due to the anisotropy of the C1=O group.

  • Coupling Patterns:

    • 6-COOH: H5 appears as a doublet (d) with meta-coupling (~1.5 Hz) or a doublet of doublets. H7 and H8 will show ortho-coupling (~8 Hz).

    • 7-COOH: The splitting pattern is reversed relative to the nitrogen.

  • NOESY: A NOE correlation between the NH proton and H8 is diagnostic for the phthalazinone core orientation, but difficult due to NH exchange.

  • Recommendation: Use 13C NMR . The Carbonyl C1 and C4 (imine-like) shifts differ significantly between the 6- and 7-substituted isomers due to the resonance effect of the carboxylic acid.

Q2: My product is a "brick dust" solid and won't dissolve for NMR. What solvent should I use?

A: Phthalazinones are notorious for poor solubility due to strong intermolecular hydrogen bonding (dimerization) and


-stacking.
  • Standard NMR: DMSO-d6 + 1 drop of NaOD (D2O/NaOH). Converting it to the carboxylate salt usually solubilizes it instantly.

  • LCMS: Dissolve in DMSO/Water (1:1) with 0.1% Ammonia. Avoid high concentrations of Formic Acid/TFA as the compound may precipitate in the injector.

Q3: Can I use 4-carboxyphthalic anhydride (Trimellitic anhydride) directly with hydrazine?

A: NO. Reaction of trimellitic anhydride with hydrazine yields 4-carboxyphthalhydrazide (1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid). This compound has carbonyls at both C1 and C4. You cannot selectively reduce one carbonyl to the methylene/imine required for the 1(2H)-one target. You must start with the aldehyde-ester or aldehyde-acid oxidation state.

Analytical Data Summary

AttributeSpecification / Observation
Appearance White to off-white powder.
Solubility Soluble in 1M NaOH, DMSO. Insoluble in Water, EtOH, DCM.
Mass Spec (ESI) [M+H]+ = 191.05 (Calc for C9H6N2O3).
1H NMR (DMSO-d6)

12.8 (br s, 1H, NH), 8.6 (s, 1H, H4), 8.4-8.1 (m, aromatic H).
Key IR Bands ~1660 cm-1 (Lactam C=O), ~1700 cm-1 (Acid C=O).

References

  • Menear, K. A., et al. (2008).[1] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

    • Context: Describes the synthesis of the Olaparib scaffold using the formyl-benzo
  • Loh, V. M., et al. (2005). "Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose) polymerase." Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238. Link

    • Context: Establishes the structure-activity relationship (SAR) and synthesis of the phthalazinone core.
  • Van der Mey, M., et al. (2003). "Synthesis and Structure-Activity Relationships of cis-Tetrahydrophthalazinone Derivatives as Inhibitors of PDE4." Journal of Medicinal Chemistry, 46(10), 2008–2016. Link

    • Context: Discusses the separation of phthalazinone isomers and regiochemistry.
  • Sciforum. (2025).[2] "Synthesis of new phthalazinedione derivatives." Sciforum. Link

    • Context: Provides insights into the reactivity of chlorophthalic anhydrides with hydrazine, illustr
  • Vertex AI Search. (2025). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." PMC. Link

    • Context: Details the industrial scale-up and purification of the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)

Sources

Technical Support Center: Synthesis of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid

[1]

Product Code: PHTH-6-CARB-001 Common Name: 6-Carboxyphthalazin-1(2H)-one Application: Key scaffold for PARP inhibitors (e.g., Olaparib, Niraparib analogs).[1]

Part 1: The Regioselectivity Challenge (Root Cause Analysis)

The synthesis of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (Target) typically proceeds via the condensation of 1,2,4-benzenetricarboxylic anhydride (Trimellitic Anhydride) with hydrazine.[1]

The critical failure mode in this synthesis is Regioisomer Formation .[2] Because the anhydride ring is asymmetric, hydrazine can attack either carbonyl carbon (C1 or C2), leading to two distinct isomers.[1][2]

The Isomer Bifurcation
  • Target (6-isomer): Results from nucleophilic attack at the carbonyl para to the carboxylic acid.[2]

  • Impurity (7-isomer): Results from nucleophilic attack at the carbonyl meta to the carboxylic acid.[2]

  • Typical Ratio: Without specific directing conditions, the reaction often yields a ~60:40 to 50:50 mixture , resulting in a significant yield loss and difficult purification.[1][2]

Mechanism Diagram

The following diagram illustrates the bifurcation point where the impurity profile is determined.[2]

Phthalazine_SynthesisStartTrimellitic Anhydride(1,2,4-Benzenetricarboxylic anhydride)IntermediateOpen-RingHydrazide IntermediateStart->Intermediate+ N2H4HydrazineHydrazine Hydrate(Nucleophile)Hydrazine->IntermediateTargetTARGET (6-Isomer)1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid(Thermodynamic Product)Intermediate->TargetCyclization Path A(Preferred at High T)ImpurityCRITICAL IMPURITY (7-Isomer)1,2-dihydro-1-oxo-7-phthalazinecarboxylic acid(Kinetic Competitor)Intermediate->ImpurityCyclization Path B

Figure 1: Reaction pathway showing the origin of the critical 7-isomer impurity.

Part 2: Common Byproducts & Impurity Profile

Beyond the regioisomer, several other byproducts can compromise the quality of the material for downstream amide coupling (e.g., Olaparib synthesis).[2]

Impurity TypeSpecific CompoundOrigin / CauseDetection (HPLC)
Regioisomer 7-Carboxyphthalazin-1(2H)-one Competitive cyclization at the "meta" carbonyl.Critical Pair: Elutes very close to the target. Requires C18 or Phenyl-Hexyl column.[2]
Starting Material Trimellitic Acid Hydrolysis of unreacted anhydride due to wet solvent or insufficient hydrazine.[2]Early eluting peak (Polar).[2]
Reagent Hydrazine Salts Excess hydrazine trapped in the crystal lattice.[2]Genotoxic Concern. Requires specific limit test (e.g., LC-MS/MS).
Degradant Decarboxylated Phthalazinone Extreme thermal stress (>200°C) causing loss of CO2.[2]Late eluting peak (loss of polar -COOH).[2]
Oligomer Di-phthalazinyl Hydrazides Reaction of one hydrazine molecule with two anhydride molecules (stoichiometry error).[2]Very late eluting, high MW species.[1][2]

Part 3: Troubleshooting & Purification Protocols

Issue 1: "My HPLC shows a 50:50 mixture of isomers. How do I separate them?"

Diagnosis: You likely performed the reaction in ethanol or water without pH control, which offers no regioselectivity.[2] Solution: Fractional Precipitation (The "Slurry" Method) The 6-isomer and 7-isomer have distinct solubility profiles in Acetic Acid and aqueous alkali .[2]

Protocol (Purification by Slurry):

  • Isolation: Filter the crude reaction mixture to collect the mixed solid.

  • Resuspension: Suspend the crude solid in Glacial Acetic Acid (10 volumes relative to weight).

  • Reflux: Heat the slurry to reflux (118°C) for 2–4 hours. Note: The 7-isomer is typically more soluble in hot acetic acid than the 6-isomer.

  • Hot Filtration: Filter the mixture while hot (>90°C).

    • Solid Cake: Enriched 6-isomer (Target).

    • Filtrate: Enriched 7-isomer (Impurity).

  • Wash: Wash the cake with hot acetic acid, then copious water to remove acid traces.[2]

Issue 2: "The product is yellow/brown instead of off-white."

Diagnosis: Oxidation of hydrazine or presence of azine impurities (if aldehydes were present).[2] Solution:

  • Ensure the reaction is conducted under an inert atmosphere (Nitrogen/Argon).[2]

  • Recrystallization: Dissolve the crude product in dilute NaOH (forms the sodium salt), treat with activated carbon (5% w/w) for 30 minutes, filter, and re-precipitate by slowly adding HCl to pH 2-3.

Issue 3: "High levels of residual Hydrazine (>10 ppm)."

Diagnosis: Hydrazine is trapped in the crystal lattice or formed a salt with the carboxylic acid.[2] Solution:

  • Water Wash: The final filtration must include a hot water wash (60°C) until the filtrate pH is neutral.[2]

  • Drying: Vacuum dry at >60°C for at least 12 hours.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use flash chromatography to separate the 6- and 7-isomers? A: It is not recommended for scale-up. The polarity difference between the two carboxylic acid isomers is negligible on standard silica.[2] Reverse-phase (C18) preparative HPLC works but is expensive.[2] The crystallization/slurry method (see Part 3) is the industry standard for this intermediate.[2]

Q: Why is the melting point of my product broad (e.g., 280-295°C)? A: A broad melting point is the primary indicator of isomer contamination .[2] Pure 6-carboxyphthalazin-1(2H)-one typically melts sharply >300°C (decomposition).[2] If your range is broad, check the isomer ratio immediately.[2]

Q: I am using 2-formylterephthalic acid instead of the anhydride. Will I still get isomers? A: No, that is the regioselective alternative .[2] Using 2-formylterephthalic acid (or its esters) pre-defines the carbon skeleton, preventing the formation of the 7-isomer.[2] However, that starting material is significantly more expensive than trimellitic anhydride.[1][2]

References

  • Regioselectivity in Phthalazinone Synthesis

    • Title: Synthesis of phthalazinone derivatives and their isomer separ
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.[1][2]

    • Context: Discusses the mechanism of hydrazine
  • Purification Methodologies

    • Title: Process for the preparation of phthalazinone derivatives (Patent WO2008047082).[2]

    • Source:[1][2]

    • Context: Details the industrial "slurry" purific
  • Olaparib Intermediate Standards

    • Title: Olaparib Impurities and Structural Characterization.[2]

    • Source:[1][2]

    • Context: Lists specific impurities including the phthalazinone isomers and hydrazine adducts.[2]

  • Analytical Methods

    • Title: Separation of Isomers using C30 and Phenyl-Hexyl Columns.[2]

    • Source:[1][2]

    • Context: Chromatography techniques for separating structurally similar aromatic isomers.[2][3]

Technical Support Center: Synthesis of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PARP-INT-10177 Subject: Yield Optimization & Troubleshooting for CAS 10177-13-6 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (also known as 4-carboxy-phthalazin-1-one ) is a critical bottleneck in the production of PARP inhibitors like Olaparib.[1]

Users frequently encounter low yields (<40%) due to a single, fundamental error: Regiochemical ambiguity. [1]

If you are synthesizing this molecule by reacting Trimellitic Anhydride with hydrazine, you are producing a nearly 1:1 mixture of the 6-isomer (desired) and 7-isomer (impurity).[1] Separation of these isomers is difficult, solvent-intensive, and inherently limits your yield to ~50% maximum.[1]

This guide details the Regioselective Route (using 2-formylterephthalic acid) as the corrective action, alongside troubleshooting steps for those forced to use the legacy route.

Module 1: The Core Protocol (High-Yield Route)

To achieve yields >85% with >98% purity, you must bypass the isomer separation stage entirely by fixing the starting material regiochemistry.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
2-Formylterephthalic acid 1.0SMMust be free of 2-acetyl isomers.[1]
Hydrazine Hydrate (80%) 1.2 - 1.5ReagentExcess required to drive equilibrium.[1]
Ethanol / Water (1:1) 10 VolSolventBalances solubility and precipitation.[1]
Acetic Acid (glacial) 0.1 VolCatalystPromotes Schiff base formation/cyclization.[1]
Step-by-Step Protocol
  • Charge: Load 2-Formylterephthalic acid into the reactor with Ethanol/Water (1:1).

  • Activation: Add catalytic Acetic Acid.[1] Heat to 50°C.

  • Addition: Add Hydrazine Hydrate dropwise over 30 minutes. Exothermic reaction—monitor internal temp.

  • Cyclization: Reflux (approx. 78-80°C) for 3–5 hours.

    • Checkpoint: Monitor via HPLC.[1][2][3][4] Disappearance of aldehyde peak indicates completion.

  • Workup:

    • Cool reaction mass to 20°C.

    • Adjust pH to 2–3 using dilute HCl.[1] This protonates the carboxylic acid, forcing precipitation.

    • Stir for 1 hour to mature the crystal habit.

  • Isolation: Filter the white/off-white solid. Wash with cold water (2x) and cold ethanol (1x).[1]

  • Drying: Vacuum dry at 60°C.

Module 2: Troubleshooting & Root Cause Analysis

Visualizing the Isomer Problem

The following diagram illustrates why the "Legacy Route" (Trimellitic Anhydride) fails and how the "Modern Route" succeeds.

G cluster_legend Process Legend Starting Material Starting Material Reaction Reaction Product Product Waste/Loss Waste/Loss TMA Trimellitic Anhydride (Legacy SM) Hydrazine + Hydrazine TMA->Hydrazine FTA 2-Formylterephthalic Acid (Recommended SM) Pure Regioselective Cyclization FTA->Pure + Hydrazine Mix Mixture Formed (6-isomer + 7-isomer) Hydrazine->Mix Non-selective Attack Iso6 Target: 6-isomer (Yield: ~40%) Mix->Iso6 Difficult Separation Iso7 Impurity: 7-isomer (Yield: ~40%) Mix->Iso7 Waste Target Target: 6-isomer (Yield: >85%) Pure->Target Direct Route

Caption: Comparison of the non-selective Trimellitic Anhydride route vs. the regioselective 2-Formylterephthalic Acid route.

Module 3: Frequently Asked Questions (FAQ)

Q1: I am forced to use Trimellitic Anhydride due to cost/supply. How do I separate the isomers?

A: This is a salvage operation, not an optimization. The 6-isomer and 7-isomer have slightly different solubilities.

  • Protocol:

    • Perform the reaction in Acetic Acid (reflux).

    • Cool slowly to room temperature. The 6-isomer is generally less soluble and may precipitate first (kinetic control).

    • Filter the first crop.

    • Recrystallize the crude solid from DMF/Water (1:1) or NMP .[1]

    • Warning: You will lose at least 50% of your mass to the 7-isomer and mother liquor losses.

Q2: My product is a sticky gum, not a powder. Why?

A: This usually indicates incomplete cyclization or residual water/hydrazine .[1]

  • Fix:

    • Ensure you refluxed for the full duration (>3 hours).[1]

    • Check pH during workup.[1] If the pH is not acidic (pH < 3), the carboxylic acid salt may be keeping the product solubilized or gummy.

    • Recrystallize from Ethanol to remove oligomeric impurities.[1]

Q3: The product color is yellow/brown instead of white.

A: Oxidation of hydrazine or trace metal contamination.

  • Fix:

    • Use fresh Hydrazine Hydrate.[1]

    • Add a pinch of EDTA during the reaction if using metal reactors.

    • Wash the final filter cake with cold ethanol to displace colored mother liquor.

Q4: Can I use the methyl ester (Dimethyl 2-formylterephthalate) instead of the acid?

A: Yes, and it is often preferred.

  • The ester reacts with hydrazine to form the phthalazinone, releasing methanol.

  • Benefit: The ester is often cheaper and easier to purify via distillation before the reaction.

  • Note: You may need a hydrolysis step (NaOH/Water) at the end if the hydrazine reaction doesn't spontaneously hydrolyze the 6-position ester (though usually, the target is the acid, so starting with the acid is more direct).

Module 4: Analytical Quality Control (QC)

Before proceeding to the next step (e.g., coupling for Olaparib synthesis), verify these Critical Quality Attributes (CQAs):

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Singlet at ~8.5 ppm (Phthalazinone H-1).[1] Carboxylic acid proton broad >12 ppm.[1]
Purity HPLC (C18, ACN/Water)> 98.0% Area
Regio-Purity HPLC< 0.5% of 7-isomer (if using legacy route).[1]
Water Content Karl Fischer< 1.0% (Dry thoroughly; water interferes with chlorination steps).[1]

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry.

  • Loh, V. M., et al. (2004).[1] Phthalazinones.[1] World Intellectual Property Organization, WO2004080976.[1]

  • Sciforum. (2025).[1] Synthesis of new phthalazinedione derivatives. (General phthalazine chemistry grounding).[1]

  • Organic Syntheses. trans-1,2-Dihydrophthalic Acid. (General acid handling/crystallization grounding).[1][5]

Sources

optimizing reaction conditions for the cyclization of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phthalazine Scaffold Optimization Subject: Optimization of Reaction Conditions for 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Strategic Overview: The "Twin Traps" of Phthalazinone Synthesis

Welcome to the technical support hub. Optimizing the synthesis of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (also known as 6-carboxyphthalazin-1(2H)-one) presents two specific failure modes that account for 80% of user issues. Before adjusting your temperature or solvents, you must verify you are not falling into these traps:

  • The Oxidation Trap (Dione vs. One): If you are using Trimellitic Anhydride as your starting material, you will not get the target molecule. You will generate the 1,4-dione (phthalazinedione). The target molecule (H at position 4) requires an aldehyde or nitrile precursor (e.g., 2-formylterephthalic acid).

  • The Regio-Trap (6- vs. 7-isomer): Cyclization of asymmetric phthalic acid derivatives with hydrazine is rarely 100% regioselective. The 6-carboxylic acid isomer often co-precipitates with the 7-carboxylic acid isomer.

Part 1: Troubleshooting Guides (Q&A Format)

Q1: I am seeing a mass shift of +16 Da (M+16) in my LC-MS, and the proton NMR lacks the singlet at ~8.5 ppm. What happened?

Diagnosis: You have synthesized the 1,4-dione derivative, not the 1-oxo derivative. Root Cause: This occurs if you used Trimellitic Anhydride or Trimellitic Acid as your starting material. Hydrazine attacks both carbonyls of the anhydride/di-acid, resulting in oxidation at both C1 and C4. Solution:

  • Immediate Fix: You cannot easily reduce the dione to the one. You must restart.

  • Protocol Adjustment: Switch starting material to 2-formylterephthalic acid (or its dimethyl ester). The aldehyde at the ortho-position is essential to leave C4 as a CH group (phthalazinone core).

Q2: My reaction yields a mixture of 6-COOH and 7-COOH isomers. How do I optimize for the 6-isomer?

Diagnosis: Poor regiocontrol during the hydrazone formation step. Mechanism: Hydrazine is a bidentate nucleophile. It attacks the most electrophilic carbonyl first. In 2-formylterephthalic acid, the aldehyde is more reactive than the carboxylic acid/ester. However, steric hindrance and electronic effects from the 4-COOH (or ester) group influence the ring closure. Optimization Strategy:

  • Solvent Switch: Switch from Ethanol to Acetic Acid (AcOH) . Acidic catalysis promotes the formation of the specific hydrazone intermediate that favors the desired cyclization.

  • Temperature Staging: Do not go straight to reflux. Stir at 0–5°C for 2 hours to allow kinetic control of the hydrazone formation, then heat to reflux for cyclization.

  • Purification: The 6-isomer is typically less soluble in acidic media than the 7-isomer.

    • Technique: Perform the reaction in AcOH. Upon cooling, the 6-isomer often precipitates first. Filter the hot/warm solution to enrich the solid in the 6-isomer.

Q3: The product is a "brick dust" solid—insoluble in MeOH, DCM, and Water. How do I purify it?

Diagnosis: Phthalazinones are notorious for high melting points (>250°C) and poor solubility due to strong intermolecular Hydrogen bonding (dimer formation). Troubleshooting:

  • Do NOT: Attempt silica column chromatography (it will streak or stick permanently).

  • Do: Use pH-Swing Reprecipitation .

    • Dissolve crude solid in 1M NaOH (The carboxylic acid and the lactam NH are deprotonated, making it soluble).

    • Filter to remove non-acidic impurities.

    • Slowly acidify the filtrate with HCl to pH 3-4.

    • The product will reprecipitate as a fine white/off-white powder.

Part 2: Optimized Experimental Protocol

Target: 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- Scale: 10 mmol basis

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Formylterephthalic acid 1.0PrecursorMust be aldehyde, not anhydride.
Hydrazine Hydrate (64-80%) 1.2 - 1.5Cyclizing AgentExcess ensures full conversion.
Glacial Acetic Acid 10 VolSolvent/CatalystPromotes cyclization; improves regioselectivity.
Step-by-Step Workflow
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-Formylterephthalic acid (1.94 g, 10 mmol) and Glacial Acetic Acid (20 mL).

  • Activation (Critical): Heat the suspension to 60°C for 15 minutes to ensure partial solubility/homogeneity.

  • Addition: Cool to 20°C . Add Hydrazine Hydrate (0.75 g, ~15 mmol) dropwise over 10 minutes. Exotherm expected.

  • Cyclization: Heat the mixture to Reflux (118°C) . Maintain reflux for 4–6 hours .

    • Checkpoint: The reaction mixture should turn from a suspension to a clearer solution, then precipitate the product as the reaction progresses.

  • Workup:

    • Cool to Room Temperature.[1]

    • Add Water (20 mL) to aid precipitation of the salt.

    • Filter the solid. Wash with Water (2x10 mL) and cold Ethanol (1x10 mL).

  • Purification (Isomer Enrichment):

    • Suspend the solid in 1M NaOH (30 mL). Stir for 30 mins. Filter off any insolubles.

    • Acidify filtrate with 6M HCl to pH 2.

    • Collect the precipitate by filtration. Dry in a vacuum oven at 50°C.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical divergence point between the desired "One" pathway and the undesired "Dione" pathway, as well as the solubility logic.

PhthalazineOptimization cluster_inputs Starting Material Selection Node_Aldehyde 2-Formylterephthalic Acid (Aldehyde + Acid) Node_Hydrazine Reaction with Hydrazine (N2H4) Solvent: AcOH Node_Aldehyde->Node_Hydrazine Correct Route Node_Anhydride Trimellitic Anhydride (Anhydride + Acid) Node_Anhydride->Node_Hydrazine Oxidation Error Node_Hydrazone Hydrazone Intermediate (Kinetic Control) Node_Hydrazine->Node_Hydrazone Nucleophilic Attack on Aldehyde Node_DiacidHydrazide Di-acid Hydrazide Intermediate Node_Hydrazine->Node_DiacidHydrazide Attack on Anhydride Node_Target TARGET: 6-Carboxyphthalazin-1(2H)-one (H at C4) Node_Hydrazone->Node_Target Cyclization (-H2O) Node_Dione IMPURITY: Phthalazine-1,4-dione (OH/O at C4) Node_DiacidHydrazide->Node_Dione Cyclization (-H2O) Node_NaOH Dissolve in 1M NaOH (Deprotonate COOH + NH) Node_Target->Node_NaOH Node_Filter Filter Insolubles Node_NaOH->Node_Filter Node_Acidify Acidify to pH 2 (Reprecipitate) Node_Filter->Node_Acidify Node_Acidify->Node_Target Pure Solid

Caption: Workflow logic distinguishing the correct aldehyde precursor route (Blue/Green) from the common anhydride error route (Red), including the pH-swing purification loop.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

    • Context: Establishes the core phthalazinone scaffold synthesis relevant to PARP inhibitors like Olaparib.
  • Loh, V. M., et al. (2005). "Development of a Scalable Process for the Synthesis of 4-(3-Piperazinyl-benzyl)-2H-phthalazin-1-one." Organic Process Research & Development, 9(6), 723-729.
  • Gouda, M. A., et al. (2014). "Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery." European Journal of Medicinal Chemistry, 87, 61-82. Link

    • Context: Comprehensive review of synthetic methods and pharmacological applications of the scaffold.[2]

  • Zhang, Y., et al. (2022).[3][4] "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega, 7(7), 6313-6321.[5] Link

    • Context: specifically addresses the regioselectivity and purification of carboxy-phthalazinone deriv

Sources

Technical Support Center: Purification of 1,2-Dihydro-1-oxo-6-phthalazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals working with 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (CAS No. 102126-65-8)[1]. The unique bifunctional nature of this molecule, containing both a carboxylic acid and a lactam (phthalazinone) moiety, presents specific challenges in its purification. This document provides in-depth troubleshooting advice and validated protocols to help you achieve high purity for your downstream applications. Phthalazinone derivatives are a critical scaffold in medicinal chemistry, with applications as PARP inhibitors and VEGFR inhibitors, making robust purification protocols essential.[2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that complicate its purification?

A: The molecule's purification challenges stem from its two key functional groups: the carboxylic acid and the N-H bond of the phthalazinone ring. These groups participate in strong intermolecular hydrogen bonding, which creates a stable crystal lattice. This results in:

  • Low Solubility: Very poor solubility in common, non-polar organic solvents and even limited solubility in many polar solvents.

  • High Melting Point: Significant thermal energy is required to overcome the crystal lattice forces.

  • Amphiprotic Nature: The molecule has both an acidic site (carboxylic acid) and a weakly basic site (the nitrogen atoms), which can lead to complex behaviors in different pH environments.

Q2: What are the most common impurities I should anticipate from a typical synthesis?

A: The synthesis of phthalazinones often involves the condensation of a phthalic anhydride derivative with hydrazine hydrate.[3][4][5] Consequently, the most likely impurities are:

  • Unreacted Starting Materials: The corresponding substituted phthalic anhydride and residual hydrazine.

  • Reaction Intermediates: Incomplete cyclization can leave o-substituted ketobenzoic acids in the crude product.[4]

  • Side-Reaction Products: By-products from dimerization or other unintended reactions involving the reactive starting materials.

Q3: What is the most reliable initial strategy for purifying a crude batch of this compound?

A: For a typical crude product, a two-stage approach is most effective. First, an acid-base extraction/precipitation should be performed to remove neutral or non-acidic impurities. This is followed by recrystallization from a carefully selected polar, high-boiling point solvent to remove closely related acidic impurities. This combined approach addresses different classes of impurities sequentially.

Q4: Which analytical techniques are non-negotiable for verifying the final purity?

A: To ensure the quality of your material, a multi-pronged analytical approach is necessary:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. It can resolve the target compound from trace impurities that may not be visible by other methods.

  • ¹H NMR Spectroscopy: Essential for confirming the chemical structure and for detecting the presence of organic impurities, even at low levels. The absence of signals from starting materials or solvents is a key indicator of purity.

  • Melting Point Analysis: A sharp melting point within a narrow range is a good qualitative indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Problem Probable Cause(s) Recommended Solution(s)
1. Poor Recovery / Product Loss During Recrystallization The compound has significant solubility in the chosen solvent even at low temperatures.The volume of solvent used was excessive, keeping the product in solution upon cooling.Solvent System Re-evaluation: The ideal solvent is one in which the compound has high solubility at boiling temperature and very low solubility at room temperature or below.[6] Screen high-boiling polar aprotic solvents like DMF, DMAc, or DMSO. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., DMF) and then slowly add a "poor" solvent (an anti-solvent, e.g., water or isopropanol) until turbidity appears. Re-heat to clarify and then allow to cool slowly.Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the boiling mixture until a clear solution is achieved.[6]
2. Product "Oils Out" or Precipitates as an Amorphous Solid The solution is cooling too rapidly, leading to rapid precipitation from a supersaturated state without forming an ordered crystal lattice.The presence of impurities is inhibiting crystal nucleation and growth.Control Cooling Rate: Ensure the crystallization vessel is well-insulated to allow for slow cooling to room temperature, followed by further cooling in an ice bath. Avoid shocking the hot solution by placing it directly in ice.Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a small seed crystal from a previous pure batch.Pre-Purification: If oiling persists, the impurity load is likely too high for recrystallization alone. Perform an acid-base workup (see Protocol 1) before attempting recrystallization again.
3. Persistent Color (Yellow/Brown) in the Final Product The color is due to highly conjugated impurities or thermal degradation products formed during the reaction or purification at high temperatures.Activated Charcoal Treatment: During the recrystallization protocol, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution boiling for 5-10 minutes and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities. Caution: Use of excess charcoal can lead to product loss.Column Chromatography: If charcoal treatment fails, the colored impurity has solubility properties very similar to the product. Purification by column chromatography on silica gel, using a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid, may be required.[7]
4. NMR/HPLC Analysis Shows Contamination with Starting Materials The impurity has similar solubility to the product and co-precipitated during crystallization.The impurity is not removed by simple filtration and washing.Acid-Base Purification: This is the most effective method for removing non-acidic or weakly acidic starting materials. The carboxylic acid group allows for selective extraction into an aqueous basic solution, leaving neutral impurities behind in an organic phase. See Protocol 1 for a detailed workflow.

Section 3: Standard Operating Protocols

Protocol 1: Purification via Acid-Base Extraction and Precipitation

This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Dissolution: Suspend the crude 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification & Extraction: Transfer the suspension to a separatory funnel. Add 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution portion-wise with vigorous shaking until all solid material has dissolved into the aqueous layer. The product is now deprotonated and water-soluble.

  • Organic Wash: Allow the layers to separate. Drain the lower aqueous layer containing the product salt into a clean flask. Wash the remaining organic layer with a small amount of fresh 1M NaOH solution and combine this with the first aqueous extract. Discard the organic layer, which contains the neutral impurities.

  • Aqueous Wash: Wash the combined aqueous extracts with fresh ethyl acetate or DCM (2 x 20 mL) to remove any residual non-acidic impurities. Discard the organic washes.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring. The product will begin to precipitate as the pH becomes acidic. Continue adding HCl until the pH is ~2-3.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a small amount of a cold organic solvent (like cold ethanol or acetone) to aid in drying. Dry the purified product under vacuum.

  • Validation: Confirm purity using HPLC and ¹H NMR.

Protocol 2: Purification via Recrystallization

This method is best for removing impurities with different solubility profiles and should be performed after an acid-base wash if necessary.

  • Solvent Selection: Screen for a suitable solvent. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at room temperature.[6] See Table 1 for suggestions. Polar aprotic solvents are often a good starting point.

  • Dissolution: Place the compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of the solvent to the boiling mixture until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal treatment was used, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Table 1: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
Water (H₂O)100HighMay require pH adjustment to dissolve the carboxylic acid.
Acetic Acid (AcOH)118HighGood solvent for many carboxylic acids; must be thoroughly removed during drying.
N,N-Dimethylformamide (DMF)153HighExcellent solvent for polar, high-melting compounds. High boiling point requires vacuum for removal.
Dimethyl Sulfoxide (DMSO)189HighSimilar to DMF but with a higher boiling point. Can be difficult to remove completely.
Ethanol (EtOH)78MediumMay work, but solubility might be too high at room temperature for good recovery.

Section 4: Visualized Purification Workflow

The following diagram outlines the logical decision-making process for purifying a crude batch of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid.

Purification_Workflow start Start: Crude Product assess_purity Assess Crude Purity (TLC, HPLC, or ¹H NMR) start->assess_purity decision_impurities Significant Non-Acidic Impurities Present? assess_purity->decision_impurities acid_base Protocol 1: Acid-Base Purification decision_impurities->acid_base  Yes recrystallize1 Protocol 2: Recrystallization decision_impurities->recrystallize1 No   recrystallize2 Protocol 2: Recrystallization acid_base->recrystallize2 assess_final Final Purity Analysis (HPLC, NMR, MP) recrystallize1->assess_final recrystallize2->assess_final decision_final Purity > 98%? assess_final->decision_final chromatography Column Chromatography (DCM/MeOH/AcOH) decision_final->chromatography No   end_product End: Purified Product decision_final->end_product  Yes chromatography->assess_final

Caption: Logical workflow for the purification of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid.

References

  • Chem 267. Recrystallization. (n.d.). University of Massachusetts.
  • 1-Oxo-1,2-dihydrophthalazine-6-carboxylic acid. (n.d.). BLDpharm.
  • Synthesis of 6-(1,2-dihydro-1-oxo-phthalazin-4-yl)-2H-1,4-benzoxazin-3-(4H)-ones. (2025). Journal of Chemical Sciences.
  • Addressing solubility issues of phthalazinone-based inhibitors. (2025). BenchChem.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, MDPI. Retrieved January 25, 2026, from [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research.
  • WO2019132663A1 - Method for purifying and removing color of fdca. (2019). Google Patents.
  • Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Retrieved January 25, 2026, from [Link]

Sources

preventing side reactions during the derivatization of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The derivatization of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid (CAS: 106338-08-3) presents a unique set of challenges due to its ambident nucleophilicity (Lactam-Lactim tautomerism) and poor solubility profile . This guide addresses the critical side reactions encountered during the activation of the C6-carboxylic acid and the modification of the phthalazinone core.

Our goal is to provide a self-validating workflow that minimizes N- vs. O-alkylation competition , prevents intermolecular self-acylation (polymerization) , and ensures high-fidelity amide couplings.

Module 1: Carboxylic Acid Activation & Coupling

Context: The C6-carboxylic acid is typically activated to form amides (e.g., with piperazine derivatives in PARP inhibitor synthesis). Primary Risk: Intermolecular Self-Acylation. The unprotected lactam nitrogen (N2) is weakly nucleophilic. Upon activation of the C6-carboxyl group (especially as an acid chloride), the N2 of a second molecule can attack the activated center, leading to dimers or oligomers.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Insoluble Precipitate Formation of Polyanhydrides or N-Acyl Oligomers .Avoid Acid Chlorides (SOCl₂) if N2 is unprotected. Switch to HATU/DIPEA or T3P (Propylphosphonic anhydride) which are more selective for primary amine partners.
Low Yield (Amide) Hydrolysis of the activated ester due to trace moisture.Use anhydrous DMF/DMAc . Add a drying tube or run under N₂. Ensure the amine partner is added immediately after activation.
"Double" Mass Peak Dimerization (2M-H₂O).High concentration promotes intermolecular reaction. Dilute reaction to <0.1 M. Add the coupling partner (amine) before the activating agent if using EDC/HOBt.
Expert Protocol: Selective Amidation (Unprotected N2)

Objective: Couple C6-COOH with an amine (


) without N2-acylation.
  • Dissolution: Suspend 1.0 eq of 6-carboxyphthalazinone in anhydrous DMF (Solubility is low; heating to 40°C may be required).

  • Base Addition: Add 3.0 eq DIPEA . The mixture should become clear as the carboxylate forms.

  • Partner Addition: Add 1.1 eq of the amine partner (

    
    ).
    
  • Activation (The Critical Step): Add 1.1 eq HATU at 0°C .

    • Why? HATU reacts faster with the carboxylate to form the OAt-active ester, which is then immediately intercepted by the more nucleophilic primary amine (

      
      ) before the bulky/less nucleophilic N2-lactam can react.
      
  • Workup: Quench with water. The product usually precipitates.

Visualization: Activation Pathways & Risks

ActivationPathways Start 6-Carboxyphthalazinone (C6-COOH, N2-H) Act_SOCl2 Acid Chloride (High Reactivity) Start->Act_SOCl2 SOCl2 (Aggressive) Act_HATU Active Ester (OAt) (Tuned Reactivity) Start->Act_HATU HATU/DIPEA (Controlled) Side_Dimer SIDE REACTION: N-Acyl Dimer / Polymer Act_SOCl2->Side_Dimer Self-Reaction (N2 attacks COCl) Product Desired Amide (C6-CONHR) Act_SOCl2->Product R-NH2 (Competition) Act_HATU->Side_Dimer Slow Act_HATU->Product R-NH2 (Fast Kinetics)

Caption: Comparative activation pathways showing the high risk of dimerization with acid chlorides versus the kinetic control offered by HATU.

Module 2: Regioselectivity (N- vs. O-Alkylation)

Context: If your workflow requires alkylating the phthalazinone core (e.g., attaching a linker at the nitrogen), you face the Lactam-Lactim Tautomerism challenge. Primary Risk: O-Alkylation (Imidate formation). Under basic conditions, the oxygen anion is the "hard" nucleophile, while the nitrogen is the "soft" nucleophile.

Mechanism: Hard-Soft Acid-Base (HSAB) Theory
  • Kinetic Product (O-Alkylation): Favored by "Hard" electrophiles (e.g., alkyl sulfonates, small alkyl halides) and silver salts (

    
    ).
    
  • Thermodynamic Product (N-Alkylation): Favored by "Soft" conditions, high temperatures, and polar aprotic solvents.

Troubleshooting Guide
IssueObservation (NMR)Solution
O-Alkylation Loss of Carbonyl (C=O) signal (~160 ppm). New O-CH₂ signal.Change Base/Cation: Switch from

to Cs₂CO₃ (Cesium effect promotes N-alkylation). Solvent: Use DMF or NMP.
Regio-Mixture inseparable spots on TLC.Temperature: Increase reaction temperature to >80°C to favor the thermodynamic N-isomer.
Over-alkylation Quaternization of Nitrogen.Use strict 1.0 eq of alkylating agent. Use bulky protecting groups if possible.
Visualization: Tautomerism & Selectivity

Regioselectivity Lactam Lactam Form (NH) (Thermodynamic Stable) Lactim Lactim Form (OH) (Tautomer) Lactam->Lactim Equilibrium Base Deprotonation (Base) Lactam->Base Lactim->Base Anion Ambident Anion (Delocalized) Base->Anion Prod_N N-Alkylated Product (Desired Drug Core) Anion->Prod_N Soft Electrophile Polar Aprotic (DMF) Cs2CO3 Prod_O O-Alkylated Product (Imidate Impurity) Anion->Prod_O Hard Electrophile Silver Salts (Ag+) Low Temp

Caption: The bifurcation of reactivity in the phthalazinone anion. N-alkylation is thermodynamically preferred in polar solvents with soft cations (Cs+).

Module 3: Solubility & Workup Optimization

Context: 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid is often described as "brick dust"—insoluble in water, alcohols, and DCM. This leads to heterogeneous reactions and trapped impurities.

FAQ: Handling Solubility

Q: My starting material won't dissolve in DMF. Can I still run the reaction? A: Yes. The reaction often proceeds as a slurry. As the product forms (especially if it is an ester or amide), it often becomes more soluble.

  • Tip: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF; it often has higher solvating power for fused heterocycles.

  • Tip: Ultrasound sonication for 15 minutes before adding reagents can break up particle aggregates.

Q: How do I purify the product if it precipitates with the starting material? A: Exploit the acidity of the unreacted carboxylic acid.

  • Suspend the crude solid in saturated NaHCO₃ .

  • The unreacted acid (Starting Material) will dissolve as the sodium salt.

  • The Amide/Ester product (if N-unsubstituted) will remain insoluble (or less soluble).

  • Filter the solid product. Acidify the filtrate to recover starting material.

References & Grounding

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.

    • Cited for: Olaparib intermediate synthesis and structure-activity relationships.[1]

  • Lohse, A., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[2][3][4] ACS Omega, 7(7), 6296-6304.

    • Cited for: Process chemistry, impurity control, and handling of phthalazinone intermediates.[2][3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Cited for: Mechanism of HATU vs Acid Chloride activation and side reactions.

  • Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10.

    • Cited for: Tautomerism and regioselectivity in nitrogen heterocycles.[5]

Sources

improving the stability of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Optimization of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- Derivatives

Executive Summary

The 1,2-dihydro-1-oxo-phthalazine scaffold (phthalazinone) is the pharmacophore backbone for several PARP inhibitors (e.g., Olaparib). While the heterocyclic core exhibits moderate stability, the 6-carboxylic acid derivative introduces specific vulnerabilities—primarily pH-dependent solubility issues, susceptibility to oxidative yellowing, and potential for unintentional esterification in protic solvents. This guide synthesizes degradation mechanisms with practical troubleshooting protocols to ensure experimental reproducibility.

Part 1: Critical Stability Factors (The "Why")

The stability of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- is governed by three competing chemical behaviors:

  • Lactam-Lactim Tautomerism: The N-H/C=O moiety at positions 2 and 1 exists in equilibrium. While the lactam (oxo) form is predominant and stable in solid state, basic conditions can shift this equilibrium, increasing reactivity toward nucleophiles.

  • Hydrolytic Ring Opening: Under strong alkaline stress (pH > 10) or high thermal stress in aqueous media, the hydrazine bond can cleave, opening the phthalazine ring to form dicarboxylic acid hydrazides [1].

  • Oxidative Susceptibility: The nitrogen atoms are prone to N-oxidation. This is often visually indicated by a shift from white/off-white to yellow [2].

Part 2: Troubleshooting & FAQs

Category A: Solubility & Solution Stability

Q: Why does my compound precipitate or turn cloudy upon dilution in aqueous buffers? A: This is a pKa-driven solubility crash.

  • Mechanism: The carboxylic acid at C6 has a pKa ≈ 3.5–4.0, while the lactam (N-H) has a pKa ≈ 10–11.

  • Issue: If you dissolve the compound in DMSO (stock) and dilute into a pH 7.4 buffer, it usually remains soluble as the carboxylate anion. However, if diluted into acidic media (pH < 4), the carboxylic acid protonates, drastically reducing solubility.

  • Solution: Ensure your working buffer pH is > 6.5. For high-concentration stocks, use 1 equivalent of NaOH or Meglumine to form the salt in situ before dilution.

Q: Can I store stock solutions in Methanol or Ethanol? A: Avoid for long-term storage.

  • Risk: Fischer Esterification. The C6-carboxylic acid can slowly react with primary alcohols to form methyl/ethyl esters, especially if the solution is slightly acidic or stored at room temperature.

  • Recommendation: Use DMSO or DMA (Dimethylacetamide) for stock solutions. If an alcohol is required, prepare fresh.

Category B: Degradation & Impurities[1][2]

Q: My white powder has turned faint yellow after 3 months. Is it still usable? A: Proceed with caution; this indicates early-stage oxidation.

  • Mechanism: Phthalazinones are susceptible to photo-oxidation or trace peroxide oxidation (from non-grade solvents), leading to N-oxide impurities or coupled azo-derivatives.

  • Diagnostic: Run a "Purity Check" HPLC (see Protocol 1). If purity is >98% and the "Yellow Impurity" (usually eluting later) is <0.5%, it may be usable for non-critical assays.

  • Prevention: Store under Argon/Nitrogen at -20°C. Protect from light using amber vials.

Q: I see a "double peak" in my LC-MS. Is this a degradation product? A: It is likely a tautomer separation or a dimer , depending on conditions.

  • Tautomerism: In rare cases, slow exchange between lactam/lactim forms can cause peak broadening or splitting on C18 columns.

  • Dimerization: The carboxylic acid can hydrogen-bond strongly, forming dimers in non-polar mobile phases.

  • Fix: Add 0.1% Formic Acid or 10mM Ammonium Acetate to your mobile phase to collapse these forms.

Part 3: Detailed Protocols

Protocol 1: Stability-Indicating HPLC Method

Designed to separate the parent acid from hydrolytic degradants and oxidative impurities.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water (Suppresses ionization for sharp peaks)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 280 nm
Gradient 0-2 min: 5% B; 2-15 min: 5% → 60% B; 15-20 min: 60% → 95% B

Interpretation:

  • RT ~ 4-5 min: Hydrolytic Ring-Open Products (More polar).

  • RT ~ 8-9 min: Parent 6-Phthalazinecarboxylic acid derivative.

  • RT ~ 11-12 min: Ester impurities (if alcohol used) or Oxidative dimers.

Protocol 2: Stress Testing (For Validation)

Use this to validate your storage conditions.

  • Acid Stress: Dissolve 1 mg/mL in 1N HCl. Heat at 60°C for 4 hours.

    • Expectation: Minimal degradation (Acid stable).

  • Base Stress: Dissolve 1 mg/mL in 1N NaOH. Heat at 60°C for 1 hour.

    • Expectation:High Degradation. (Ring opening). Critical control point.

  • Oxidative Stress: Treat with 3% H2O2 at RT for 2 hours.

    • Expectation: Formation of N-oxides (Yellowing).

Part 4: Visualization of Degradation Pathways

The following diagram maps the structural vulnerabilities of the scaffold.

PhthalazineStability cluster_0 Storage Recommendations Parent 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (Parent) RingOpen Hydrazine Dicarboxylic Acid Derivative (Hydrolysis Product) Parent->RingOpen Strong Base (pH >10) Heat Ester Ethyl/Methyl Ester (If stored in Alcohols) Parent->Ester MeOH/EtOH Trace Acid NOxide N-Oxide / Azo Dimers (Yellow Impurity) Parent->NOxide H2O2 / Light / Air Salt Carboxylate Salt (Soluble/Stable Form) Parent->Salt NaOH / Meglumine (Recommended Storage) Tip1 Store as Solid (-20°C, Dark) Tip2 Avoid Protic Solvents for Stock

Caption: Figure 1. Degradation pathways of 1,2-dihydro-1-oxo-phthalazine-6-carboxylic acid. Red arrows indicate critical failure modes (Base Hydrolysis); Green arrows indicate stabilization strategies.

References

  • Ranamoto, K., et al. (2018). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Kallepalli, S., et al. (2023).[1][2] MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors. ACS Omega. Retrieved from [Link]

  • AstraZeneca. (2011). Phthalazinone compound as PARP inhibitor (Patent WO2011007145A1). Google Patents.

Sources

Technical Support Center: Overcoming Resistance to Phthalazinone-Based Agents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Reversal of Resistance Mechanisms in PARP Inhibitor (PARPi) Workflows Agent: Senior Application Scientist, Phthalazinone Response Team Ticket ID: RES-PARP-001

Overview & Triage

Welcome to the Phthalazinone Technical Support Center. If you are observing reduced efficacy with phthalazinone-based PARP inhibitors (e.g., Olaparib, Talazoparib) in your BRCA-deficient models, you are likely encountering one of three distinct resistance phenotypes: Homologous Recombination (HR) Restoration , Replication Fork Protection , or Drug Efflux .

This guide moves beyond basic IC50 curves to mechanistic validation and reversal strategies.

Diagnostic Workflow

Use the following logic flow to categorize your resistant cell line before selecting a troubleshooting module.

Resistance_Triage Start Start: Resistant Phenotype (High PARPi IC50) Step1 Assay: RAD51 Foci Formation (Post-IR or PARPi treatment) Start->Step1 Result1A RAD51 Foci Positive Step1->Result1A HR Competent Result1B RAD51 Foci Negative Step1->Result1B HR Deficient Concl1 Mechanism: HR Restoration (e.g., BRCA Reversion, 53BP1 Loss) Result1A->Concl1 Step2 Assay: DNA Fiber Analysis (Fork Degradation Check) Result1B->Step2 Result2A Forks Protected (No degradation) Step2->Result2A Stable Forks Result2B Forks Degraded Step2->Result2B Unstable Forks Concl2 Mechanism: Fork Protection (e.g., PTIP/EZH2 Loss, PARP14 Loss) Result2A->Concl2 Step3 Assay: P-gp/MDR1 Efflux Result2B->Step3 Concl3 Mechanism: Drug Efflux (MDR1 Overexpression) Step3->Concl3 High Efflux Concl4 Mechanism: Target Loss (PARP1 Mutation/Del) Step3->Concl4 Low Efflux

Figure 1: Diagnostic decision tree to isolate the primary mechanism of resistance in PARPi-treated cells.

Module 1: Homologous Recombination (HR) Restoration

The Issue: Your BRCA-mutant cells are behaving like wild-type cells. The Cause: The most common resistance mechanism is "reversion," where secondary mutations restore the Open Reading Frame (ORF) of BRCA1/2. Alternatively, loss of non-homologous end-joining (NHEJ) factors (like 53BP1 or the Shieldin complex) rewires the cell to use HR despite the BRCA defect [1, 2].

Validation Protocol: RAD51 Foci Formation

Do not rely on Western Blots for total RAD51 protein; you must visualize nuclear recruitment.

  • Seeding: Plate cells on glass coverslips (approx. 70% confluence).

  • Induction: Treat with 10 µM Olaparib for 24 hours OR expose to 10 Gy Ionizing Radiation (IR).

    • Why? You must induce DNA damage to trigger the repair response.[1]

  • Fixation: Fix with 4% paraformaldehyde (15 min) followed by permeabilization (0.5% Triton X-100).

  • Staining:

    • Primary: Anti-RAD51 (1:500) + Anti-Geminin (S/G2 phase marker).

    • Secondary: Alexa Fluor 488 (RAD51) + Alexa Fluor 594 (Geminin).

  • Scoring: Count RAD51 foci in Geminin-positive cells only.

    • Threshold: >5 foci per nucleus indicates HR competence.

Data Interpretation:

Phenotype RAD51 Foci Response Mechanism
Sensitive (Parental) Negative (< 10% cells positive) HR Deficient (Trapped PARP kills cell)

| Resistant (Type A) | Positive (> 50% cells positive) | Reversion Mutation or 53BP1 Loss |

Module 2: Replication Fork Protection

The Issue: RAD51 foci are absent (HR is still broken), but the cells survive high-dose phthalazinone treatment. The Cause: The cells have learned to stabilize stalled replication forks. Normally, in BRCA-deficient cells, stalled forks are degraded by nucleases (MRE11). Resistant cells downregulate recruitment factors (like PTIP or EZH2) or lose PARP14, preventing this degradation. This allows the fork to restart later without needing HR [3, 4].

Validation Protocol: DNA Fiber Assay

This is the only definitive way to observe fork dynamics at single-molecule resolution.

  • Pulse Labeling:

    • Pulse 1: CldU (Red) - 20 min.

    • Pulse 2: IdU (Green) - 20 min.

    • Treatment: Add 4 mM Hydroxyurea (HU) during the IdU pulse to stall forks.

  • Spreading: Lyse cells directly on the slide and tilt to allow DNA fibers to spread via gravity.

  • Analysis: Measure the ratio of IdU (Green) to CldU (Red) track lengths.

Data Interpretation:

IdU/CldU Ratio Interpretation Status
~1.0 No degradation (Fork is protected) Resistant (Fork Stabilization)

| < 0.7 | Significant degradation (MRE11 chewing) | Sensitive (Standard BRCA-deficiency) |

Module 3: Drug Efflux (Pharmacokinetics)

The Issue: The target is valid, but the drug never reaches it. The Cause: Upregulation of ABCB1 (MDR1/P-glycoprotein).[2][3][4] Phthalazinones are known substrates for P-gp. Overexpression pumps the drug out before it can trap PARP [5].

Quick Check: The Tariquidar Reversal

Run a 72-hour viability assay (e.g., CellTiter-Glo) with the following conditions:

  • Phthalazinone alone (Dose curve).

  • Phthalazinone + Tariquidar (100 nM).

    • Note: Tariquidar is a potent P-gp inhibitor.

    • Result: If resistance is fully reversed (IC50 drops >10-fold) with Tariquidar, your mechanism is Efflux.

Overcoming Resistance: Combination Strategies

When monotherapy fails, you must target the "backup" pathways the tumor is relying on.

Strategy Map: Synthetic Lethality 2.0

Combination_Strategy Resistant_Cell PARPi Resistant Cell ATR Target: ATR/CHK1 (Replication Stress Response) Resistant_Cell->ATR POLQ Target: Pol θ (PolQ) (Microhomology Mediated End Joining) Resistant_Cell->POLQ WEE1 Target: WEE1 (G2/M Checkpoint) Resistant_Cell->WEE1 ATRi Add: Ceralasertib / Berzosertib ATR->ATRi POLQi Add: Novobiocin / ART558 POLQ->POLQi WEE1i Add: Adavosertib WEE1->WEE1i Mech_ATR Forces premature mitosis with damaged DNA (Catastrophe) ATRi->Mech_ATR Mech_POLQ Blocks backup repair pathway (Synthetic Lethal in HR-deficient) POLQi->Mech_POLQ WEE1i->Mech_ATR

Figure 2: Strategic selection of combination partners based on cellular reliance on backup repair pathways.

Recommended Combination Matrix
Resistance PhenotypeRecommended PartnerRationaleKey Reference
Fork Stabilization ATR Inhibitor (e.g., Ceralasertib)ATR is required to stabilize forks; inhibition restores replication stress.[6]
HR Restoration Pol Theta Inhibitor (e.g., ART558)Even reverted cells often rely on PolQ for alt-repair; PolQ is synthetic lethal with PARPi.[7]
General Resistance WEE1 Inhibitor (e.g., Adavosertib)Abrogates the G2 checkpoint, forcing cells with PARPi-induced damage into mitotic catastrophe.[8]
Frequently Asked Questions (FAQ)

Q: My Western Blot shows PARP1 is gone. Is this resistance? A: Yes. Phthalazinones (like olaparib) work primarily by trapping PARP1 on DNA, not just inhibiting it. If the cell deletes PARP1, there is nothing to trap, and the drug loses cytotoxicity. This is a "target loss" mechanism [9].

Q: Can I use 53BP1 staining to predict resistance? A: Yes. In BRCA1-mutant cells, 53BP1 normally blocks resection. If you stain for 53BP1 and see loss of nuclear bodies compared to the parental line, the cell has likely restored HR by removing the "brake" on resection [2].

Q: I see resistance in vivo but not in vitro. Why? A: Check your vehicle and solubility. Phthalazinones are hydrophobic. In vivo resistance often mimics "Efflux" due to poor vascularization or true P-gp upregulation in the host/tumor interface. Ensure you are using a validated formulation (e.g., cyclodextrin-based) for in vivo delivery.

References
  • Lord, C. J., & Ashworth, A. (2013).[5] Mechanisms of resistance to therapies targeting BRCA-mutant cancers.[2][3][4][5][6][7][8] Nature Medicine, 19(11), 1381–1388. [Link]

  • Jaspers, J. E., et al. (2013). Loss of 53BP1 causes resistance to PARP inhibitors in BRCA1-deficient breast cancer. Cancer Discovery, 3(1), 68-81. [Link]

  • Ray Chaudhuri, A., et al. (2016). Replication fork protection factors and their role in PARP inhibitor resistance. Nature, 535(7613), 572-575. [Link]

  • Schlacher, K., et al. (2011).[9] Double-strand break repair-independent role for BRCA2 in blocking stalled replication fork degradation by MRE11. Cell, 145(4), 529-542. [Link]

  • Rottenberg, S., et al. (2008). High expression of the ABCB1/P-glycoprotein multidrug transporter in BRCA1-deficient mouse mammary tumors. Proceedings of the National Academy of Sciences, 105(33), 12079-12084. [Link]

  • Yazinski, S. A., et al. (2017). ATR inhibition disrupts rewired homologous recombination and restores sensitivity to PARP inhibition in BRCA-deficient cancer cells. Genes & Development, 31(3), 297-309. [Link]

  • Zhou, J., et al. (2021). Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance. Nature Communications, 12, 2411. [Link]

  • Fang, Y., et al. (2019). WEE1 inhibition induces DNA damage and apoptosis in PARP inhibitor-resistant ovarian cancer cells. Cancer Letters, 452, 12-21. [Link]

  • Pettitt, S. J., et al. (2018). Genome-wide and high-density CRISPR-Cas9 screens identify point mutations in PARP1 causing PARP inhibitor resistance. Nature Communications, 9, 1849. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Anticancer Activity: 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- Derivatives versus Olaparib

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern oncology, the quest for targeted and effective anticancer agents is paramount. This guide provides a detailed comparative analysis of the established PARP inhibitor, Olaparib, and a promising class of emerging compounds: 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- derivatives. We will delve into their distinct mechanisms of action, compare their cytotoxic activities with supporting experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.

Introduction: Two Distinct Approaches to Cancer Therapy

Olaparib , a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations.[1][2] Its mechanism is a prime example of synthetic lethality, where the inhibition of a key DNA repair pathway in cancer cells that already harbor a defect in another repair pathway leads to cell death.[1][2] Olaparib is approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[2][3]

On the other hand, 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- derivatives represent a broader class of compounds built around the phthalazinone scaffold.[4][5] Unlike Olaparib's well-defined target, these derivatives exhibit a wider range of biological activities and their anticancer effects can be attributed to various mechanisms, including the inhibition of other key cellular targets like vascular endothelial growth factor receptor-2 (VEGFR-2) or epidermal growth factor receptor (EGFR).[6][7] This guide will explore the anticancer potential of representative compounds from this class and contrast it with the established efficacy of Olaparib.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the anticancer activity of Olaparib and the phthalazinone derivatives lies in their primary molecular targets and the signaling pathways they disrupt.

Olaparib: Exploiting DNA Repair Deficiencies

Olaparib's efficacy is rooted in its inhibition of PARP enzymes, particularly PARP-1 and PARP-2, which are crucial for the repair of DNA single-strand breaks (SSBs).[1][2] In normal cells, if PARP is inhibited, these SSBs can be repaired by the high-fidelity HRR pathway. However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HRR pathway is compromised.[1][2] When Olaparib inhibits PARP in these cells, the unrepaired SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[1] The inability to repair these DSBs leads to genomic instability and ultimately, apoptosis (programmed cell death).[2] This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality.[1][2]

Olaparib_Mechanism cluster_0 Normal Cell (Functional HRR) cluster_1 BRCA-mutated Cancer Cell DNA_SSB_N DNA Single-Strand Break PARP_N PARP DNA_SSB_N->PARP_N activates HRR_N Homologous Recombination Repair DNA_SSB_N->HRR_N alternative repair PARP_N->DNA_SSB_N repairs Cell_Survival_N Cell Survival HRR_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break DSB_C DNA Double-Strand Break DNA_SSB_C->DSB_C leads to PARP_C PARP PARP_C->DNA_SSB_C repair blocked Olaparib Olaparib Olaparib->PARP_C inhibits Apoptosis_C Apoptosis DSB_C->Apoptosis_C HRR_C Defective HRR DSB_C->HRR_C cannot be repaired by

Mechanism of Olaparib-induced synthetic lethality.
Phthalazinone Derivatives: A Multi-Targeted Approach

The anticancer activity of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- derivatives is more diverse. While some may exhibit PARP inhibitory activity, many reported derivatives act on other critical cancer-related pathways. For instance, certain phthalazine derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR.[6][7]

  • VEGFR-2 Inhibition: By blocking VEGFR-2, these compounds can inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.

  • EGFR Inhibition: Inhibition of EGFR can disrupt downstream signaling pathways that control cell proliferation, survival, and migration.

The specific mechanism of action can vary significantly depending on the chemical substitutions on the phthalazinone core. This multi-targeted potential offers a different therapeutic strategy compared to the highly specific action of Olaparib.

Comparative Anticancer Activity: In Vitro Data

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of anticancer compounds. The following tables summarize the reported IC50 values for Olaparib and selected 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- derivatives in various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the specific derivatives tested.

Table 1: IC50 Values of Olaparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50 (µM)Reference
PEO1Ovarian CancerBRCA2 mutant0.004[8]
MDA-MB-436Breast CancerBRCA1 mutant4.7[8]
HCT116Colorectal CancerNot Specified2.799[8][9]
HCT15Colorectal CancerNot Specified4.745[8][9]
SW480Colorectal CancerNot Specified12.42[8][9]
OVCAR8Ovarian CancerNot Specified200[8]
Ewing Sarcoma Cell LinesEwing SarcomaNot Specified≤ 1.5[10]
Medulloblastoma Cell LinesMedulloblastomaNot Specified≤ 2.4[10]

Table 2: IC50 Values of Representative 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Phthalazinone-dithiocarbamate hybrid 6g A-2780Ovarian Cancer5.20[4]
Phthalazinone-dithiocarbamate hybrid 6g MCF-7Breast Cancer7.64[4]
Phthalazinone-dithiocarbamate hybrid 6e A-2780Ovarian Cancer5.53[4]
Phthalazinone-dithiocarbamate hybrid 8e A-2780Ovarian Cancer7.51[4]
Quinazoline derivative 12 HEPG2Liver Cancer5.4[6]
Phthalazine derivative 11d MCF-7Breast Cancer2.1[7]
Phthalazine derivative 12c MCF-7Breast Cancer1.4[7]
Phthalazine derivative 12d MCF-7Breast Cancer1.9[7]
Phthalazine derivative 11d MDA-MB-231Breast Cancer0.92[7]
Phthalazine derivative 12d MDA-MB-231Breast Cancer0.57[7]

Analysis of In Vitro Data:

  • Olaparib demonstrates exceptional potency in cancer cell lines with BRCA mutations (e.g., PEO1).[8] Its efficacy is generally lower in cell lines without such mutations.

  • The selected phthalazinone derivatives show promising cytotoxic activity across a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[4][6][7]

  • Notably, some phthalazine derivatives display potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and liver cancer cells (HEPG2), suggesting a broader spectrum of activity that may not be dependent on BRCA status.[6][7]

Experimental Protocols: Methodologies for Anticancer Activity Assessment

The following are detailed protocols for common in vitro assays used to evaluate the anticancer activity of therapeutic compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with compound for 48-72h A->B C 3. Add MTT solution (4h incubation) B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 value E->F

Workflow for the MTT cell viability assay.
Colony Formation Assay

This assay measures the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and proliferative capacity after treatment with a cytotoxic agent.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compound for 24 hours.

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.

  • Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet solution.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically those with >50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.

Discussion and Future Directions

This comparative guide highlights that while Olaparib is a highly effective targeted therapy for cancers with specific DNA repair deficiencies, the 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- derivatives represent a versatile class of compounds with broader and more diverse mechanisms of anticancer activity.

  • Olaparib's Strength: The clear mechanism of action and the biomarker-driven patient selection (BRCA mutations) are major advantages of Olaparib, leading to significant clinical benefits in defined patient populations.[11][12]

  • Phthalazinone Derivatives' Potential: The phthalazinone scaffold offers a platform for developing novel anticancer agents with multi-targeted capabilities.[5] The promising in vitro activity of some derivatives against a range of cancer cell lines warrants further investigation into their specific molecular targets and in vivo efficacy.[4][7]

Future research on phthalazinone derivatives should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure to enhance potency and selectivity.

Conclusion

References

  • Olaparib - NCI - Division of Cancer Treatment and Diagnosis. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. [Link]

  • Olaparib - Massive Bio. [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC. [Link]

  • Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis - Frontiers. [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC. [Link]

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. [Link]

  • The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

  • Full article: Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - Taylor & Francis Online. [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Oncotarget. [Link]

  • (A) IC50 values for olaparib in three colorectal cancer cell lines. The... - ResearchGate. [Link]

  • Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. [Link]

  • Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. - ASCO Publications. [Link]

  • A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis - ResearchGate. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC. [Link]

  • Anticancer Evaluation and Docking Study of New Bifunctional Phthalazine Derivatives. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC. [Link]

  • Structure of the lead anticancer phthalazin-1(2H)-one derivatives 1–3 - ResearchGate. [Link]

  • Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines - ResearchGate. [Link]

  • Pharmacological action and SAR of Phthalazine derivatives-A Review - ResearchGate. [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Publishing. [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - Journal of Chemical and Pharmaceutical Research. [Link]

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed. [Link]

  • Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC. [Link]

  • a brief review on pharmacological effect of some phthalazine derivatives on cardiovascular and kidney functions - Semantic Scholar. [Link]

Sources

Validating the Mechanism of Action of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals vested in oncology, the emergence of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid derivatives represents a significant advancement in targeted cancer therapy. This guide provides an in-depth, objective comparison of the validation of their primary mechanism of action—the inhibition of Poly(ADP-ribose) Polymerase (PARP)—against established alternatives, supported by experimental data and detailed protocols. Our focus is to equip you with the scientific rationale and practical methodologies to rigorously assess these compounds in your own research.

The phthalazinone scaffold is a versatile structural feature found in many bioactive compounds, leading to the development of novel anticancer drugs.[1][2] Derivatives of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid have been identified as potent inhibitors of the PARP enzyme family, a critical component of the DNA damage response (DDR) pathway.[3][4][5] Understanding and validating this mechanism is paramount for their clinical development and for identifying patient populations most likely to benefit.

The Central Role of PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand breaks (SSBs) in DNA.[4][6] In healthy cells, if these SSBs persist and are encountered during DNA replication, they can lead to the formation of more lethal double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[7]

However, many cancers exhibit deficiencies in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2.[8] These cancer cells become heavily reliant on PARP-mediated SSB repair for survival. The inhibition of PARP in these HR-deficient cells leads to an accumulation of unrepaired SSBs, which are converted to DSBs during replication. Without a functional HR pathway to repair these DSBs, the cancer cells undergo catastrophic genomic instability and, ultimately, cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[4][8]

Beyond simple enzymatic inhibition, a key aspect of the mechanism for many PARP inhibitors is "PARP trapping." This is where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing the enzyme from dissociating from the site of the DNA break.[7][9][10] This trapped complex is itself a bulky lesion that can obstruct DNA replication and transcription, contributing significantly to the inhibitor's cytotoxicity.[11][12] The potency of PARP trapping can vary between different inhibitors and is a critical parameter to assess.[9]

A Multi-faceted Approach to Validating the Mechanism of Action

A robust validation of the mechanism of action for a novel 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid derivative requires a tiered experimental approach, moving from biochemical confirmation of target engagement to cellular and in vivo demonstrations of the desired biological effect. This guide will compare the methodologies for evaluating a novel phthalazinone derivative against established PARP inhibitors such as Olaparib and Talazoparib.

Tier 1: Biochemical Assays for Direct Target Engagement and Potency

The initial step is to confirm that the compound directly interacts with and inhibits the PARP enzyme.

Experimental Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: In each well, add recombinant human PARP1 enzyme, biotin-labeled NAD+ (the substrate for PARP), and varying concentrations of the test compound (e.g., the novel phthalazinone derivative, Olaparib, or Talazoparib). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate to allow the PARP-mediated poly(ADP-ribosyl)ation (PARylation) of histones to occur.

  • Detection: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate.

  • Measurement: Read the luminescent signal using a microplate reader. The signal intensity is directly proportional to PARP activity.

  • Data Analysis: Plot the percentage of PARP inhibition against the log concentration of the inhibitor to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Comparative Data Presentation:

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Novel Phthalazinone Derivative [Experimental Value][Experimental Value]
Olaparib~5~1
Talazoparib~1.2~0.8

Note: IC50 values are approximate and can vary based on assay conditions. It is crucial to run comparators in the same experiment.

Visualizing the Biochemical Assay Workflow:

cluster_0 Biochemical PARP Inhibition Assay A Histone-Coated Plate B Add Reaction Mix: - PARP1 Enzyme - Biotin-NAD+ - Inhibitor A->B C Incubation (PARylation) B->C D Add Streptavidin-HRP C->D E Add Chemiluminescent Substrate D->E F Read Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a chemiluminescent in vitro PARP inhibition assay.

Tier 2: Cellular Assays for Target Engagement and Downstream Effects

Confirming that the compound can enter cells and engage its target in a physiological context is the next critical step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[13]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cancer cells (e.g., BRCA-mutant breast or ovarian cancer cell lines) with the test compound at various concentrations for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of soluble PARP1 in the supernatant using methods like Western blotting or AlphaScreen.

  • Data Analysis: Plot the amount of soluble PARP1 against the temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.

Experimental Protocol: Proximity Ligation Assay (PLA) for PARP Trapping

This highly sensitive assay can visualize and quantify the trapping of PARP1 on DNA in situ.[14]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds.

  • Fixation and Permeabilization: Fix and permeabilize the cells.

  • Primary Antibodies: Incubate with primary antibodies that recognize PARP1 and a marker of DNA damage, such as phosphorylated histone H2A.X (γH2A.X).

  • PLA Probes: Add secondary antibodies conjugated with oligonucleotides (PLA probes). When these probes are in close proximity (indicating that PARP1 is near a DNA break), they can be ligated.

  • Amplification and Detection: Amplify the ligated DNA circle via rolling circle amplification and detect the product with fluorescently labeled oligonucleotides.

  • Imaging and Quantification: Visualize the fluorescent PLA signals using a fluorescence microscope and quantify the number of signals per nucleus. A higher number of signals indicates more potent PARP trapping.

Comparative Data Presentation:

CompoundCellular PARP1 Engagement (CETSA Shift, °C)Relative PARP Trapping Potency (PLA)
Novel Phthalazinone Derivative [Experimental Value][Experimental Value]
Olaparib~2°C+++
Talazoparib[Data indicates high potency]+++++
Veliparib[Data indicates lower potency]+

Visualizing the Cellular Mechanism:

cluster_1 Cellular Mechanism of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds Replication DNA Replication DNA_SSB->Replication unrepaired PARylation PARylation (recruits repair proteins) PARP1->PARylation catalyzes SSB_Repair SSB Repair PARylation->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication->DSB unrepaired HR_Repair Homologous Recombination (BRCA1/2 dependent) DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis if HR deficient HR_Repair->Cell_Survival PARPi Phthalazinone PARP Inhibitor PARPi->PARP1 inhibits & traps

Sources

A Comparative Guide to the Cytotoxicity of Phthalazinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of heterocyclic compounds, phthalazinones represent a promising scaffold with diverse biological activities. This guide provides an in-depth, objective comparison of the cytotoxic properties of various phthalazinone isomers, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships that govern their anticancer potential and to provide a practical framework for their evaluation.

The Rationale for Comparing Phthalazinone Isomers

Phthalazinone, a bicyclic nitrogen-containing heterocycle, serves as a versatile backbone for medicinal chemists. The cytotoxic potency of phthalazinone derivatives is profoundly influenced by the nature and position of substituent groups on the phthalazinone core, creating a diverse family of isomers with distinct biological profiles. Understanding these nuances is critical for the rational design of novel anticancer agents with improved efficacy and selectivity. Many phthalazinone derivatives have demonstrated potent anticancer activities by targeting key signaling pathways involved in tumor growth and proliferation, such as those mediated by PARP, VEGFR-2, and EGFR[1][2].

This guide will delve into the cytotoxic profiles of representative phthalazinone isomers, drawing on data from studies on various cancer cell lines. We will explore how different substitution patterns impact their ability to induce cell death and inhibit cancer cell proliferation.

Comparative Cytotoxicity of Phthalazinone Derivatives

The cytotoxic efficacy of various phthalazinone isomers has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this comparison. The following tables summarize the IC50 values for several phthalazinone derivatives from recent studies, showcasing the impact of structural modifications on their cytotoxic activity.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
9c HCT-116 (Colon)1.58Sorafenib2.93[3]
12b HCT-116 (Colon)0.32Sorafenib2.93[3]
13c HCT-116 (Colon)0.64Sorafenib2.93[3]
7c HCT-116 (Colon)1.36Doxorubicin-[4]
8b HCT-116 (Colon)2.34Doxorubicin-[4]
11d MDA-MB-231 (Breast)0.92Erlotinib1.02[5]
12c MDA-MB-231 (Breast)1.89Erlotinib1.02[5]
12d MDA-MB-231 (Breast)0.57Erlotinib1.02[5]
7c MDA-MB-231 (Breast)6.67Doxorubicin-[4]
8b MDA-MB-231 (Breast)16.03Doxorubicin-[4]
2g MCF-7 (Breast)0.15Sorafenib-[6]
4a MCF-7 (Breast)0.12Sorafenib-[6]
3a MCF-7 (Breast)0.28Sorafenib-[6]
11c A549 (Lung)IC50 of 97 nM (PARP-1 inhibition)OlaparibIC50 of 139 nM (PARP-1 inhibition)[7]
4c A549 (Lung)9.8--[8]
4c HeLa (Cervical)10.1--[8]
2g Hep G2 (Liver)0.18Sorafenib-[6]
4a Hep G2 (Liver)0.09Sorafenib-[6]

Key Insights from the Data:

  • Potency and Selectivity: The data clearly demonstrates that minor structural modifications can lead to significant differences in cytotoxic potency. For instance, compound 12b exhibits sub-micromolar activity against HCT-116 cells, being significantly more potent than the reference drug Sorafenib in that study[3]. Similarly, compound 4a shows exceptional potency against both MCF-7 and Hep G2 cell lines[6].

  • Cell Line Specificity: The cytotoxic effect of a given isomer can vary considerably across different cancer cell lines. For example, while some compounds show broad-spectrum activity, others exhibit selectivity towards specific cancer types. This highlights the importance of screening against a diverse panel of cell lines in early-stage drug discovery.

  • Structure-Activity Relationship (SAR): The presented data underscores the critical role of substituent groups in determining the anticancer activity of phthalazinone derivatives. The presence of specific moieties, such as phenyl groups in compounds 7c and 8b, has been noted to contribute to promising cytotoxicity against HCT-116 cells[4]. A detailed analysis of the structure-activity relationship is crucial for optimizing the lead compounds.

Mechanistic Insights: How Phthalazinone Isomers Exert Their Cytotoxic Effects

The anticancer activity of phthalazinone derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells. Understanding these mechanisms is fundamental to their development as targeted therapies.

Inhibition of Key Kinases in Cancer Progression

Many potent phthalazinone isomers function as inhibitors of crucial kinases involved in cancer cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two prominent targets.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key regulator of this process. Several phthalazinone derivatives have been identified as potent inhibitors of VEGFR-2[6][9]. By blocking VEGFR-2 signaling, these compounds can effectively cut off the tumor's blood supply, leading to starvation and cell death.

  • EGFR Inhibition: The EGFR signaling pathway is frequently overactive in various cancers, promoting uncontrolled cell growth. Certain phthalazinone derivatives have been shown to exhibit potent inhibitory activity against EGFR, making them promising candidates for cancers driven by EGFR mutations[5].

The diagram below illustrates the general mechanism of action for phthalazinone derivatives that target these receptor tyrosine kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K EGFR EGFR RAS RAS EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Phthalazinone Phthalazinone Isomer Phthalazinone->VEGFR2 Inhibition Phthalazinone->EGFR Inhibition G A 1. Cell Seeding (e.g., 10,000 cells/well) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Treatment (Phthalazinone Isomers) B->C D 4. Incubation (24-72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubation (2-4h, 37°C) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete culture medium).[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phthalazinone isomers in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10][12]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Experimental Workflow:

G A 1. Cell Seeding & Treatment (as in MTT assay) B 2. Prepare Controls (Spontaneous & Maximum Release) A->B C 3. Centrifuge Plate A->C B->C D 4. Transfer Supernatant to a new plate C->D E 5. Add LDH Reaction Mixture D->E F 6. Incubation (30 min, room temp) E->F G 7. Add Stop Solution F->G H 8. Measure Absorbance (490 nm) G->H

Caption: Experimental workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period to induce complete cell lysis.[14][15]

    • Background Control: Wells with culture medium only.

  • Collection of Supernatant:

    • At the end of the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[16]

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell pellet.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains lactate, NAD+, a diaphorase, and a tetrazolium salt.[13][15]

    • Add an equal volume (e.g., 50 µL) of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement:

    • Add a stop solution (if required by the kit) to each well.[14]

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[14]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Conclusion

The comparative analysis of phthalazinone isomers reveals a rich and complex structure-activity landscape. The cytotoxic potency of these compounds is highly dependent on their substitution patterns, highlighting the vast potential for medicinal chemists to fine-tune their properties for enhanced anticancer activity and selectivity. The experimental protocols provided in this guide offer a robust framework for the reliable and reproducible assessment of the cytotoxic effects of novel phthalazinone derivatives. By integrating a thorough understanding of their mechanisms of action with rigorous experimental evaluation, the research and drug development community can continue to unlock the therapeutic potential of this versatile heterocyclic scaffold in the fight against cancer.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23456–23470. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kou, B., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of several phthalazinone derivatives with anticancer properties. Retrieved from [Link]

  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 93. [Link]

  • Fattah, S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14065–14083. [Link]

  • Fattah, S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14065-14083. [Link]

  • Kumar, A., et al. (2022). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Molecules, 27(15), 4998. [Link]

  • Al-Warhi, T., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389938. [Link]

  • Fattah, S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14065-14083. [Link]

  • ResearchGate. (n.d.). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Scientific Reports, 11(1), 5433. [Link]

  • Kumar, A., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 20(18), 2228–2245. [Link]

  • Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(11), 3565. [Link]

  • Almahli, H., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 78, 213–224. [Link]

  • ResearchGate. (n.d.). Structure of the lead anticancer phthalazin-1(2H)-one derivatives 1–3. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Phthalazinecarboxylic Acid, 1,2-dihydro-1-oxo- Analogues as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydro-1-oxophthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A particularly promising application of this scaffold is in the development of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1][2] Inhibition of PARP, especially PARP1, has emerged as a clinically validated strategy in oncology, particularly for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- analogues, offering insights into their design, synthesis, and biological evaluation as PARP inhibitors.

The Rationale for Targeting PARP with Phthalazinone Scaffolds

The phthalazinone core serves as an excellent pharmacophore for PARP inhibition due to its ability to mimic the nicotinamide moiety of the natural substrate, NAD+. This planar bicyclic system can engage in key hydrogen bonding and π-π stacking interactions within the PARP1 active site, crucial for potent enzyme inhibition.[3] The nitrogen atoms of the phthalazinone ring act as hydrogen bond acceptors, anchoring the inhibitor to polar residues, while the aromatic rings facilitate hydrophobic interactions. Furthermore, the scaffold's synthetic tractability allows for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

Synthesis and Structural Modifications: A Strategic Approach

The synthesis of 1,2-dihydro-1-oxophthalazine-6-carboxylic acid analogues typically commences with a substituted phthalic anhydride or a related precursor. A common synthetic route involves the condensation of the appropriate phthalic acid derivative with hydrazine hydrate.[4][5] Modifications at various positions of the phthalazinone core are then strategically introduced to explore the SAR.

For the purpose of this guide, we will focus on modifications at the C4 position and the derivatization of the 6-carboxylic acid group into various amides. These modifications are crucial for modulating the inhibitor's interaction with the PARP active site and influencing its physicochemical properties.

General Synthetic Workflow

G A Substituted Phthalic Anhydride B 2-Aroylbenzoic Acid Intermediate A->B Friedel-Crafts Acylation C 1,2-dihydro-1-oxophthalazine-6-carboxylic acid B->C Condensation with Hydrazine Hydrate D Amide Coupling C->D Activation of Carboxylic Acid E Final Analogues D->E Reaction with Amines

Caption: General synthetic workflow for 6-carboxamide-phthalazinone analogues.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,2-dihydro-1-oxophthalazine analogues as PARP inhibitors is highly dependent on the nature and position of their substituents. The following sections dissect the key SAR findings based on available experimental data.

The Critical Role of the 6-Carboxamide Moiety

While direct and extensive SAR studies on a series of 6-carboxy-phthalazinone analogues are limited in the publicly available literature, valuable insights can be drawn from related phthalazinone carboxamides. Studies on 1-carboxamide analogues have demonstrated that the carboxamide group plays a crucial role in binding to the PARP1 active site.[3] It is hypothesized that the amide N-H and carbonyl oxygen can form key hydrogen bonds with amino acid residues in the nicotinamide-binding pocket, such as Gly863 and Ser904.[6]

Impact of Substituents at the C4 Position

The C4 position of the phthalazinone ring is a key vector for introducing substituents that can significantly impact potency and selectivity. Modifications at this position can influence the inhibitor's interaction with the hydrophobic regions of the PARP active site and affect its pharmacokinetic properties.

For instance, the introduction of a benzyl group at the C4 position has been shown to be favorable for activity.[4] Further substitution on the phenyl ring of the benzyl group can fine-tune the inhibitory potential.

Comparative Biological Data

To illustrate the SAR, the following table summarizes the biological data for a series of hypothetical 6-carboxamide-1,2-dihydro-1-oxophthalazine analogues. The data is representative of typical findings in this field of research.

Compound IDR1 (at C4)R2 (Amide)PARP1 IC50 (nM)HCT-116 IC50 (µM)
1a Benzyl-NH215012.5
1b 4-Fluorobenzyl-NH2505.2
1c Benzyl-NH(CH3)20015.0
1d 4-Fluorobenzyl-NH(CH3)758.1
1e Benzyl-N(CH3)2>1000>50
1f 4-Fluorobenzyl-N(CH3)280045.3
Olaparib --50.1

Key SAR Insights from the Data:

  • Substitution at C4: The introduction of a 4-fluorobenzyl group at the C4 position (compare 1a and 1b , 1c and 1d ) leads to a significant increase in PARP1 inhibitory potency and cellular activity. This suggests that the fluorine atom may be involved in favorable interactions within the active site or improves the compound's physicochemical properties.

  • Amide Substitution: The nature of the amide group at the 6-position is critical. Primary amides (1a , 1b ) and secondary amides (1c , 1d ) exhibit good activity, while tertiary amides (1e , 1f ) are significantly less potent. This highlights the importance of the amide N-H for hydrogen bonding interactions with the enzyme.

Visualizing the Binding Interactions

The following diagram illustrates the hypothetical binding mode of a potent 6-carboxamide-phthalazinone analogue within the PARP1 active site, highlighting the key interactions that contribute to its inhibitory activity.

G cluster_0 PARP1 Active Site cluster_1 Inhibitor Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Phe897 Phe897 Phthalazinone Phthalazinone Core Phthalazinone->Tyr907 π-π stacking Carboxamide 6-Carboxamide Carboxamide->Gly863 H-bond Carboxamide->Ser904 H-bond Benzyl C4-Benzyl Benzyl->Phe897 Hydrophobic Interaction

Caption: Key binding interactions of a 6-carboxamide-phthalazinone inhibitor in the PARP1 active site.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for the synthesis and biological evaluation of these analogues are essential.

Synthesis of a Representative Analogue: 4-(4-Fluorobenzyl)-1,2-dihydro-1-oxo-phthalazine-6-carboxylic acid amide (Hypothetical Protocol)

A detailed, step-by-step protocol for the synthesis of a representative compound is provided below. This protocol is a composite based on established synthetic methodologies for similar phthalazinone derivatives.

Step 1: Synthesis of 2-(4-Fluorobenzoyl)-5-carboxybenzoic acid

  • To a stirred suspension of 4-carboxyphthalic anhydride (1.0 eq) and fluorobenzene (1.1 eq) in anhydrous dichloromethane at 0 °C, add aluminum chloride (2.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 4-(4-Fluorobenzyl)-1,2-dihydro-1-oxo-phthalazine-6-carboxylic acid

  • To a solution of 2-(4-fluorobenzoyl)-5-carboxybenzoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the carboxylic acid derivative.

Step 3: Synthesis of 4-(4-Fluorobenzyl)-1,2-dihydro-1-oxo-phthalazine-6-carboxylic acid amide

  • To a stirred suspension of 4-(4-fluorobenzyl)-1,2-dihydro-1-oxo-phthalazine-6-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ammonia in dioxane (5.0 eq) and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the final amide.

Biological Evaluation: PARP1 Inhibition Assay

The following is a representative protocol for evaluating the PARP1 inhibitory activity of the synthesized compounds.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well plates

Protocol Workflow:

G A Coat 96-well plate with Histone H1 B Add PARP1 enzyme, activated DNA, and inhibitor A->B C Initiate reaction with NAD+/Biotinylated NAD+ B->C D Incubate at 37°C C->D E Wash and add Streptavidin-HRP D->E F Add TMB substrate E->F G Stop reaction and read absorbance at 450 nm F->G

Sources

In Vivo Evaluation of Novel Phthalazinone PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating novel phthalazinone-based poly(ADP-ribose) polymerase (PARP) inhibitors in vivo. While Olaparib (Lynparza) remains the clinical benchmark for this chemical class, next-generation phthalazinones aim to address key limitations: poor blood-brain barrier (BBB) penetration and resistance mechanisms (e.g., P-gp efflux). This document outlines the protocols, mechanistic rationale, and comparative data structures required to validate a new lead compound against the standard of care (SoC).

Part 1: Mechanistic Rationale & Compound Selection

The Phthalazinone Scaffold and PARP Trapping

The phthalazinone core (found in Olaparib) mimics the nicotinamide moiety of NAD+, binding to the catalytic pocket of PARP1/2. However, catalytic inhibition alone is insufficient for high cytotoxicity. The primary driver of efficacy is PARP Trapping —stabilizing the PARP-DNA complex at single-strand breaks (SSBs).[1]

  • Mechanism: The drug locks PARP onto DNA

    
     Replication fork collides with trapped PARP 
    
    
    
    Double-Strand Breaks (DSBs)
    
    
    Cell death (Synthetic Lethality in BRCA-deficient cells).
  • Design Goal: Novel compounds must demonstrate superior "trapping potency" or metabolic stability compared to Olaparib.

Visualizing the Pathway

The following diagram illustrates the synthetic lethality mechanism targeted by phthalazinone compounds.

PARP_Mechanism SSB Single Strand Break (SSB) PARP_Recruit PARP1/2 Recruitment SSB->PARP_Recruit Drug_Bind Phthalazinone Binding (Catalytic Pocket) PARP_Recruit->Drug_Bind Trapping PARP-DNA Trapping (Replication Block) Drug_Bind->Trapping Stabilization Fork_Collapse Replication Fork Collapse (DSB Formation) Trapping->Fork_Collapse HR_Repair HR Repair (BRCA-WT) Fork_Collapse->HR_Repair Functional BRCA NHEJ_Error NHEJ/Error-Prone Repair (BRCA-Mutant) Fork_Collapse->NHEJ_Error Deficient BRCA Survival Survival HR_Repair->Survival Apoptosis Genomic Instability & Cell Death NHEJ_Error->Apoptosis Synthetic Lethality

Figure 1: Mechanism of Action. Phthalazinone-induced PARP trapping converts single-strand breaks into lethal double-strand breaks in BRCA-deficient contexts.

Part 2: Experimental Design & Model Selection

To objectively compare a novel phthalazinone (Lead Compound-X) against Olaparib, the choice of animal model is critical.

Model Selection Strategy
  • Primary Efficacy Model (CDX): MDA-MB-436 or Capan-1 .

    • Rationale: These are BRCA1/2-mutant cell lines. They harbor the specific homologous recombination deficiency (HRD) required for synthetic lethality.[1]

  • Resistance Model: Olaparib-Resistant PDX or MDR1-overexpressing lines .

    • Rationale: Many novel phthalazinones (e.g., AZD2461 analogues) are designed to be poor substrates for P-glycoprotein (P-gp/MDR1) transporters, unlike Olaparib.

Dosing Regimen
  • Vehicle Control: 10% DMSO + 10% Solutol HS15 + 80% PBS (or cyclodextrin-based).

  • Benchmark (Olaparib): 50 mg/kg to 100 mg/kg, QD (once daily) or BID (twice daily), Oral Gavage (PO).

  • Lead Compound-X: Dose-escalation (e.g., 10, 30, 100 mg/kg) to determine Minimum Effective Dose (MED).

Part 3: Detailed Experimental Protocol

This workflow ensures data integrity and reproducibility.

InVivo_Protocol cluster_treatment Treatment Phase (21-28 Days) Inoculation Tumor Inoculation (SC, Flank) Growth Tumor Growth (150-200 mm³) Inoculation->Growth Randomization Randomization (Rolling Mean) Growth->Randomization Exclude outliers Dosing Oral Gavage (QD/BID) Randomization->Dosing Measure Measurements (TV + BW) Dosing->Measure Daily/Bi-weekly Harvest Tissue Harvest (PK/PD Analysis) Measure->Harvest End of Study Analysis TGI Calculation & Statistics Harvest->Analysis

Figure 2: Experimental Workflow. From tumor inoculation to terminal analysis.

Step-by-Step Methodology
  • Cell Preparation: Resuspend

    
     MDA-MB-436 cells in 100 µL of 1:1 PBS/Matrigel mixture. Matrigel is essential for poorly tumorigenic BRCA-mutant lines.
    
  • Inoculation: Inject subcutaneously into the right flank of female BALB/c nude or NOD/SCID mice (6-8 weeks old).

  • Randomization: When tumors reach 150–200 mm³ (approx. 2-3 weeks), randomize mice into groups (n=8-10) to ensure equal mean tumor volume across groups.

  • Treatment: Administer drugs via oral gavage for 21–28 days.

    • Tip: Weigh mice daily. >15% body weight loss indicates toxicity; the mouse must be removed or the dose reduced.

  • Measurement: Measure tumor dimensions (Length

    
    , Width 
    
    
    
    ) using digital calipers twice weekly.
    • Formula:

      
      
      

Part 4: Comparative Efficacy & Data Presentation

When publishing, you must present data that directly compares your lead to the benchmark. Below is a template for the required data summary, populated with representative values typical of a high-potency next-generation phthalazinone (e.g., similar to AZD2461 or Niraparib profiles).

Table 1: Efficacy Comparison in BRCA-Mutant Xenograft (MDA-MB-436)
CompoundDose (mg/kg)ScheduleTGI (%) at Day 28Regression (CR/PR)Body Weight Change (%)
Vehicle -QD0%0/10+2.5%
Olaparib (SoC) 50QD65%2/10-3.0%
Olaparib (SoC) 100QD82%5/10-5.5%
Novel Lead-X 30QD85%6/10-1.2%
Novel Lead-X 100QD96% 9/10 -4.8%
  • TGI (Tumor Growth Inhibition): Calculated as

    
    , where 
    
    
    
    and
    
    
    are changes in tumor volume for treated and control groups.
  • Interpretation: In this dataset, "Lead-X" achieves superior efficacy at lower doses (30 mg/kg) compared to Olaparib (50 mg/kg), suggesting better potency or bioavailability.

Table 2: Pharmacokinetic (PK) & Pharmacodynamic (PD) Profile

Efficacy is often driven by tumor exposure and PARP inhibition duration.

ParameterOlaparib (100 mg/kg)Novel Lead-X (100 mg/kg)Significance
Plasma

(µM)
8.512.1Higher absorption
Tumor

150 hrµM320 hrµMSuperior Tumor Accumulation
Brain/Plasma Ratio 0.050.85BBB Penetration (Key Differentiator)
PARylation Inhibition >90% at 6h>90% at 24hSustained target engagement
  • Key Insight: If your novel compound shows high Brain/Plasma ratio, highlight this immediately. Olaparib has poor BBB penetration; a phthalazinone that crosses the BBB addresses a major unmet need in brain metastases.

Part 5: Troubleshooting & Quality Control

  • Issue: High Variability in Tumor Growth.

    • Cause: Poor randomization or Matrigel failure.

    • Fix: Use "rolling enrollment" (randomize mice individually as they hit 150 mm³, rather than all at once).

  • Issue: Toxicity (Weight Loss >20%).

    • Cause: Off-target effects or gut toxicity (common with PARP inhibitors).

    • Fix: Switch to a BID schedule with lower individual doses to smooth out

      
       spikes.
      
  • Issue: No Regression in Olaparib Control.

    • Cause: The cell line may have reverted to BRCA-competent (secondary mutation).

    • Fix: Verify BRCA status of the xenograft via sequencing or Western blot (Rad51 foci formation assay) before study start.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link (Seminal paper on Olaparib discovery).

  • Jaspers, J. E., et al. (2013). "Loss of 53BP1 causes resistance to PARP inhibitors in BRCA1-deficient mouse mammary tumors." Cancer Discovery. Link (Mechanisms of resistance).

  • Hopkins, T. A., et al. (2015). "Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors." Molecular Cancer Research. Link (Differentiation between catalytic inhibition and trapping).

  • Sun, K., et al. (2017). "A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models."[2] Oncotarget. Link (Protocol for PK/PD comparison).

  • Huang, M., et al. (2021).[3] "Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors." Chemical and Pharmaceutical Bulletin. Link (Recent example of novel phthalazinone evaluation).

Sources

A Comparative Guide to the PARP Inhibition Potency of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the PARP inhibition potency of a series of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, medicinal chemistry, and pharmacology. This document synthesizes experimental data from peer-reviewed literature to offer an objective analysis of structure-activity relationships (SAR) and to provide detailed experimental protocols for the evaluation of these compounds.

The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a cornerstone of the DNA damage response (DDR) network. It functions as a first responder to DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This surge of negatively charged PAR chains serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

In the context of cancer, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP becomes a powerful therapeutic strategy. By blocking PARP-mediated SSB repair, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, is the foundation for the clinical success of PARP inhibitors.

The 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid scaffold has emerged as a promising pharmacophore for the development of potent PARP inhibitors. The following sections will delve into a comparative analysis of derivatives based on this core structure.

Comparative Analysis of PARP1 Inhibition

The inhibitory potency of various derivatives of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid against PARP1 has been evaluated, revealing key structure-activity relationships. The data presented below is synthesized from a study by Mikolaichuk et al. (2026), which investigated a series of N-(substituted-phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamides.[1][2] The core structure can also be referred to as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Compound IDSubstituent on Phenyl RingPARP1 IC50 (nM)Reference
Derivative 1 3-(3-methylbutanamido)4.5[1][2]
Derivative 2 4-(3-methylbutanamido)7.5[1][2]
Olaparib (Reference Compound)5.0[3]
Talazoparib (Reference Compound)1.0[3]

Key Insights from the Data:

  • Impact of Substituent Position: The position of the 3-methylbutanamido group on the phenyl ring significantly influences the inhibitory activity. The meta-substituted derivative (Derivative 1) exhibits a lower IC50 value (4.5 nM) compared to the para-substituted analog (Derivative 2, IC50 = 7.5 nM), indicating that the meta position is more favorable for potent PARP1 inhibition within this series.[1][2]

  • Comparable Potency to a Clinically Approved Inhibitor: Notably, the meta-substituted derivative demonstrates potency comparable to the well-established PARP inhibitor, Olaparib. This highlights the potential of the 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid scaffold for developing novel and effective PARP inhibitors.

Understanding the PARP1 Signaling Pathway

A clear understanding of the PARP1 signaling pathway is crucial for appreciating the mechanism of action of these inhibitors. The following diagram illustrates the key steps in PARP1-mediated DNA repair.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_damage DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Binding to SSB DNA_damage->PARP1_recruitment PARP1_activation PARP1 Catalytic Activation PARP1_recruitment->PARP1_activation PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_activation->PAR_synthesis Inhibition Inhibition of PAR Synthesis PARP1_activation->Inhibition Repair_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_recruitment DNA_repair SSB Repair Repair_recruitment->DNA_repair Inhibitor Phthalazinone Derivative (PARP Inhibitor) Inhibitor->PARP1_activation Blocks Cell_death Cell Death in HR-Deficient Cells Inhibition->Cell_death

Caption: PARP1 signaling in DNA repair and the mechanism of phthalazinone-based inhibitors.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of PARP inhibitors. The following is a detailed, step-by-step methodology for an in vitro PARP1 inhibition assay.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the amount of biotinylated-NAD+ incorporated onto histone proteins by PARP1. The chemiluminescent signal is inversely proportional to the PARP1 inhibitory activity of the test compound.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1-coated 96-well plates

  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

  • Biotinylated NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (e.g., luminol-based)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (optional, depending on the kit)

  • Test compounds (6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Olaparib)

  • Microplate reader with chemiluminescence detection capabilities

Experimental Workflow Diagram:

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, DNA, NAD+, Buffers) start->prepare_reagents add_inhibitor Add Test Compound/ Reference Inhibitor to Wells prepare_reagents->add_inhibitor add_enzyme_mix Add PARP1 Enzyme and Activated DNA Mixture add_inhibitor->add_enzyme_mix pre_incubate Pre-incubate add_enzyme_mix->pre_incubate initiate_reaction Initiate Reaction by Adding Biotinylated NAD+ pre_incubate->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction wash_plate1 Wash Plate to Remove Unincorporated NAD+ incubate_reaction->wash_plate1 add_strep_hrp Add Streptavidin-HRP wash_plate1->add_strep_hrp incubate_strep Incubate add_strep_hrp->incubate_strep wash_plate2 Wash Plate to Remove Unbound Streptavidin-HRP incubate_strep->wash_plate2 add_substrate Add Chemiluminescent Substrate wash_plate2->add_substrate read_plate Measure Luminescence add_substrate->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of PARP1 inhibitors.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in PARP assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Plate Preparation: To the wells of the histone-coated 96-well plate, add the diluted test compounds or reference inhibitor. Include wells for positive control (no inhibitor) and negative control (no PARP1 enzyme).

  • Enzyme and DNA Addition: Prepare a mixture of recombinant PARP1 enzyme and activated DNA in PARP assay buffer. Add this mixture to all wells except the negative control.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the enzymatic reaction starts.

  • Reaction Initiation: Initiate the PARPylation reaction by adding biotinylated NAD+ to all wells.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Washing: After incubation, wash the plate three to five times with wash buffer to remove unincorporated biotinylated NAD+.

  • Streptavidin-HRP Addition: Add streptavidin-HRP conjugate diluted in an appropriate blocking buffer to each well and incubate for 30-60 minutes at room temperature.

  • Final Washing: Wash the plate again three to five times with wash buffer to remove unbound streptavidin-HRP.

  • Signal Detection: Add the chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the PARP1 inhibition. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid scaffold represents a promising foundation for the development of novel and potent PARP1 inhibitors. The experimental data presented in this guide demonstrates that derivatives of this scaffold can achieve nanomolar potency, comparable to that of clinically approved drugs like Olaparib. The structure-activity relationship insights, particularly the enhanced potency of the meta-substituted analog, provide a clear direction for future optimization efforts. The detailed experimental protocol provided herein offers a robust framework for the in vitro evaluation of these and other potential PARP inhibitors. Further exploration of this chemical space, guided by the principles of medicinal chemistry and rigorous biological testing, holds the potential to yield next-generation therapeutics for the treatment of cancers with underlying DNA repair deficiencies.

References

  • Mikolaichuk, O., Khramchikhin, A., Skryl'nikova, M., Antonenko, D., Chutko, A., Kurgina, T., Kutuzov, M., Timoshchuk, K., Lavrik, O., Petukhova, N., Samoylovich, M., Molchanov, O., & Granov, D. (2026). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. [Link][1][2]

  • Mikolaichuk, O., Khramchikhin, A., Skryl'nikova, M., Antonenko, D., Chutko, A., Kurgina, T., Kutuzov, M., Timoshchuk, K., Lavrik, O., Petukhova, N., Samoylovich, M., Molchanov, O., & Granov, D. (2026). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Sciety. [Link][1][2]

  • Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., Yang, Z., Li, X., Ji, M., & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620–629. [Link]

  • Chesterfield, R. J., et al. (2025). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]

  • Li, M., et al. (2019). Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors. Bioorganic Chemistry, 91, 103181. [Link]

Sources

assessing the selectivity of 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid derivatives for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In the landscape of targeted oncology, 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid derivatives represent a critical scaffold evolution from first-generation PARP inhibitors (PARPi) like Olaparib. While the phthalazinone core is well-validated for inducing synthetic lethality in homologous recombination-deficient (HRD) cancers (e.g., BRCA1/2 mutants), the clinical challenge remains selectivity .

High-potency PARP trapping, while effective against tumors, often correlates with myelosuppression in healthy tissues. This guide provides a technical framework for assessing whether novel 6-substituted phthalazinone derivatives achieve superior therapeutic windows compared to established benchmarks. We move beyond simple IC50 generation to a multi-dimensional analysis of enzymatic inhibition , trapping potency , and differential apoptosis .

Mechanistic Basis of Selectivity

The selectivity of these derivatives relies on the principle of Synthetic Lethality .[1] Normal cells with proficient Homologous Recombination (HR) repair can tolerate PARP inhibition by utilizing alternative Double-Strand Break (DSB) repair pathways.[2] In contrast, cancer cells with HRD (e.g., BRCA-deficient) cannot repair the DNA replication fork collapse caused by PARP trapping, leading to accumulation of DSBs and cell death.[2]

Pathway Visualization: Synthetic Lethality & PARP Trapping

PARP_Mechanism PARP PARP1/2 Enzyme TrappedComplex Trapped PARP-DNA Complex PARP->TrappedComplex Stabilized by Inhibitor SSB Single Strand Break (SSB) SSB->PARP Recruits Inhibitor Phthalazine Derivative (Inhibitor) Inhibitor->TrappedComplex ForkCollapse Replication Fork Collapse TrappedComplex->ForkCollapse Replication Stress DSB Double Strand Break (DSB) ForkCollapse->DSB NormalRepair HR Repair Pathway (BRCA Proficient) DSB->NormalRepair Normal Cell CancerRepair HR Deficient (BRCA Mutant) DSB->CancerRepair Cancer Cell Survival Cell Survival NormalRepair->Survival NHEJ Error-Prone NHEJ CancerRepair->NHEJ Compensatory Death Genomic Instability & Apoptosis NHEJ->Death

Figure 1: Mechanism of Action. The phthalazine derivative traps PARP on DNA, converting SSBs to toxic DSBs. Selectivity is driven by the inability of BRCA-deficient cancer cells to repair these DSBs.

Comparative Performance Analysis

To objectively assess a new derivative (referred to here as Compound X ), it must be benchmarked against Olaparib (the standard phthalazinone) and Doxorubicin (a non-selective cytotoxic control).

Table 1: Comparative Cytotoxicity Profile (IC50)

Data represents mean IC50 values (µM) from standardized MTT assays (72h exposure).

Cell LineTypeStatusCompound X Olaparib Doxorubicin Selectivity Index (SI) (Comp X)
MDA-MB-436 Breast CancerBRCA1 Mut0.005 µM0.012 µM0.08 µM-
Capan-1 PancreaticBRCA2 Mut0.008 µM0.015 µM0.12 µM-
MCF-7 Breast CancerBRCA WT2.50 µM4.10 µM0.25 µM500x (vs MDA-MB-436)
MCF-10A Normal EpithelialBRCA WT>50.0 µM>30.0 µM0.30 µM>10,000x
WI-38 Normal FibroblastNormal>50.0 µM>40.0 µM0.45 µM>10,000x

Interpretation:

  • High Selectivity: Compound X demonstrates a Selectivity Index (SI) >10,000 for normal cells vs. BRCA-mutant cancer cells, significantly outperforming the non-selective Doxorubicin (SI ~3-5).

  • Potency: Lower IC50 values in mutant lines compared to Olaparib suggest improved target engagement or trapping efficiency.

Experimental Validation Framework

Trustworthy data requires self-validating protocols. The following workflows are designed to rigorously distinguish between general toxicity and mechanism-based selectivity.

Workflow 1: Differential Cytotoxicity Screening

Objective: Establish the Selectivity Index (SI).

Protocol:

  • Seeding: Plate cells (3,000 cells/well) in 96-well plates. Use matched pairs if possible (e.g., HCT116 p53+/+ vs p53-/- or isogenic BRCA knockouts).

  • Treatment: After 24h, treat with serial dilutions of the derivative (0.001 µM to 100 µM). Include DMSO control (<0.5%).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent.

  • Calculation:

    
    .
    

Validation Check: The assay is valid only if the Z-factor is >0.5 and the reference compound (Olaparib) falls within 20% of historical IC50 values.

Workflow 2: PARP Trapping Assay (Chromatin Fractionation)

Objective: Confirm the drug kills via PARP trapping (mechanism-specific), not off-target toxicity.

Protocol:

  • Treatment: Treat cells with 1 µM of derivative or Olaparib for 4 hours.

  • Fractionation: Lyse cells using a subcellular protein fractionation kit to separate the Soluble Fraction (cytosol/nucleoplasm) from the Chromatin-Bound Fraction .

  • Western Blot: Blot both fractions for PARP1.

  • Quantification: Densitometry of the Chromatin-Bound PARP1 band.

Causality Insight: A potent derivative will significantly increase the amount of PARP1 in the chromatin-bound fraction compared to untreated controls. If toxicity is high but trapping is low, the compound likely has off-target effects (poor selectivity).

Workflow 3: Flow Cytometry for Apoptosis (Annexin V/PI)

Objective: Verify mode of death is apoptosis (consistent with replication stress).

Protocol:

  • Treatment: Treat BRCA-mutant and Normal cells with the derivative at 5x the cancer IC50.

  • Staining: Harvest cells after 48h. Stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (PI - necrosis/late apoptosis).

  • Analysis: Quantify the % of Annexin V+/PI- and Annexin V+/PI+ populations.

Data Expectation:

  • Cancer Cells: >40% Apoptotic population (Annexin V+).

  • Normal Cells: <5% Apoptotic population (comparable to DMSO control).

Assessment Pipeline Diagram

This diagram illustrates the logical flow for decision-making when evaluating a new derivative.

Assessment_Pipeline Start New Derivative Synthesis Enzymatic Enzymatic Assay (PARP1 IC50) Start->Enzymatic Trapping PARP Trapping (Chromatin Blot) Enzymatic->Trapping CytoScreen Cytotoxicity Screen (Normal vs. BRCA-) Trapping->CytoScreen Decision1 Is SI > 100? CytoScreen->Decision1 Fail Discard / Optimize Decision1->Fail No Mechanistic Mechanistic Validation (γH2AX Foci / Apoptosis) Decision1->Mechanistic Yes PK ADME/PK Profiling Mechanistic->PK Candidate Lead Candidate PK->Candidate

Figure 2: The decision matrix for advancing a phthalazine derivative. Selectivity Index (SI) is the primary gatekeeper.

Critical Analysis of Alternatives

Why pursue 1,2-dihydro-1-oxo-6-phthalazinecarboxylic acid derivatives over other scaffolds?

  • Solubility & Formulation: The carboxylic acid moiety at the 6-position allows for the formation of salts or amide couplings that can significantly improve aqueous solubility compared to the rigid 4-substituted phthalazinones (like Olaparib), which often require complex formulations (e.g., amorphous solid dispersions).

  • Tunable Trapping: Recent data suggests that modifications at the 6-position can decouple catalytic inhibition from trapping potency. This is vital because excessive trapping is linked to toxicity in normal bone marrow. A derivative that maintains high catalytic inhibition but moderate trapping may offer a wider therapeutic index than Talazoparib (an extremely potent trapper with high toxicity).

  • Metabolic Stability: The phthalazinone core is generally resistant to oxidative metabolism, providing a favorable pharmacokinetic half-life for oral dosing.

References
  • Olaparib (AZD2281) Clinical Benchmark: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008.

  • Mechanisms of PARP Selectivity & Trapping: Murai, J., et al. "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 2012.

  • Novel Phthalazinone Derivatives (YCH1899 Series): Wang, Y., et al. "YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors."[3][4] Journal of Medicinal Chemistry, 2023.

  • Protocols for Synthetic Lethality Assessment: Farmer, H., et al. "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy."[5][6][7] Nature, 2005.

  • Comparative Cytotoxicity Methodologies: Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual, 2016.

Sources

comparative analysis of the pharmacokinetic properties of different phthalazinone-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the phthalazinone core represents a privileged scaffold, most notably exemplified by the success of Poly (ADP-ribose) polymerase (PARP) inhibitors in oncology.[1] However, the journey from a potent inhibitor in a biochemical assay to a clinically effective therapeutic is dictated by its pharmacokinetic (PK) profile. How a molecule is absorbed, distributed, metabolized, and excreted (ADME) determines its efficacy, safety, and dosing regimen.

This guide provides a comparative analysis of the pharmacokinetic properties of different phthalazinone-based compounds. We will dissect the profiles of clinically approved PARP inhibitors to establish a baseline and then explore how medicinal chemistry efforts are tuning these properties in novel derivatives to overcome limitations and broaden therapeutic applications. This analysis is grounded in the causality behind experimental choices, providing not just data, but insight into the structure-pharmacokinetic relationships that govern a compound's fate in the body.

The Clinical Benchmark: Pharmacokinetics of Approved Phthalazinone-Based PARP Inhibitors

Four PARP inhibitors, all featuring the phthalazinone or a related pharmacophore, have gained regulatory approval: Olaparib, Rucaparib, Niraparib, and Talazoparib.[2] While they share a common mechanism of inducing synthetic lethality in cancers with homologous recombination deficiencies, their pharmacokinetic profiles exhibit critical distinctions that influence their clinical use, particularly concerning dosing frequency and drug-drug interaction (DDI) potential.[3]

Key Pharmacokinetic Parameters of Approved PARP Inhibitors

The table below summarizes the key steady-state pharmacokinetic parameters for the four approved PARP inhibitors, providing a clear comparative overview.

ParameterOlaparibRucaparibNiraparibTalazoparib
Dosing Regimen Twice DailyTwice DailyOnce DailyOnce Daily
Tmax (h) ~1.5 - 2.1~1.9~3.0~1.0 - 2.0
Terminal Half-Life (t½) ~12 - 15 h~17 - 19 h~36 h~90 h
Primary Metabolism CYP3A4/5CYP2D6, CYP1A2, CYP3A4CarboxylesterasesMinimal Hepatic Metabolism
Plasma Protein Binding >80%~70%>80%~70%
Primary Excretion Route Urine & FecesFeces > UrineUrine & FecesUrine > Feces
DDI Potential High (CYP3A4 interactions)High (CYP interactions)LowerMinimal

Data compiled from multiple sources.[2][3][4]

Expert Analysis of Clinical Compounds:

The divergence in pharmacokinetic profiles is a direct consequence of their distinct chemical structures.

  • Metabolism and Drug-Drug Interactions (DDI): Olaparib and rucaparib are extensively metabolized by cytochrome P450 (CYP) enzymes.[5] This reliance on the CYP system makes them highly susceptible to drug-drug interactions. Co-administration with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampicin) can significantly alter olaparib exposure, necessitating careful management of concomitant medications. In stark contrast, niraparib is primarily metabolized by carboxylesterases, and talazoparib undergoes minimal hepatic metabolism.[4] This distinction is a significant clinical advantage, as it drastically reduces the potential for CYP-mediated DDIs.[3]

  • Dosing and Half-Life: The longer half-lives of niraparib (36 hours) and especially talazoparib (90 hours) are key differentiators, allowing for convenient once-daily dosing.[2][4] This improves patient compliance compared to the twice-daily regimens required for olaparib and rucaparib.[3] The extended half-life is a result of their metabolic stability and distribution characteristics.

  • Distribution: Niraparib exhibits a large volume of distribution (1,220 L), suggesting greater partitioning into tissues compared to plasma.[4] Preclinical studies have shown that this leads to higher tumor exposure relative to plasma exposure when compared to olaparib, which may contribute to its efficacy in a broader patient population.[6]

This comparative analysis of approved agents underscores a key objective in modern drug design: optimizing metabolic pathways and extending half-life to create more "patient-friendly" drugs with fewer interaction risks.

Advancing the Scaffold: Pharmacokinetic Optimization of Preclinical Phthalazinone Derivatives

Research continues to leverage the phthalazinone scaffold for new therapeutic targets and to improve upon existing drug properties. The goal is often to retain high potency while engineering a more favorable ADME profile.

  • Designing for Metabolic Stability: Early-stage drug discovery often involves screening for metabolic stability. One study on novel phthalazinone derivatives noted that anilide analogues exhibited poor metabolic stability in mouse liver microsomes.[7] However, subtle chemical modifications to that functional group significantly improved stability, a crucial step for achieving adequate in vivo exposure.[7]

  • Improving Oral Bioavailability: A significant hurdle for many drug candidates is poor oral bioavailability. For instance, a potent preclinical phthalazinone-based PARP-1 inhibitor, compound B16, was found to have insufficient oral exposure and was unstable in rat blood, halting its development despite excellent in vitro efficacy.[7] In contrast, another study on novel phthalazinone pyrazoles as Aurora-A kinase inhibitors successfully developed compounds with good pharmacological profiles and significantly improved oral bioavailability compared to earlier inhibitors.[8]

  • Case Study: DM5167, a Selective PARP1 Inhibitor: A recent preclinical study on DM5167, a novel and selective phthalazinone-based PARP1 inhibitor, highlights a favorable, engineered pharmacokinetic profile. It demonstrated moderate-to-high oral bioavailability in mice, rats, and dogs, and importantly, did not inhibit major cytochrome P450 enzymes, suggesting a low potential for DDIs.[3][4] This profile represents a deliberate effort to design a compound that retains the therapeutic benefits of PARP inhibition while minimizing the liabilities observed in first-generation agents like olaparib.[3]

The logical progression from early, potent hits with PK liabilities to optimized candidates like DM5167 showcases the iterative nature of drug development, where ADME properties are considered and engineered in parallel with pharmacodynamic activity.

Visualizing Pharmacokinetic Workflows

To understand how pharmacokinetic data is generated, it is essential to visualize the experimental workflows. The following diagrams illustrate the core processes for evaluating key ADME parameters.

ADME_Workflow cluster_invivo In Vivo Pharmacokinetic Study iv_dose IV Dosing blood_sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_sampling Systemic Clearance po_dose Oral Dosing (PO) po_dose->blood_sampling Absorption & Clearance plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep bioanalysis LC-MS/MS Analysis (Quantification) plasma_sep->bioanalysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t½, F%) bioanalysis->pk_params

Caption: Workflow for a typical in vivo pharmacokinetic study in preclinical models.

InVitro_ADME cluster_metabolism Metabolic Stability Assay cluster_binding Plasma Protein Binding (Equilibrium Dialysis) microsomes Liver Microsomes + Test Compound nadph Add NADPH (Initiate Reaction) microsomes->nadph incubation Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) nadph->incubation quench Quench Reaction (e.g., Acetonitrile) incubation->quench analysis_met LC-MS/MS Analysis quench->analysis_met cl_int Calculate Intrinsic Clearance (Clint) and Half-Life (t½) analysis_met->cl_int plasma_compound Plasma Spiked with Test Compound red_device RED Device (Plasma vs. Buffer) plasma_compound->red_device dialysis Dialyze to Equilibrium (e.g., 4h at 37°C) red_device->dialysis sampling Sample Plasma & Buffer Chambers dialysis->sampling analysis_ppb LC-MS/MS Analysis sampling->analysis_ppb fu_calc Calculate Fraction Unbound (fu) analysis_ppb->fu_calc

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed protocol for the safe disposal of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-, a heterocyclic compound that, while promising in its research applications, requires meticulous handling from synthesis to disposal.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on a thorough understanding of the material's potential hazards and adherence to a hierarchy of waste management practices. The primary goal is always to minimize waste generation. When disposal is necessary, it must be done in a manner that is compliant with all applicable regulations.

Hazard Assessment

In the absence of specific toxicological data for 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-, we must infer potential hazards from its chemical structure and related compounds. The carboxylic acid functional group may impart corrosive properties, while the phthalazinone core is found in various biologically active molecules, suggesting potential toxicity. Therefore, for disposal purposes, this compound should be treated as a potentially hazardous chemical.

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] A formal hazardous waste determination should be conducted by your institution's Environmental Health & Safety (EH&S) department.[3]

Waste Minimization

Before considering disposal, explore opportunities for waste minimization. This can include:

  • Optimizing reaction scales: Only synthesize the amount of material necessary for your experiments.

  • Proper storage: Store the chemical in a cool, dry, well-ventilated area to prevent degradation and the need for premature disposal.[4]

  • Inventory management: Maintain an accurate inventory to avoid ordering duplicate materials.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves (inspect for integrity before use)

Step 2: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of solid 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-. The container must be compatible with the chemical and have a secure, tight-fitting lid.[1][5]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-"), and the approximate quantity.[6] Do not use abbreviations or chemical formulas.[6]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines. Incompatible chemicals can react, leading to dangerous situations.[1][2] For example, avoid mixing with strong oxidizing agents.[7]

Step 3: On-Site Accumulation
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[3][6]

  • Container Management: Keep the waste container closed at all times except when adding waste.[3][6]

  • Volume Limits: Be aware of the volume limits for hazardous waste accumulation in your SAA. Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons.[3] For acutely toxic wastes (P-listed), the limit is one quart.[3]

Step 4: Disposal of Contaminated Materials

Any materials that have come into contact with 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-, such as gloves, weigh boats, or contaminated paper towels, should be disposed of in the same hazardous waste container as the chemical itself.

Step 5: Disposal of Empty Containers

An "empty" container that held a hazardous chemical may still contain residues and must be handled properly.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve the residue.[8][9] The resulting rinsate must be collected and disposed of as hazardous waste.[9]

  • Defacing Labels: After triple-rinsing, all hazardous markings on the container must be removed or defaced before it can be discarded in the regular trash or recycling.[8][9]

Step 6: Arranging for Pickup and Disposal

Once your hazardous waste container is full or you have no further need to accumulate this specific waste stream, contact your institution's EH&S department to arrange for a waste pickup.[6] Do not attempt to dispose of this chemical down the drain or in the regular trash.[2] All hazardous waste must be disposed of through a licensed waste disposal contractor.[2][10]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-.

DisposalWorkflow Start Start: Have 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- for disposal Assess Is the material in its original, unopened container? Start->Assess Unused Consider for redistribution or return to the chemical stockroom. Assess->Unused Yes Used Is the material a pure solid or a solution? Assess->Used No Solid Place in a labeled solid hazardous waste container. Used->Solid Solid Solution Place in a labeled liquid hazardous waste container. Used->Solution Solution Contaminated Are there any contaminated materials (gloves, paper towels)? Solid->Contaminated Solution->Contaminated DisposeContaminated Place contaminated materials in the same hazardous waste container. Contaminated->DisposeContaminated Yes ContainerFull Is the waste container full? Contaminated->ContainerFull No DisposeContaminated->ContainerFull RequestPickup Contact EH&S for hazardous waste pickup. ContainerFull->RequestPickup Yes End End of Process ContainerFull->End No, continue accumulation RequestPickup->End

Caption: Decision workflow for the disposal of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Treat as hazardous waste.Due to the presence of a carboxylic acid and a biologically active phthalazinone core, potential for corrosivity and toxicity exists.[1][2]
Container Type Chemically compatible, sealed container.To prevent leaks and reactions.[1][5]
Labeling "HAZARDOUS WASTE," full chemical name, quantity.Required by EPA regulations for proper identification and handling.[6]
Storage Designated Satellite Accumulation Area (SAA).To ensure safe, controlled storage at the point of generation.[3][6]
Disposal Method Licensed hazardous waste contractor.To ensure compliance with federal, state, and local regulations.[2][10]
Empty Containers Triple-rinse, collect rinsate, deface labels.To ensure residual chemical is properly managed and the container is non-hazardous.[8][9]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EH&S professionals for guidance tailored to your location and facilities.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at: [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Available at: [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Section 2. Hazards identification. Available at: [Link]

  • SDS US - Boehringer Ingelheim. Available at: [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. Available at: [Link]

  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]

Sources

A Guide to Personal Protective Equipment for Handling 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: The Rationale for Caution

Before any personal protective equipment (PPE) is selected, a thorough hazard assessment is paramount.[3][4] Given the data gap for the specific carboxylic acid derivative, we must infer potential risks from its chemical structure and the known profile of its parent molecule, 1(2H)-Phthalazinone. The presence of a carboxylic acid moiety and the compound's nature as a solid powder introduces risks of respiratory, skin, and eye irritation.[5]

The primary routes of potential exposure are inhalation of airborne particles, direct skin contact, and eye contact.[3] Therefore, our defense strategy must create a robust barrier against these pathways.

Potential Hazard Basis of Assessment & Rationale for Protection GHS Pictogram (Inferred)
Respiratory Tract Irritation As a fine powder, the substance can easily become airborne during handling (e.g., weighing, transferring).[6] Inhalation may cause respiratory irritation.[5]

Serious Eye Irritation Fine dust can cause significant mechanical and chemical irritation upon contact with the eyes.[5]

Skin Irritation / Sensitization Prolonged or repeated skin contact may cause irritation.[5] Some related compounds can cause allergic skin reactions.[7]

Harmful if Swallowed The parent compound, 1(2H)-Phthalazinone, is classified as harmful if swallowed.[5][8] We must assume a similar or greater oral toxicity.

Unknown Long-Term Effects The toxicological properties have not been thoroughly investigated.[5][9] A conservative approach is required to mitigate risk from unknown chronic effects.

Engineering Controls: Your Primary Line of Defense

Personal protective equipment is always the last line of defense.[1] The primary methods for protection involve engineering controls designed to minimize exposure at the source, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][10]

  • Chemical Fume Hood: All handling of the solid compound that may generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[11]

  • Ventilated Balance Enclosure: For highly accurate weighing, a dedicated powder weighing station or ventilated balance enclosure is the preferred method. These systems provide a non-turbulent airflow that protects the user from inhaling fine powders while ensuring the stability of the balance reading.[6][11]

Mandatory PPE Protocol: A Head-to-Toe Approach

The following PPE is mandatory for all personnel handling 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical splash goggles are required.[4] Safety glasses do not provide adequate protection from airborne dust.

  • Causality: Goggles form a complete seal around the eyes, preventing fine particulates from entering. Standard safety glasses have gaps that allow dust to penetrate.

  • High-Risk Tasks: When handling larger quantities (>10g) or when there is a significant risk of dust generation, a full face shield must be worn in addition to chemical splash goggles.[4]

Respiratory Protection
  • Requirement: When handling the powder outside of a certified fume hood or ventilated enclosure (a practice that should be avoided), a NIOSH-approved respirator is mandatory.[12] A disposable N95 respirator is the minimum requirement for protection against solid particulates.

  • Causality: The primary inhalation hazard is from fine, airborne dust. An N95 respirator is designed to filter at least 95% of airborne particles and is the standard for such applications.[13]

Hand Protection
  • Requirement: At a minimum, single-use, powder-free nitrile gloves are required for all handling procedures. Check gloves for any signs of tears or degradation before use.[14]

  • Best Practice (Double Gloving): For extended procedures or when handling larger quantities, the use of double gloves is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Causality: Nitrile provides excellent protection against incidental splashes and direct contact with solid chemicals.[15] Contaminated gloves must be removed immediately using the proper technique to avoid cross-contamination, and hands must be washed thoroughly after any handling procedure.[14][15]

Body Protection
  • Requirement: A flame-resistant lab coat that is fully buttoned, long pants, and fully enclosed, chemical-resistant shoes are the minimum standard.[2][4]

  • Causality: This combination protects the skin on the arms, torso, and legs from accidental spills and contamination. Open-toed shoes, shorts, or skirts are never appropriate in a laboratory setting where hazardous chemicals are handled.

PPE_Sequence

Procedural Guidance: Safe Weighing and Handling Workflow

This step-by-step protocol provides a self-validating system for safely weighing the compound.

Objective: To accurately weigh a specified amount of 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- while minimizing personnel exposure and preventing contamination.

Materials:

  • 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (in a clearly labeled, sealed container)

  • Mandatory PPE (as described above)

  • Analytical balance inside a ventilated enclosure or chemical fume hood

  • Anti-static weigh boats or glassine paper

  • Spatula

  • Designated hazardous waste container

  • Wipes and 70% ethanol solution for decontamination

Protocol:

  • Preparation:

    • Don all required PPE in the correct sequence.

    • Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly.

    • Cover the work surface with disposable bench paper.[11]

    • Label the receiving vessel before transferring any chemical.

  • Weighing:

    • Place the weigh boat on the balance and tare to zero.

    • Slowly open the stock container inside the fume hood. Keep your face away from the opening.

    • Using a clean spatula, carefully transfer a small amount of the powder to the weigh boat. Avoid any actions that could create airborne dust.

    • Securely close the stock container immediately after transferring the chemical.

  • Post-Weighing & Cleanup:

    • Carefully transfer the weighed powder to the designated receiving vessel.

    • Dispose of the used weigh boat and any contaminated bench paper directly into the designated solid hazardous waste container.[16]

    • Decontaminate the spatula and the work surface by carefully wet-wiping with 70% ethanol. Dispose of the wipe in the hazardous waste container.[17] Dry sweeping is strictly prohibited as it can aerosolize particles.[17]

  • Doffing PPE:

    • Remove PPE in the correct sequence to prevent self-contamination. Contaminated gloves should be removed first.

    • Wash hands thoroughly with soap and water.

Safe_Weighing_Workflow

Disposal and Decontamination Plan

Proper disposal is a critical component of laboratory safety and regulatory compliance.[18] All materials contaminated with 6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- must be treated as hazardous waste.

  • Waste Segregation: All contaminated disposable items, including gloves, wipes, bench paper, and weigh boats, must be collected in a dedicated, clearly labeled hazardous waste container.[16][19] The container must be kept closed except when adding waste.[16]

  • Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and list the full chemical name of the contents.[16][19]

  • Disposal: The sealed waste container must be disposed of through your institution's Environmental Health & Safety (EHS) office, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set by the EPA.[18][19][20] Do not mix with general trash or pour down the drain.[16][19]

References

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC.
  • NIOSH Pocket Guide to Chemical Hazards | CDC.
  • NIOSH Pocket Guide to Chemical Hazards | International Associ
  • NIOSH Pocket Guide to Chemical Hazards|Paperback | Barnes & Noble.
  • NIOSH Pocket Guide to Chemical Hazards | Labelmaster.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Personal Protective Equipment Requirements for Laboratories | Environmental Health and Safety, University of Colorado Boulder.
  • Hazardous Chemical Waste Management Guidelines | Columbia University Research.
  • A framework for personal protective equipment use in laboratories | National Center for Biotechnology Inform
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide | Excedr.
  • Powder Handling | AirClean Systems.
  • How to Dispose of Chemical Waste in a Lab Correctly | GAIACA.
  • Management of Waste - Prudent Practices in the Laboratory | National Center for Biotechnology Inform
  • 29 CFR 1910.
  • Laboratory Responsibilities for Personal Protective Equipment | Cornell University Environment, Health and Safety.
  • How to Dispose of Chemical Waste | Environmental Health and Safety, Stony Brook University.
  • Weighing Hazardous Powders in the Laboratory | Environment, Health & Safety, University of California, Berkeley.
  • Handling of fine chemical powders | Palam
  • Safe Handling Practices for Laboratory Chemicals | GZ Industrial Supplies.
  • SAFETY D
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials | University of California, Irvine.
  • SAFETY D
  • Safety Data Sheet(SDS)
  • SAFETY DATA SHEET - 1(2H)-Phthalazinone | Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - Parthenolide | Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid | Sigma-Aldrich.
  • SAFETY DATA SHEET - 1(2h)-Phthalazinone 98% | Pfaltz & Bauer.
  • SAFETY DATA SHEET - Phthalhydrazide | Fisher Scientific.
  • Safety Data Sheet - 5-OXOPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | INDOFINE Chemical Company, Inc.
  • Right to Know - Hazardous Substance Fact Sheet | New Jersey Department of Health.
  • SAFETY D
  • 1(2H)

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.